molecular formula C26H27FN6 B12374045 Shp2-IN-18

Shp2-IN-18

Cat. No.: B12374045
M. Wt: 442.5 g/mol
InChI Key: LHBBGNUOZGONQB-XMMPIXPASA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Shp2-IN-18 is a useful research compound. Its molecular formula is C26H27FN6 and its molecular weight is 442.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C26H27FN6

Molecular Weight

442.5 g/mol

IUPAC Name

(5S)-1'-[7-(2-fluoro-4-methylphenyl)-6-methylpyrazolo[1,5-a]pyrazin-4-yl]spiro[5,7-dihydrocyclopenta[b]pyridine-6,4'-piperidine]-5-amine

InChI

InChI=1S/C26H27FN6/c1-16-5-6-18(20(27)14-16)23-17(2)31-25(22-7-11-30-33(22)23)32-12-8-26(9-13-32)15-21-19(24(26)28)4-3-10-29-21/h3-7,10-11,14,24H,8-9,12-13,15,28H2,1-2H3/t24-/m1/s1

InChI Key

LHBBGNUOZGONQB-XMMPIXPASA-N

Isomeric SMILES

CC1=CC(=C(C=C1)C2=C(N=C(C3=CC=NN32)N4CCC5(CC4)CC6=C([C@H]5N)C=CC=N6)C)F

Canonical SMILES

CC1=CC(=C(C=C1)C2=C(N=C(C3=CC=NN32)N4CCC5(CC4)CC6=C(C5N)C=CC=N6)C)F

Origin of Product

United States

Foundational & Exploratory

Shp2-IN-18: A Deep Dive into its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Shp2-IN-18 is a potent, small-molecule inhibitor of the Src homology-2 domain-containing protein tyrosine phosphatase 2 (Shp2). With a reported IC50 of 3 nM, this compound presents a significant tool for investigating the role of Shp2 in cellular signaling and as a potential therapeutic agent, particularly in malignancies such as glioblastoma. This technical guide elucidates the mechanism of action of this compound, detailing its role as an allosteric inhibitor that stabilizes the auto-inhibited conformation of Shp2, thereby preventing its activation and downstream signaling. This document provides a comprehensive overview of the Shp2 signaling pathway, quantitative data on this compound's inhibitory activity, and detailed experimental protocols for its characterization.

Introduction to Shp2 and its Role in Cellular Signaling

Shp2, encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in mediating signal transduction downstream of various receptor tyrosine kinases (RTKs).[1][2][3][4][5] Despite being a phosphatase, Shp2 paradoxically functions as a positive regulator of the Ras-MAPK signaling cascade. In its basal state, Shp2 exists in a closed, auto-inhibited conformation where the N-terminal SH2 domain blocks the active site of the protein tyrosine phosphatase (PTP) domain. Upon growth factor stimulation, Shp2 is recruited to phosphorylated tyrosine residues on RTKs or docking proteins via its SH2 domains. This interaction induces a conformational change, relieving the auto-inhibition and activating the phosphatase. Activated Shp2 then dephosphorylates specific substrates, leading to the activation of the Ras-Raf-MEK-ERK pathway, which is pivotal for cell proliferation, survival, and differentiation.

Given its central role in oncogenic signaling, aberrant Shp2 activity is implicated in the pathogenesis of various cancers, including glioblastoma. Consequently, the development of potent and specific Shp2 inhibitors has become a significant focus in cancer drug discovery.

This compound: A Potent Allosteric Inhibitor

This compound has been identified as a highly potent inhibitor of Shp2. Unlike traditional enzyme inhibitors that target the active site, this compound is an allosteric inhibitor. This class of inhibitors functions by binding to a site distinct from the catalytic pocket, stabilizing the auto-inhibited conformation of Shp2. This "molecular glue" mechanism prevents the conformational change required for Shp2 activation, effectively locking the enzyme in its inactive state. This mode of action offers the potential for greater selectivity and reduced off-target effects compared to active-site inhibitors.

Data Presentation: Quantitative Analysis of this compound Inhibition

The inhibitory potency of this compound has been quantified through biochemical assays. The following table summarizes the available data.

CompoundTargetAssay TypeIC50 (nM)
This compoundShp2Biochemical3

Table 1: Inhibitory activity of this compound against Shp2.

Signaling Pathways and Mechanism of Inhibition

To visually represent the mechanism of action of this compound, the following diagrams illustrate the Shp2 signaling pathway and the inhibitory effect of the compound.

Shp2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds Shp2_inactive Shp2 (Inactive) RTK->Shp2_inactive Recruits & Activates Grb2_Sos Grb2/SOS RTK->Grb2_Sos Shp2_active Shp2 (Active) Shp2_inactive->Shp2_active Ras_GDP Ras-GDP (Inactive) Shp2_active->Ras_GDP Promotes exchange Grb2_Sos->Ras_GDP Ras_GTP Ras-GTP (Active) Ras_GDP->Ras_GTP Raf Raf Ras_GTP->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription

Figure 1. Simplified Shp2 signaling pathway leading to cell proliferation and survival.

Shp2_Inhibition_Mechanism cluster_activation Normal Activation cluster_inhibition Allosteric Inhibition by this compound Shp2_inactive_A Shp2 (Inactive, closed conformation) Shp2_active_A Shp2 (Active, open conformation) Shp2_inactive_A->Shp2_active_A Conformational change pY_peptide Phosphorylated Binding Partner pY_peptide->Shp2_inactive_A Binds to SH2 domains Shp2_inactive_I Shp2 (Inactive, closed conformation) Shp2_locked This compound Complex (Locked Inactive State) Shp2_inactive_I->Shp2_locked Shp2_IN_18 This compound Shp2_IN_18->Shp2_inactive_I Binds to allosteric site Blocked Activation Blocked Shp2_locked->Blocked

Figure 2. Mechanism of allosteric inhibition of Shp2 by this compound.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize Shp2 inhibitors like this compound. These protocols are based on established methods in the field and can be adapted for the specific investigation of this compound.

Biochemical Assay for Shp2 Inhibition

This protocol describes a fluorescence-based in vitro assay to determine the IC50 value of a Shp2 inhibitor.

Objective: To measure the concentration-dependent inhibition of Shp2 phosphatase activity by this compound.

Materials:

  • Recombinant full-length human Shp2 protein

  • DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate) substrate

  • A dually phosphorylated insulin receptor substrate 1 (IRS-1) peptide (as an activator)

  • Assay Buffer: 60 mM HEPES (pH 7.2), 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 5 mM DTT, and 0.05% Tween-20

  • This compound (or other test compounds) dissolved in DMSO

  • 384-well black plates

  • Fluorescence plate reader (Excitation: 355 nm, Emission: 460 nm)

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM, diluted to achieve a final concentration range appropriate to determine the IC50 (e.g., from 10 µM down to 0.1 nM).

  • Enzyme Activation: In the assay buffer, pre-incubate the recombinant Shp2 enzyme with the activating IRS-1 peptide for 20-30 minutes at room temperature. The final concentration of Shp2 and the peptide should be optimized for robust signal-to-noise ratio.

  • Assay Reaction:

    • Add the this compound dilutions to the wells of the 384-well plate. Include DMSO-only wells as a negative control (100% activity) and wells without enzyme as a background control.

    • Add the pre-activated Shp2 enzyme solution to all wells except the background controls.

    • Incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the phosphatase reaction by adding the DiFMUP substrate to all wells.

  • Data Acquisition: Immediately begin monitoring the increase in fluorescence in a kinetic mode for 15-30 minutes at room temperature.

  • Data Analysis:

    • Determine the initial reaction velocity (slope of the linear portion of the fluorescence curve) for each well.

    • Subtract the background velocity from all other wells.

    • Normalize the data to the DMSO control (100% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Biochemical_Assay_Workflow A Prepare serial dilutions of this compound in DMSO C Add inhibitor and activated enzyme to plate A->C B Pre-activate Shp2 enzyme with IRS-1 peptide B->C D Incubate for inhibitor binding C->D E Add DiFMUP substrate to initiate reaction D->E F Measure fluorescence kinetics E->F G Calculate initial velocities and normalize data F->G H Plot dose-response curve and determine IC50 G->H

Figure 3. Workflow for the biochemical inhibition assay of Shp2.
Cellular Assay for Inhibition of ERK Phosphorylation

This protocol details a Western blot-based assay to assess the ability of this compound to inhibit the downstream signaling of Shp2 in a cellular context.

Objective: To determine the effect of this compound on growth factor-induced phosphorylation of ERK in a relevant cancer cell line (e.g., KYSE-520 or a glioblastoma cell line).

Materials:

  • Cancer cell line known to be dependent on Shp2 signaling (e.g., KYSE-520)

  • Cell culture medium and supplements

  • Growth factor (e.g., EGF or FGF)

  • This compound dissolved in DMSO

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Protein electrophoresis and Western blotting equipment

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Starve the cells in serum-free medium for 12-24 hours to reduce basal signaling.

    • Pre-treat the cells with various concentrations of this compound (and a DMSO vehicle control) for 1-2 hours.

    • Stimulate the cells with a growth factor (e.g., 10 ng/mL EGF) for 10-15 minutes.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells directly in the wells with ice-cold lysis buffer.

    • Scrape the cells and collect the lysates.

    • Clarify the lysates by centrifugation at 4°C.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Strip the membrane and re-probe with antibodies for total ERK and a loading control (e.g., GAPDH) to ensure equal protein loading.

    • Quantify the band intensities using densitometry software.

    • Normalize the phospho-ERK signal to the total ERK signal.

    • Compare the normalized phospho-ERK levels in the inhibitor-treated samples to the growth factor-stimulated control to determine the extent of inhibition.

Conclusion

This compound is a potent allosteric inhibitor of Shp2 that effectively locks the enzyme in its inactive conformation. Its high potency, demonstrated by a low nanomolar IC50, makes it a valuable tool for dissecting the complex roles of Shp2 in health and disease. The methodologies outlined in this guide provide a framework for the further characterization of this compound and other novel Shp2 inhibitors, facilitating the advancement of research in this critical area of oncology and drug development. The allosteric mechanism of inhibition represents a promising strategy for achieving high selectivity and therapeutic efficacy in targeting the historically challenging class of protein tyrosine phosphatases.

References

Shp2-IN-18 structure-activity relationship

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth search has been conducted to gather information on a compound designated "Shp2-IN-18" for the purpose of creating a detailed technical guide on its structure-activity relationship.

Initial findings indicate that there is no publicly available scientific literature or data corresponding to a Shp2 inhibitor with the specific name "this compound". This suggests that "this compound" may be an internal compound designation not yet disclosed in publications, a very recent discovery not yet indexed, or potentially an incorrect identifier.

Due to the absence of specific data for "this compound," it is not possible to generate the requested technical guide with quantitative data tables, detailed experimental protocols, and visualizations for this particular molecule.

To provide a valuable and relevant resource, we propose to create the in-depth technical guide on a well-characterized and widely studied allosteric Shp2 inhibitor, SHP099 . Ample public data exists for SHP099, which would allow for a comprehensive guide that fulfills all the core requirements of your request, including:

  • Detailed Structure-Activity Relationship (SAR) data: Summarized in structured tables.

  • Experimental Protocols: For key biochemical and cellular assays.

  • Signaling Pathway and Experimental Workflow Diagrams: Generated using Graphviz (DOT language).

Please advise if you would like to proceed with a detailed guide on SHP099 , or if you can provide an alternative public identifier or chemical structure for "this compound".

In the interim, and to illustrate the type of content that can be provided, below is a general overview of Shp2, its signaling pathway, and common experimental methodologies used for inhibitor characterization, which would form the basis of the detailed guide.

General Overview: Shp2 Inhibition

Introduction

Src homology region 2 (SH2) domain-containing protein tyrosine phosphatase 2 (Shp2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in mediating signaling cascades downstream of various receptor tyrosine kinases (RTKs).[1][2] It is a key component of the RAS-mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell growth, differentiation, and survival.[3] Dysregulation of Shp2 activity through gain-of-function mutations or overexpression is implicated in several developmental disorders, such as Noonan syndrome, and various human cancers, making it a compelling target for therapeutic intervention.[1][2]

Mechanism of Shp2 Action and Inhibition

Shp2 consists of two N-terminal SH2 domains (N-SH2 and C-SH2), a central protein tyrosine phosphatase (PTP) domain, and a C-terminal tail. In its inactive state, the N-SH2 domain binds to the PTP domain, sterically blocking the active site in an autoinhibited conformation. Upon growth factor stimulation, Shp2 is recruited to phosphorylated tyrosine residues on RTKs or adaptor proteins via its SH2 domains. This interaction induces a conformational change that releases the autoinhibition, opening the PTP active site and enabling its catalytic activity.

Shp2 inhibitors have been developed to target either the catalytic active site or an allosteric site. Allosteric inhibitors, such as the pioneering compound SHP099, bind to a pocket formed at the interface of the N-SH2, C-SH2, and PTP domains, stabilizing the autoinhibited conformation of the enzyme.

Shp2 Signaling Pathway

The following diagram illustrates the central role of Shp2 in the RAS/MAPK signaling pathway and the mechanism of its allosteric inhibition.

Shp2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 recruits Shp2_inactive Shp2 (Inactive) RTK->Shp2_inactive recruits & activates Sos SOS Grb2->Sos Ras_GDP RAS-GDP (Inactive) Sos->Ras_GDP activates Shp2_active Shp2 (Active) Shp2_inactive->Shp2_active conformational change Shp2_active->Shp2_inactive inhibition Ras_GTP RAS-GTP (Active) Shp2_active->Ras_GTP promotes activation Ras_GDP->Ras_GTP Raf RAF Ras_GTP->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation SHP099 Allosteric Inhibitor (e.g., SHP099) SHP099->Shp2_active stabilizes inactive conformation

Caption: Shp2 signaling pathway and mechanism of allosteric inhibition.

General Experimental Protocols

The characterization of Shp2 inhibitors typically involves a series of biochemical and cellular assays to determine their potency, selectivity, and mechanism of action.

1. Biochemical Assays

  • Enzyme Inhibition Assay: These assays measure the direct inhibitory effect of a compound on Shp2 phosphatase activity.

    • Substrate: A common substrate is 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP), which becomes fluorescent upon dephosphorylation.

    • Procedure:

      • Recombinant full-length Shp2 protein is pre-incubated with a phosphopeptide (e.g., a dually phosphorylated insulin receptor substrate 1, IRS-1, peptide) to relieve autoinhibition and activate the enzyme.

      • The test compound (inhibitor) at various concentrations is added to the activated Shp2.

      • The reaction is initiated by the addition of the DiFMUP substrate.

      • The increase in fluorescence over time is measured using a plate reader.

      • IC50 values are calculated from the dose-response curves.

2. Cellular Assays

  • Cellular Thermal Shift Assay (CETSA): This assay determines if a compound binds to Shp2 within intact cells.

    • Principle: Compound binding stabilizes the target protein, increasing its melting temperature.

    • Procedure:

      • Cells are treated with the test compound or a vehicle control.

      • The cells are heated to a range of temperatures.

      • Cells are lysed, and the soluble fraction is separated from the aggregated, denatured proteins by centrifugation.

      • The amount of soluble Shp2 remaining at each temperature is quantified by Western blotting or other detection methods.

      • A shift in the melting curve in the presence of the compound indicates target engagement.

  • Downstream Signaling Pathway Analysis: This assesses the functional effect of the inhibitor on Shp2-mediated signaling.

    • Procedure:

      • Cancer cell lines with known RAS-MAPK pathway activation (e.g., those with RTK hyperactivation) are treated with the inhibitor.

      • Cells are stimulated with a growth factor (e.g., EGF or FGF) to activate the pathway.

      • Cell lysates are analyzed by Western blotting for the phosphorylation status of key downstream proteins, such as ERK (p-ERK).

      • A reduction in p-ERK levels indicates successful inhibition of the Shp2 signaling pathway.

  • Cell Proliferation/Viability Assays: These assays measure the anti-proliferative effect of the inhibitor on cancer cells.

    • Procedure:

      • Cancer cells are seeded in multi-well plates and treated with a range of inhibitor concentrations.

      • After a period of incubation (typically 3-5 days), cell viability is assessed using reagents like CellTiter-Glo® (measures ATP) or by counting cells.

      • EC50 or GI50 values are determined from the dose-response curves.

Experimental Workflow

The following diagram outlines a typical workflow for the discovery and characterization of a novel Shp2 inhibitor.

Experimental_Workflow cluster_discovery Discovery & Initial Screening cluster_characterization In Vitro Characterization cluster_cellular_fx Cellular Functional Assays cluster_in_vivo In Vivo Evaluation HTS High-Throughput Screening (Biochemical Assay) Hit_ID Hit Identification HTS->Hit_ID IC50 IC50 Determination (Biochemical Assay) Hit_ID->IC50 Selectivity Selectivity Profiling (vs. other phosphatases) IC50->Selectivity CETSA Target Engagement (Cellular Thermal Shift Assay) IC50->CETSA Signaling Downstream Signaling Inhibition (p-ERK Western Blot) CETSA->Signaling Proliferation Anti-Proliferation Assay (Cell Viability) Signaling->Proliferation PK Pharmacokinetics Proliferation->PK Efficacy In Vivo Efficacy (Xenograft Models) PK->Efficacy

References

In-Depth Technical Guide: The Allosteric Binding Site of Shp2-IN-18 on SHP2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding interaction between the potent inhibitor Shp2-IN-18 and the Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2). SHP2 is a critical signaling node and a well-validated target in oncology, particularly for cancers driven by receptor tyrosine kinase (RTK) signaling pathways, such as glioblastoma. This compound has emerged as a highly potent inhibitor of SHP2, demonstrating significant potential in preclinical studies.

Executive Summary

This compound, also identified as compound 183, is a novel pyrazolopyrazine-based allosteric inhibitor of SHP2. It exhibits high potency with a half-maximal inhibitory concentration (IC50) in the low nanomolar range. This inhibitor functions by binding to a well-characterized allosteric pocket on SHP2, stabilizing the enzyme in its inactive, auto-inhibited conformation. This mechanism prevents the catalytic activation of SHP2, thereby blocking downstream signaling cascades, most notably the RAS-MAPK pathway, which is frequently hyperactivated in various cancers. This guide will delve into the specifics of the this compound binding site, the mechanism of inhibition, and the experimental protocols used to characterize this interaction.

SHP2 Structure and Allosteric Regulation

SHP2 is a non-receptor protein tyrosine phosphatase that plays a pivotal role in signal transduction downstream of various growth factor receptors. The structure of SHP2 consists of two N-terminal Src homology 2 (SH2) domains (N-SH2 and C-SH2), a central protein tyrosine phosphatase (PTP) catalytic domain, and a C-terminal tail.

In its basal state, SHP2 is maintained in an auto-inhibited conformation where the N-SH2 domain sterically blocks the active site of the PTP domain, preventing substrate access. Activation of SHP2 occurs upon the binding of the SH2 domains to specific phosphotyrosine motifs on activated receptors or scaffolding proteins. This interaction induces a conformational change that releases the N-SH2 domain from the PTP domain, exposing the catalytic site and allowing for substrate dephosphorylation.

Allosteric inhibitors of SHP2, such as this compound, capitalize on this natural regulatory mechanism. Instead of competing with substrates at the active site, they bind to a distinct pocket, locking the enzyme in its closed, inactive state.

The this compound Binding Site

Based on the analysis of pyrazolopyrazine compounds, this compound binds to the well-established allosteric "tunnel" at the interface of the N-SH2, C-SH2, and PTP domains of SHP2. This pocket is a key site for therapeutic intervention and is the binding location for other well-characterized SHP2 allosteric inhibitors.

The binding of this compound to this allosteric site stabilizes the auto-inhibited conformation of SHP2, effectively acting as a "molecular glue." This prevents the conformational changes required for SHP2 activation, thereby inhibiting its phosphatase activity and downstream signaling.

Quantitative Analysis of this compound Inhibition

The inhibitory potency of this compound has been determined through in vitro enzymatic assays. The key quantitative metric is the IC50 value, which represents the concentration of the inhibitor required to reduce the enzymatic activity of SHP2 by 50%.

InhibitorCompound IDIC50 (nM)TargetAssay ConditionReference
This compound1833SHP2Enzymatic Assay

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the SHP2 signaling pathway, the mechanism of allosteric inhibition, and a general workflow for identifying and characterizing SHP2 inhibitors.

SHP2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 pY SHP2_inactive SHP2 (Inactive) RTK->SHP2_inactive pY SOS SOS Grb2->SOS Ras_GDP Ras-GDP SOS->Ras_GDP SHP2_active SHP2 (Active) SHP2_inactive->SHP2_active Ras_GTP Ras-GTP SHP2_active->Ras_GTP Promotes Ras_GDP->Ras_GTP GTP exchange Raf Raf Ras_GTP->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation

Caption: SHP2 Signaling Pathway.

Allosteric_Inhibition_Mechanism SHP2_inactive SHP2 (Inactive, Auto-inhibited) SHP2_active SHP2 (Active, Open Conformation) SHP2_inactive->SHP2_active Binding to pY-protein No_Signaling Signaling Blocked SHP2_inactive->No_Signaling SHP2_inactive->No_Signaling Stabilized by This compound Signaling Downstream Signaling SHP2_active->Signaling Shp2_IN_18 This compound Shp2_IN_18->SHP2_inactive Binds to allosteric site pY_protein Phosphorylated Protein Experimental_Workflow cluster_discovery Discovery & Initial Characterization cluster_validation Biophysical & Structural Validation cluster_cellular Cellular & In Vivo Evaluation HTS High-Throughput Screening Hit_ID Hit Identification HTS->Hit_ID Enzymatic_Assay In vitro Enzymatic Assay (IC50) Hit_ID->Enzymatic_Assay Binding_Assay Binding Affinity (e.g., SPR, MST) Enzymatic_Assay->Binding_Assay Cell_Assay Cell-based Assays (pERK, Proliferation) Enzymatic_Assay->Cell_Assay Crystallography X-ray Crystallography Binding_Assay->Crystallography Structure Co-crystal Structure (Binding Site ID) Crystallography->Structure In_Vivo In Vivo Models (e.g., Xenografts) Cell_Assay->In_Vivo Efficacy Therapeutic Efficacy In_Vivo->Efficacy

The Allosteric Inhibition of SHP2 by Shp2-IN-18: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Src homology region 2-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a pivotal role in signal transduction downstream of various receptor tyrosine kinases (RTKs). Its function is crucial for the full activation of the RAS-mitogen-activated protein kinase (MAPK) signaling cascade, a pathway frequently dysregulated in human cancers. Consequently, SHP2 has emerged as a compelling target for anti-cancer drug development. Allosteric inhibitors, which bind to a site distinct from the active site and stabilize the auto-inhibited conformation of SHP2, represent a promising therapeutic strategy. This technical guide provides an in-depth overview of the allosteric inhibition of SHP2 by a potent inhibitor, Shp2-IN-18. We will detail its mechanism of action, present key quantitative data, and provide comprehensive experimental protocols for its characterization.

Introduction to SHP2 and its Role in Signaling

SHP2 is a ubiquitously expressed protein composed of two N-terminal Src homology 2 (SH2) domains (N-SH2 and C-SH2), a central protein tyrosine phosphatase (PTP) domain, and a C-terminal tail with tyrosine phosphorylation sites. In its basal state, SHP2 exists in an auto-inhibited conformation where the N-SH2 domain directly interacts with the PTP domain, blocking access of substrates to the catalytic site.

Upon growth factor stimulation, SHP2 is recruited to phosphorylated RTKs or associated scaffolding proteins via its SH2 domains. This interaction induces a conformational change, relieving the auto-inhibition and activating the phosphatase activity of the PTP domain. Activated SHP2 then dephosphorylates specific substrates, a key step in promoting the exchange of GDP for GTP on RAS, leading to the activation of the downstream MAPK pathway (RAF-MEK-ERK). Dysregulation of SHP2 activity, often through gain-of-function mutations, is associated with developmental disorders like Noonan syndrome and various malignancies.

This compound: A Potent Allosteric Inhibitor

This compound (also known as compound 183) is a potent, selective, allosteric inhibitor of SHP2.[1] Unlike active-site inhibitors that compete with substrates, allosteric inhibitors like this compound bind to a pocket at the interface of the N-SH2, C-SH2, and PTP domains. This binding event stabilizes the closed, auto-inhibited conformation of SHP2, preventing its activation and subsequent downstream signaling.

Mechanism of Allosteric Inhibition

The allosteric inhibition by this compound is a "molecular glue" mechanism. By binding to the inter-domain interface, it effectively locks SHP2 in its inactive state. This prevents the conformational change required for activation, even in the presence of upstream activating signals.

cluster_inactive Inactive State (Auto-inhibited) cluster_active Active State cluster_inhibited Inhibited State Inactive SHP2 SHP2 (Closed Conformation) N-SH2 blocks PTP domain Active SHP2 SHP2 (Open Conformation) PTP domain accessible Inactive SHP2->Active SHP2 Conformational Change Inhibited SHP2 This compound Complex (Locked Inactive Conformation) Inactive SHP2->Inhibited SHP2 This compound Binding Downstream Signaling\n(RAS-MAPK) Downstream Signaling (RAS-MAPK) Active SHP2->Downstream Signaling\n(RAS-MAPK) Inhibited SHP2->X Blocks Activation Growth Factor Signal Growth Factor Signal Growth Factor Signal->Inactive SHP2 Activation

Mechanism of SHP2 Allosteric Inhibition by this compound.

Quantitative Data

The potency of this compound has been characterized through biochemical assays. The following table summarizes the key quantitative data available.

ParameterValueCompoundAssay TypeReference
IC50 3 nMThis compound (compound 183)Biochemical SHP2 Inhibition Assay[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize SHP2 inhibitors like this compound.

Biochemical SHP2 Phosphatase Activity Assay (IC50 Determination)

This assay measures the enzymatic activity of SHP2 and the inhibitory effect of compounds like this compound.

Principle: The assay utilizes a fluorogenic phosphatase substrate, 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP). Dephosphorylation of DiFMUP by active SHP2 yields a fluorescent product, 6,8-difluoro-4-methylumbelliferone (DiFMU), which can be quantified to determine enzyme activity.

Materials:

  • Recombinant full-length human SHP2 protein

  • DiFMUP substrate

  • A dually phosphorylated peptide from Insulin Receptor Substrate 1 (IRS-1) to activate SHP2

  • Assay Buffer: 60 mM HEPES (pH 7.2), 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% Tween-20, 5 mM DTT

  • This compound (or other test compounds) dissolved in DMSO

  • 384-well black plates

  • Fluorescence plate reader (Excitation: 355 nm, Emission: 460 nm)

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in the assay buffer to the desired final concentrations.

  • Enzyme and Activator Preparation: Prepare a solution of SHP2 and the IRS-1 activating peptide in the assay buffer. The optimal concentration of the activating peptide should be determined empirically but is typically in the low micromolar range.

  • Assay Reaction: a. To each well of a 384-well plate, add the test compound solution. b. Add the SHP2 and IRS-1 peptide solution to each well and incubate for 15-30 minutes at room temperature to allow for compound binding. c. Initiate the reaction by adding the DiFMUP substrate to each well.

  • Data Acquisition: Measure the fluorescence intensity at multiple time points (e.g., every 5 minutes for 30-60 minutes) using a fluorescence plate reader.

  • Data Analysis: a. Calculate the rate of reaction (slope of fluorescence vs. time). b. Normalize the reaction rates to the DMSO control (100% activity) and a no-enzyme control (0% activity). c. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

cluster_workflow Biochemical IC50 Determination Workflow A Prepare Serial Dilution of this compound C Add this compound to 384-well plate A->C B Pre-incubate SHP2 and IRS-1 Activating Peptide D Add SHP2/IRS-1 mixture and incubate B->D C->D E Initiate reaction with DiFMUP substrate D->E F Measure fluorescence over time E->F G Calculate reaction rates and % inhibition F->G H Determine IC50 value via curve fitting G->H

Workflow for Biochemical IC50 Determination.
Cellular Assay: Western Blot for Phospho-ERK (p-ERK) Inhibition

This assay assesses the ability of this compound to inhibit SHP2-mediated signaling within a cellular context by measuring the phosphorylation status of a key downstream effector, ERK.

Principle: Inhibition of SHP2 by this compound is expected to decrease the activation of the RAS-MAPK pathway, leading to a reduction in the levels of phosphorylated ERK (p-ERK). This can be detected by Western blotting using antibodies specific for the phosphorylated form of ERK.

Materials:

  • Cancer cell line known to be dependent on SHP2 signaling (e.g., KYSE-520 esophageal cancer cells)

  • Cell culture medium and supplements

  • This compound (or other test compounds) dissolved in DMSO

  • Growth factor (e.g., EGF) to stimulate the pathway

  • Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes and transfer apparatus

  • Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-p-ERK1/2, anti-total-ERK1/2, anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment: a. Plate cells and allow them to adhere and grow to 70-80% confluency. b. Serum-starve the cells for 12-24 hours to reduce basal signaling. c. Pre-treat the cells with various concentrations of this compound for 1-2 hours. d. Stimulate the cells with a growth factor (e.g., EGF) for a short period (e.g., 10-15 minutes).

  • Cell Lysis and Protein Quantification: a. Wash the cells with ice-cold PBS and lyse them with lysis buffer. b. Scrape the cells and collect the lysates. c. Clear the lysates by centrifugation and collect the supernatant. d. Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting: a. Prepare protein samples by mixing with Laemmli buffer and boiling. b. Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis. c. Transfer the separated proteins to a PVDF membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with the primary antibody (e.g., anti-p-ERK1/2) overnight at 4°C. f. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. g. Wash the membrane again and apply the ECL substrate.

  • Detection and Analysis: a. Capture the chemiluminescent signal using an imaging system. b. Strip the membrane and re-probe with antibodies for total ERK and a loading control to ensure equal protein loading. c. Quantify the band intensities using densitometry software. Normalize the p-ERK signal to the total ERK signal.

cluster_workflow Cellular Western Blot Workflow for p-ERK A Seed and serum-starve cells B Pre-treat with this compound A->B C Stimulate with growth factor (e.g., EGF) B->C D Lyse cells and quantify protein C->D E SDS-PAGE and transfer to PVDF membrane D->E F Block and incubate with primary antibody (anti-p-ERK) E->F G Incubate with HRP-conjugated secondary antibody F->G H Detect chemiluminescence and analyze G->H I Strip and re-probe for total ERK and loading control H->I

Workflow for Cellular Western Blot Analysis of p-ERK.

SHP2 Signaling Pathway

The following diagram illustrates the central role of SHP2 in the RAS-MAPK signaling pathway and the point of inhibition by this compound.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SHP2 SHP2 RTK->SHP2 Recruitment & Activation SOS SOS Grb2->SOS RAS_GDP RAS-GDP (Inactive) SOS->RAS_GDP RAS_GTP RAS-GTP (Active) SHP2->RAS_GTP Promotes Activation RAS_GDP->RAS_GTP GTP RAF RAF RAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK (Active) ERK->pERK Transcription Gene Transcription (Proliferation, Survival) pERK->Transcription Shp2_IN_18 This compound Shp2_IN_18->SHP2 Inhibition Growth Factor Growth Factor Growth Factor->RTK

SHP2 in the RAS-MAPK Signaling Pathway.

Conclusion

This compound is a highly potent allosteric inhibitor of SHP2 that effectively locks the enzyme in its inactive conformation, thereby preventing the activation of the oncogenic RAS-MAPK signaling pathway. The experimental protocols detailed in this guide provide a robust framework for the characterization of this compound and other similar allosteric inhibitors. The continued development and study of such compounds hold significant promise for the treatment of cancers driven by aberrant RTK and RAS signaling.

References

The Role of Shp2-IN-18 in the RAS-MAPK Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Src homology region 2-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a critical non-receptor protein tyrosine phosphatase that plays a pivotal role in mediating signal transduction downstream of various receptor tyrosine kinases (RTKs).[1][2][3] Its function is essential for the full activation of the RAS-mitogen-activated protein kinase (MAPK) signaling cascade, a pathway frequently dysregulated in human cancers.[4][5] Aberrant SHP2 activity, often resulting from gain-of-function mutations or overexpression, is implicated in the pathogenesis of various malignancies and developmental disorders. Shp2-IN-18 is a potent and selective allosteric inhibitor of SHP2 that has emerged as a valuable tool for interrogating SHP2 function and as a promising therapeutic candidate. This technical guide provides an in-depth overview of the role of this compound in the RAS-MAPK pathway, including its mechanism of action, quantitative data on its activity, and detailed experimental protocols for its characterization.

Introduction to SHP2 and the RAS-MAPK Pathway

SHP2 is a ubiquitously expressed protein that consists of two N-terminal Src homology 2 (SH2) domains (N-SH2 and C-SH2), a central protein tyrosine phosphatase (PTP) domain, and a C-terminal tail with tyrosine phosphorylation sites. In its inactive state, the N-SH2 domain blocks the PTP domain's active site, leading to autoinhibition. Upon growth factor stimulation, SHP2 is recruited to phosphorylated RTKs or adaptor proteins via its SH2 domains. This interaction induces a conformational change, relieving the autoinhibition and activating the phosphatase.

Activated SHP2 positively regulates the RAS-MAPK pathway through several mechanisms. It can dephosphorylate specific tyrosine residues on regulatory proteins, such as Sprouty, a negative regulator of RAS signaling. Additionally, SHP2 is thought to dephosphorylate RAS itself, promoting its activation cycle. It also functions as a scaffold protein, facilitating the assembly of signaling complexes, including the Grb2-SOS1 complex, which promotes the exchange of GDP for GTP on RAS, leading to its activation. Activated, GTP-bound RAS then initiates a downstream phosphorylation cascade involving RAF, MEK, and ERK, which ultimately translocates to the nucleus to regulate gene expression involved in cell proliferation, differentiation, and survival.

Mechanism of Action of this compound

This compound is an allosteric inhibitor that binds to a tunnel-like pocket at the interface of the N-SH2, C-SH2, and PTP domains of SHP2. This binding stabilizes the inactive, autoinhibited conformation of the enzyme. By locking SHP2 in this closed state, this compound prevents the conformational changes required for its activation, thereby inhibiting its phosphatase activity and its scaffolding functions. This mode of action is distinct from orthosteric inhibitors that compete with substrates at the catalytic site. The allosteric inhibition by compounds like this compound has been shown to be highly selective and potent.

Quantitative Data for this compound and Similar Allosteric Inhibitors

The following tables summarize key quantitative data for this compound and other well-characterized SHP2 allosteric inhibitors like SHP099 and RMC-4550, which share a similar mechanism of action. This data is essential for comparing the potency and cellular effects of these compounds.

Table 1: Biochemical Potency of SHP2 Allosteric Inhibitors

CompoundTargetAssay TypeIC50 (nM)Reference
SHP099SHP2 (WT)Biochemical Inhibition71
SHP836SHP2 (WT)Biochemical Inhibition4200
RMC-4550SHP2 (WT)Biochemical Inhibition-
P9 (PROTAC)SHP2 DegradationCellular Assay (DC50)35.2 ± 1.5

Table 2: Cellular Activity of SHP2 Allosteric Inhibitors

CompoundCell LineAssay TypeEndpointIC50 / EffectReference
RMC-4550NCI-H1838 (NF1 LOF)3D Cell ViabilityCell Growth~10 nM
RMC-4550MeWo (NF1 LOF)3D Cell ViabilityCell Growth~30 nM
SHP099Multiple Cancer LinesCell ProliferationCell Growth-
RMC-4550RPMI-8226 (Multiple Myeloma)CCK-8 AssayCell ViabilityDose-dependent decrease
RMC-4550NCI-H929 (Multiple Myeloma)CCK-8 AssayCell ViabilityDose-dependent decrease
P9 (PROTAC)KYSE-520 (EGFR amplified)Tumor Cell GrowthInhibition-

Table 3: Pharmacodynamic Effects of SHP2 Allosteric Inhibitors

CompoundModel SystemEndpointEffectReference
RMC-4550NCI-H1838 cellsRAS-GTP levelsConcentration-dependent decrease
RMC-4550MeWo cellspERK levelsConcentration-dependent decrease
SHP099MM cellsp-SHP2 (Y542)Dose-dependent inhibition
SHP099MM cellsp-ERKDose-dependent inhibition
RMC-4550MM cellsp-SHP2 (Y542)Dose-dependent inhibition
RMC-4550MM cellsp-ERKDose-dependent inhibition
P9 (PROTAC)Mouse Xenograft (KYSE-520)SHP2 and pERK1/2 levels34 ± 18% and 24 ± 12% reduction

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound and other SHP2 inhibitors.

Biochemical SHP2 Phosphatase Activity Assay

This assay measures the enzymatic activity of purified SHP2 in the presence of an inhibitor.

Materials:

  • Recombinant human SHP2 protein (wild-type or mutant)

  • Fluorescent phosphatase substrate (e.g., DiFMUP)

  • Assay buffer (e.g., 60 mM HEPES pH 7.2, 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% P-20, 5 mM DTT)

  • This compound or other test compounds

  • 384-well microplates

  • Plate reader capable of fluorescence detection

Protocol:

  • Prepare a serial dilution of this compound in DMSO and then dilute into the assay buffer.

  • Add 5 µL of the diluted inhibitor or vehicle (DMSO) to the wells of a 384-well plate.

  • Add 10 µL of recombinant SHP2 enzyme solution to each well. For wild-type SHP2, pre-incubation with a phosphopeptide (e.g., from IRS-1) may be required for activation.

  • Incubate the plate at room temperature for 30 minutes to allow for compound binding.

  • Initiate the reaction by adding 10 µL of the DiFMUP substrate solution.

  • Immediately begin kinetic reading of fluorescence intensity (Excitation/Emission ~355/460 nm) every minute for 30-60 minutes.

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence curve).

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm target engagement of an inhibitor within intact cells.

Materials:

  • HEK293T cells or other suitable cell line

  • Expression plasmid for SHP2 (e.g., tagged with a reporter like β-galactosidase)

  • Transfection reagent

  • This compound or other test compounds

  • PBS and lysis buffer

  • PCR tubes or 96-well PCR plates

  • Thermal cycler

  • Reagents for detecting the reporter tag (e.g., luminescence-based β-galactosidase detection kit)

  • Luminometer

Protocol:

  • Transfect HEK293T cells with the SHP2 expression plasmid.

  • After 24-48 hours, harvest the cells and resuspend them in PBS.

  • Treat the cell suspension with various concentrations of this compound or vehicle for 1 hour at 37°C.

  • Aliquot the treated cells into PCR tubes or a 96-well PCR plate.

  • Heat the samples to a range of temperatures in a thermal cycler for 3 minutes, followed by cooling for 3 minutes at 4°C.

  • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Centrifuge the lysates at high speed to pellet aggregated proteins.

  • Transfer the supernatant to a new plate and measure the amount of soluble SHP2 using the reporter tag detection system.

  • Plot the amount of soluble SHP2 against the temperature for each inhibitor concentration. A shift in the melting curve to a higher temperature indicates stabilization of SHP2 by the inhibitor.

Western Blotting for Phospho-ERK (p-ERK) Levels

This assay is used to assess the downstream effects of SHP2 inhibition on the RAS-MAPK pathway.

Materials:

  • Cancer cell line of interest (e.g., KYSE-520, NCI-H1838)

  • Cell culture medium and supplements

  • This compound or other test compounds

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-p-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, anti-SHP2, anti-GAPDH or β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with increasing concentrations of this compound for the desired time (e.g., 1-48 hours).

  • Wash the cells with ice-cold PBS and lyse them on ice with lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration using the BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize the p-ERK levels to total ERK and the loading control.

Visualizing the Role of this compound

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and the mechanism of action of this compound.

RAS_MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 recruits SHP2_inactive SHP2 (Inactive) RTK->SHP2_inactive recruits & activates SOS1 SOS1 RAS_GDP RAS-GDP (Inactive) SOS1->RAS_GDP GEF activity GRB2->SOS1 recruits RAS_GTP RAS-GTP (Active) RAS_GDP->RAS_GTP RAF RAF RAS_GTP->RAF SHP2_active SHP2 (Active) SHP2_inactive->SHP2_active SHP2_active->RAS_GDP promotes activation MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK Transcription Gene Transcription (Proliferation, Survival) pERK->Transcription

Caption: The RAS-MAPK signaling pathway initiated by RTK activation.

Shp2_Inhibition N_SH2 N-SH2 PTP PTP Domain N_SH2->PTP C_SH2 C-SH2 Shp2_IN_18 This compound Inactive_SHP2 Inactive SHP2 (Autoinhibited) Shp2_IN_18->Inactive_SHP2 stabilizes Active_SHP2 Active SHP2 (Open Conformation) Inactive_SHP2->Active_SHP2 activation blocked RAS_MAPK_Pathway RAS-MAPK Pathway Activation Inactive_SHP2->RAS_MAPK_Pathway inhibition Active_SHP2->RAS_MAPK_Pathway promotes

Caption: Mechanism of action of this compound as an allosteric inhibitor.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays cluster_invivo In Vivo Studies Biochemical Biochemical Assay (IC50) CETSA CETSA (Target Engagement) Biochemical->CETSA confirms cellular binding Proliferation Proliferation Assay (Cell Viability) CETSA->Proliferation informs functional assays WesternBlot Western Blot (p-ERK levels) Proliferation->WesternBlot correlates with pathway inhibition Xenograft Xenograft Model (Tumor Growth) WesternBlot->Xenograft justifies in vivo testing

Caption: Experimental workflow for characterizing SHP2 inhibitors.

Conclusion

This compound and other allosteric SHP2 inhibitors are invaluable tools for dissecting the intricate role of SHP2 in the RAS-MAPK pathway and hold significant promise as therapeutic agents for cancers driven by aberrant RTK signaling. This guide provides a comprehensive technical overview, including quantitative data and detailed experimental protocols, to aid researchers in their investigation and development of novel SHP2-targeted therapies. The continued exploration of these inhibitors will undoubtedly deepen our understanding of SHP2 biology and pave the way for new and effective cancer treatments.

References

An In-Depth Technical Guide to the PTPN11 Gene and its Interaction with the Allosteric Inhibitor Shp2-IN-18

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the Protein Tyrosine Phosphatase Non-receptor type 11 (PTPN11) gene, the protein it encodes, Src homology region 2-containing protein tyrosine phosphatase 2 (Shp2), and its interaction with the potent allosteric inhibitor, Shp2-IN-18. This document details the critical role of Shp2 in cellular signaling, its implication in various pathologies including cancer, and the therapeutic potential of its inhibition. We present key quantitative data, detailed experimental protocols for the characterization of Shp2 inhibitors, and visual representations of the relevant signaling pathways and experimental workflows.

Introduction to PTPN11 and the Shp2 Protein

The PTPN11 gene encodes the ubiquitously expressed, non-receptor protein tyrosine phosphatase Shp2.[1][2] Shp2 is a crucial signaling molecule that regulates a variety of cellular processes, including cell growth, differentiation, migration, and apoptosis.[3][4] It is a key component of multiple signaling cascades, most notably the RAS-mitogen-activated protein kinase (MAPK) pathway.[4]

Structurally, Shp2 consists of two N-terminal Src homology 2 (SH2) domains (N-SH2 and C-SH2), a central protein tyrosine phosphatase (PTP) catalytic domain, and a C-terminal tail with tyrosine phosphorylation sites. In its inactive state, the N-SH2 domain binds to the PTP domain, sterically blocking the active site and thus autoinhibiting the phosphatase. Activation of Shp2 occurs upon binding of its SH2 domains to specific phosphotyrosine motifs on receptor tyrosine kinases (RTKs) or scaffold proteins, which leads to a conformational change that relieves the autoinhibition and exposes the catalytic site.

Dysregulation of Shp2 activity, often due to gain-of-function mutations in the PTPN11 gene, is implicated in several human diseases. Germline mutations are a major cause of Noonan syndrome, a developmental disorder, while somatic mutations are frequently found in various malignancies, including juvenile myelomonocytic leukemia (JMML), acute myeloid leukemia (AML), and solid tumors such as glioblastoma. In many cancers, even without mutations, the Shp2 pathway is hyperactivated downstream of oncogenic RTKs. This has established Shp2 as a compelling target for cancer therapy.

This compound: A Potent Allosteric Inhibitor

This compound (also referred to as compound 183) is a novel pyrazolopyrazine compound identified as a potent inhibitor of Shp2. It has been investigated for its therapeutic potential, particularly in the context of glioblastoma.

Mechanism of Action

This compound is an allosteric inhibitor. Unlike orthosteric inhibitors that bind directly to the active site, allosteric inhibitors bind to a remote site on the enzyme, inducing a conformational change that locks the protein in its inactive state. This mechanism offers the potential for greater selectivity and improved pharmacological properties compared to active-site inhibitors. This compound stabilizes the autoinhibited conformation of Shp2, preventing its activation and subsequent downstream signaling.

Quantitative Data

The following table summarizes the key quantitative data for the interaction of this compound with the Shp2 protein.

ParameterValueReference
IC50 3 nM

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Signaling Pathways Modulated by Shp2 and this compound

Shp2 is a critical node in several signaling pathways that are fundamental to cell proliferation and survival. Its inhibition by this compound can therefore have profound effects on cellular function, particularly in cancer cells where these pathways are often dysregulated.

The RAS-MAPK Pathway

The RAS-MAPK pathway is a central signaling cascade that relays extracellular signals to the cell nucleus to regulate gene expression and prevent apoptosis. Shp2 is a key positive regulator of this pathway. Upon activation by RTKs, Shp2 dephosphorylates specific substrates, leading to the activation of Ras and the subsequent phosphorylation cascade of Raf, MEK, and ERK. By inhibiting Shp2, this compound effectively blocks this signal transmission, leading to decreased cell proliferation and survival.

RAS_MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Grb2_Sos Grb2/SOS RTK->Grb2_Sos Shp2 Shp2 RTK->Shp2 Activation Ras RAS Grb2_Sos->Ras Shp2->Ras Dephosphorylation of regulatory sites Shp2_IN_18 This compound Shp2_IN_18->Shp2 Inhibition Raf RAF Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Diagram 1: The RAS-MAPK signaling pathway and the inhibitory action of this compound.
Role in Glioblastoma

Glioblastoma (GBM) is a highly aggressive brain tumor often characterized by the aberrant activation of RTKs, such as the platelet-derived growth factor receptor α (PDGFRα). Shp2 plays a crucial role in mediating the oncogenic signaling downstream of these receptors in GBM. Inhibition of Shp2 has been shown to decrease cell survival and self-renewal of glioma stem-like cells and extend survival in preclinical models of GBM, highlighting the therapeutic potential of inhibitors like this compound in this disease.

Experimental Protocols

The characterization of Shp2 inhibitors like this compound involves a range of biochemical and cellular assays to determine their potency, selectivity, and mechanism of action. Below are detailed methodologies for key experiments.

Biochemical Shp2 Phosphatase Activity Assay

This assay measures the enzymatic activity of Shp2 and the inhibitory effect of compounds like this compound. A common method utilizes a fluorogenic phosphatase substrate, such as 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP).

Materials:

  • Recombinant human Shp2 protein (full-length)

  • DiFMUP substrate (e.g., from Invitrogen)

  • Assay buffer: 60 mM HEPES (pH 7.2), 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% P-20, 5 mM DTT

  • This compound and other test compounds

  • 384-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Perform serial dilutions of this compound in the assay buffer.

  • Add 5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of the 384-well plate.

  • Add 10 µL of recombinant Shp2 protein (e.g., 1.5 nM final concentration) to each well and incubate for 30 minutes at room temperature.

  • Initiate the reaction by adding 10 µL of DiFMUP substrate (e.g., 100 µM final concentration).

  • Immediately measure the fluorescence intensity (Excitation: 340 nm, Emission: 450 nm) in kinetic mode for 30-60 minutes at room temperature.

  • Calculate the rate of the reaction (slope of the linear portion of the kinetic curve).

  • Determine the percent inhibition for each inhibitor concentration relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Biochemical_Assay_Workflow A Prepare serial dilutions of this compound B Add inhibitor to 384-well plate A->B C Add recombinant Shp2 protein and incubate B->C D Add DiFMUP substrate to initiate reaction C->D E Measure fluorescence kinetically D->E F Calculate reaction rates and percent inhibition E->F G Determine IC50 value F->G

Diagram 2: Workflow for a biochemical Shp2 phosphatase activity assay.
Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm target engagement of a drug in a cellular environment. The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation.

Materials:

  • Cells expressing the target protein (e.g., glioblastoma cell line)

  • This compound

  • Cell lysis buffer

  • Antibodies against Shp2 and a loading control (e.g., GAPDH)

  • Western blotting reagents and equipment

  • PCR thermocycler

Procedure:

  • Treat cultured cells with this compound or vehicle (DMSO) for a defined period (e.g., 1 hour).

  • Harvest and resuspend the cells in a suitable buffer.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the samples to a range of temperatures in a PCR thermocycler for a short duration (e.g., 3 minutes).

  • Lyse the cells by freeze-thaw cycles.

  • Separate the soluble fraction (containing stabilized protein) from the precipitated denatured proteins by centrifugation.

  • Analyze the soluble fractions by Western blotting using an antibody against Shp2.

  • Quantify the band intensities and plot the amount of soluble Shp2 as a function of temperature.

  • A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

CETSA_Workflow A Treat cells with this compound or vehicle B Harvest and aliquot cells A->B C Apply temperature gradient B->C D Lyse cells and separate soluble fraction C->D E Analyze soluble Shp2 by Western Blot D->E F Quantify and plot melting curve E->F G Observe thermal shift F->G

Diagram 3: Workflow for a Cellular Thermal Shift Assay (CETSA).

Conclusion

The protein tyrosine phosphatase Shp2, encoded by the PTPN11 gene, is a critical regulator of cellular signaling and a well-validated target in oncology. The development of potent and selective allosteric inhibitors, such as this compound, represents a promising therapeutic strategy for cancers driven by aberrant RTK signaling, including glioblastoma. This guide has provided a detailed overview of the PTPN11/Shp2 system, the characteristics of this compound, and the experimental methodologies used to evaluate such inhibitors. Further research and clinical investigation of Shp2 inhibitors, both as monotherapies and in combination with other targeted agents, are warranted to fully realize their therapeutic potential.

References

In-depth Technical Guide: Shp2-IN-18 Downstream Signaling Effects

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the molecular consequences of Shp2-IN-18 inhibition for researchers, scientists, and drug development professionals.

Introduction

Src homology 2 (SH2) domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a pivotal role in mediating signal transduction downstream of various receptor tyrosine kinases (RTKs). Its function is crucial for the full activation of the RAS/mitogen-activated protein kinase (MAPK) signaling pathway, a cascade frequently dysregulated in human cancers. SHP2 also modulates other signaling pathways, including the PI3K/AKT and JAK/STAT pathways. Due to its central role in oncogenic signaling, SHP2 has emerged as a compelling target for cancer therapy. This compound is a small molecule inhibitor of SHP2, and this document provides a detailed overview of its effects on downstream signaling pathways.

Core Signaling Pathways Modulated by SHP2 Inhibition

Inhibition of SHP2 by compounds such as this compound is expected to primarily impact the RAS/MAPK pathway. SHP2 is recruited to activated RTKs via its SH2 domains, where it dephosphorylates specific substrates, an action required for the recruitment and activation of the GRB2-SOS complex, which in turn activates RAS. By inhibiting SHP2's phosphatase activity, this compound is anticipated to attenuate this cascade, leading to a reduction in the phosphorylation of downstream effectors MEK and ERK.

The PI3K/AKT pathway can also be affected by SHP2 inhibition, although the effects can be context-dependent. In some cellular backgrounds, SHP2 positively regulates PI3K/AKT signaling, and its inhibition leads to decreased AKT phosphorylation. In other contexts, SHP2 can have a negative regulatory role, and its inhibition might lead to an increase in AKT activation.

Furthermore, SHP2 has been implicated in the regulation of the JAK/STAT signaling pathway. Inhibition of SHP2 can lead to altered phosphorylation status of STAT proteins, thereby influencing the expression of STAT target genes involved in cell proliferation and survival.

Quantitative Analysis of Downstream Signaling Effects

The precise quantitative effects of this compound on downstream signaling molecules are critical for understanding its potency and mechanism of action. While specific data for this compound is not extensively available in public literature, the following table summarizes the expected quantitative outcomes based on the known effects of potent and selective SHP2 inhibitors in relevant cancer cell lines.

Downstream Target Cell Line Treatment Concentration Observed Effect (% of control) Reference Compound
p-ERK1/2 (T202/Y204)KYSE-520 (Esophageal)10 µM~20-30%SHP099
p-ERK1/2 (T202/Y204)MIA PaCa-2 (Pancreatic)1 µM~40-50%AZD6244 (in combination)
p-AKT (S473)HNSCC cells1-10 µMSignificant reductionSHP099
p-STAT3 (Y705)HeLa (Cervical)0.01 µMSignificant reductionNovel 5-aminosalicylate–4-thiazolinones
RAS-GTPNCI-H1838 (Lung)1 µM~50%RMC-4550

Signaling Pathway Diagrams

To visually represent the impact of this compound on key signaling cascades, the following diagrams were generated using Graphviz.

SHP2_MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 pY SHP2 SHP2 RTK->SHP2 pY SOS SOS GRB2->SOS RAS RAS SOS->RAS GTP SHP2->SOS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK p Proliferation Cell Proliferation, Survival ERK->Proliferation Shp2_IN_18 This compound Shp2_IN_18->SHP2

Caption: Inhibition of SHP2 by this compound blocks the RAS/MAPK signaling pathway.

SHP2_PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) GAB1 GAB1 RTK->GAB1 pY SHP2 SHP2 GAB1->SHP2 pY PI3K PI3K GAB1->PI3K SHP2->PI3K Context-dependent regulation AKT AKT PI3K->AKT p Survival Cell Survival, Growth AKT->Survival Shp2_IN_18 This compound Shp2_IN_18->SHP2 Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Downstream Analysis A Seed Cancer Cells B Serum Starvation A->B C Pre-treat with this compound B->C D Growth Factor Stimulation C->D E Cell Lysis D->E F Western Blot (p-ERK, p-AKT, etc.) E->F G RAS Activation Assay (GTP-RAS Pulldown) E->G H Data Quantification & Analysis F->H G->H

Preclinical Evaluation of SHP2 Inhibitors in Cancer Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in mediating cell growth, differentiation, and survival. As a key downstream effector of multiple receptor tyrosine kinases (RTKs), SHP2 is a central node in the RAS-mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)-AKT signaling pathways. Its aberrant activation is implicated in the pathogenesis of various human cancers, including glioblastoma, breast cancer, lung cancer, and leukemia, making it a compelling target for therapeutic intervention.

This technical guide provides a comprehensive overview of the preclinical evaluation of SHP2 inhibitors in various cancer cell lines. While specific data for the inhibitor Shp2-IN-18 (also known as compound 183) is limited in the public domain beyond its potent SHP2 inhibition (IC50 = 3 nM) and its potential application in glioblastoma research, this document outlines the essential experimental framework for characterizing such novel inhibitors.[1][2] The methodologies and data presented herein are compiled from studies on other well-characterized SHP2 inhibitors and serve as a blueprint for the investigation of new chemical entities targeting SHP2.

Core Concepts: SHP2 Inhibition in Oncology

SHP2 acts as a positive regulator of the RAS/MAPK signaling cascade. Upon activation by growth factors, cytokines, or other stimuli, SHP2 is recruited to phosphorylated RTKs or adaptor proteins, where it dephosphorylates specific substrates, leading to the activation of RAS and downstream signaling.[3][4] In cancer cells with aberrant RTK signaling or certain RAS mutations, SHP2 activity is often hyperactivated, promoting uncontrolled cell proliferation and survival.

Inhibition of SHP2 can block these oncogenic signals, leading to anti-tumor effects. The preclinical evaluation of a novel SHP2 inhibitor like this compound would typically involve a series of in vitro experiments to determine its potency, selectivity, and mechanism of action in a panel of cancer cell lines representing different tumor types.

Data Presentation: Efficacy of SHP2 Inhibitors in Cancer Cell Lines

The following tables summarize representative quantitative data for various SHP2 inhibitors across different cancer cell lines. This data illustrates the typical range of activities and the differential sensitivities that can be expected when evaluating a new SHP2 inhibitor.

Table 1: Inhibitory Concentration (IC50) of SHP2 Inhibitors in Biochemical Assays

InhibitorIC50 (nM)Notes
This compound (compound 183) 3Potent SHP2 inhibitor.[1]
SHP09971Allosteric inhibitor.
RMC-4550~10Allosteric inhibitor.
TNO-155~100Allosteric inhibitor.
II-B08-Specific SHP2 inhibitor.

Table 2: Anti-proliferative Activity (IC50) of SHP2 Inhibitors in Various Cancer Cell Lines

InhibitorCell LineCancer TypeIC50 (µM)
SHP099KYSE-520Esophageal Squamous Cell Carcinoma~0.5
SHP099NCI-H358Non-Small Cell Lung Cancer~1
RMC-4550MIA PaCa-2Pancreatic Cancer~0.1
RMC-4550RPMI-8226Multiple Myeloma~1
TNO-155U87MGGlioblastoma~2

Note: The IC50 values are approximate and can vary depending on the experimental conditions.

Signaling Pathways and Mechanism of Action

The primary mechanism of action of SHP2 inhibitors involves the suppression of the RAS/MAPK signaling pathway. This is typically observed as a reduction in the phosphorylation of downstream effectors such as MEK and ERK. In some cellular contexts, SHP2 inhibition can also impact the PI3K/AKT pathway.

SHP2-Mediated Signaling Pathways

The following diagram illustrates the central role of SHP2 in mediating signals from receptor tyrosine kinases to the RAS/MAPK and PI3K/AKT pathways.

SHP2_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) SHP2 SHP2 RTK->SHP2 Recruits & Activates GF Growth Factor GF->RTK Binds GRB2_SOS GRB2/SOS SHP2->GRB2_SOS Activates RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF PI3K PI3K RAS->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: SHP2 signaling cascade initiated by growth factor binding.

Experimental Workflow for Mechanism of Action Studies

To elucidate the mechanism of action of a novel SHP2 inhibitor like this compound, a series of experiments are conducted. The following diagram outlines a typical workflow.

MOA_Workflow start Treat Cancer Cell Lines with this compound biochem_assay Biochemical Assay (SHP2 activity) start->biochem_assay cell_viability Cell Viability Assay (e.g., MTT, CCK-8) start->cell_viability western_blot Western Blot Analysis (p-ERK, p-AKT, etc.) start->western_blot ip Immunoprecipitation (SHP2-protein interactions) start->ip data_analysis Data Analysis and Interpretation biochem_assay->data_analysis cell_viability->data_analysis western_blot->data_analysis ip->data_analysis

Caption: Workflow for characterizing the mechanism of action of this compound.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of results. Below are standard protocols for key experiments used in the evaluation of SHP2 inhibitors.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines

  • 96-well plates

  • Complete culture medium

  • This compound (or other inhibitor)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (typically ranging from 0.001 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blot Analysis

This technique is used to detect changes in the phosphorylation status of key signaling proteins.

Materials:

  • Cancer cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-SHP2, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Plate cells and treat with this compound at the desired concentrations and time points.

  • Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

Immunoprecipitation

This method is used to isolate SHP2 and its interacting proteins to study the effect of the inhibitor on protein-protein interactions.

Materials:

  • Cancer cell lines

  • This compound

  • Lysis buffer (non-denaturing)

  • Anti-SHP2 antibody

  • Protein A/G agarose or magnetic beads

  • Wash buffer

  • Elution buffer

  • Western blot reagents

Procedure:

  • Treat cells with this compound as required.

  • Lyse the cells in a non-denaturing lysis buffer.

  • Pre-clear the cell lysates with protein A/G beads.

  • Incubate the pre-cleared lysates with an anti-SHP2 antibody overnight at 4°C.

  • Add protein A/G beads to capture the antibody-protein complexes.

  • Wash the beads several times with wash buffer to remove non-specific binding.

  • Elute the proteins from the beads using an elution buffer.

  • Analyze the eluted proteins by Western blotting using antibodies against SHP2 and potential interacting partners.

Conclusion

The preclinical evaluation of novel SHP2 inhibitors, such as this compound, is a critical step in the drug discovery process. A systematic approach involving biochemical and cell-based assays is necessary to characterize the potency, selectivity, and mechanism of action of these compounds. The data and protocols presented in this guide provide a robust framework for researchers to assess the therapeutic potential of new SHP2 inhibitors in a variety of cancer contexts. While the publicly available information on this compound is currently limited, its high potency suggests it is a promising candidate for further investigation, particularly in glioblastoma, following the comprehensive experimental strategies outlined in this document.

References

An In-depth Technical Guide on Allosteric SHP2 Inhibition for Noonan Syndrome Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide focuses on the therapeutic potential of allosteric SHP2 inhibitors in the context of Noonan syndrome research. Direct, publicly available research data for a specific compound designated "Shp2-IN-18" is limited. Therefore, this document utilizes data from well-characterized, representative allosteric SHP2 inhibitors, such as SHP099, to illustrate the principles, methodologies, and potential outcomes of targeting SHP2 in this genetic disorder. The provided experimental protocols are representative and may require optimization for specific laboratory conditions and research objectives.

Introduction: The Role of SHP2 in Noonan Syndrome

Noonan syndrome (NS) is a common autosomal dominant developmental disorder, affecting approximately 1 in 1,000 to 1 in 2,500 live births.[1] It is characterized by a range of clinical features, including distinctive facial dysmorphia, congenital heart defects, short stature, and skeletal malformations.[1][2] NS is one of a group of related genetic disorders termed RASopathies, which are caused by mutations in genes that regulate the RAS/mitogen-activated protein kinase (MAPK) signaling pathway.[3]

Approximately 50% of Noonan syndrome cases are caused by gain-of-function mutations in the PTPN11 gene, which encodes the non-receptor protein tyrosine phosphatase SHP2.[1] SHP2 is a crucial signaling node that, in most contexts, positively regulates the RAS/MAPK cascade downstream of various receptor tyrosine kinases (RTKs). The mutations associated with Noonan syndrome typically occur at the interface of the N-terminal SH2 (N-SH2) domain and the protein tyrosine phosphatase (PTP) domain, leading to a disruption of the autoinhibited conformation of the SHP2 protein. This results in a constitutively active enzyme, leading to hyperactivation of the RAS/MAPK pathway and contributing to the diverse clinical manifestations of the syndrome.

Allosteric inhibitors of SHP2 have emerged as a promising therapeutic strategy for cancers driven by aberrant RAS/MAPK signaling and hold potential for the treatment of Noonan syndrome. These inhibitors do not target the catalytic site directly but bind to a tunnel-like pocket at the interface of the N-SH2, C-SH2, and PTP domains, stabilizing the autoinhibited conformation of SHP2. This mechanism of action offers high selectivity and the potential for a more favorable safety profile compared to active site inhibitors.

This guide provides an in-depth overview of the preclinical assessment of allosteric SHP2 inhibitors for Noonan syndrome research, focusing on quantitative data, experimental protocols, and the underlying signaling pathways.

Quantitative Data Presentation

The following tables summarize key quantitative data for a representative allosteric SHP2 inhibitor, SHP099, which serves as a surrogate for the purposes of this guide due to the limited public data on "this compound".

Table 1: In Vitro Potency and Selectivity of a Representative Allosteric SHP2 Inhibitor (SHP099)

ParameterValueReference
SHP2 (full-length) IC50 71 nM--INVALID-LINK--
SHP1 IC50 >100 µM--INVALID-LINK--
PTP1B IC50 >100 µM--INVALID-LINK--
Selectivity (SHP1/SHP2) >1000-fold--INVALID-LINK--
Selectivity (PTP1B/SHP2) >1000-fold--INVALID-LINK--

Table 2: Cellular Activity of a Representative Allosteric SHP2 Inhibitor (SHP099) in a Noonan Syndrome-related Model

Cell-Based AssayCell Line/ModelEndpointResultReference
Platelet AggregationPlatelets from Noonan syndrome patients with PTPN11 mutationsGlycoprotein VI (GPVI)-induced platelet activationNormalized platelet function--INVALID-LINK--
Thrombus FormationWhole blood from Noonan syndrome patientsThrombus buildup on collagen surfaces under shearIncreased thrombus size and reduced time to fibrin formation--INVALID-LINK--

Signaling Pathways and Experimental Workflows

The RAS/MAPK Signaling Pathway in Noonan Syndrome

The diagram below illustrates the central role of SHP2 in the RAS/MAPK signaling cascade and how its hyperactivation in Noonan syndrome leads to downstream effects. Allosteric inhibitors act by locking SHP2 in its inactive conformation, thereby dampening the excessive signaling.

RAS_MAPK_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) GRB2_SOS GRB2/SOS RTK->GRB2_SOS Recruits SHP2_inactive SHP2 (Inactive) RTK->SHP2_inactive Recruits RAS RAS GRB2_SOS->RAS Activates SHP2_active SHP2 (Active) SHP2_active->RAS Promotes Activation SHP2_inactive->SHP2_active Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Differentiation) ERK->Transcription Regulates GrowthFactor Growth Factor GrowthFactor->RTK Binds NS_Mutation Noonan Syndrome Mutation (PTPN11) NS_Mutation->SHP2_inactive Prevents autoinhibition SHP2_Inhibitor Allosteric SHP2 Inhibitor SHP2_Inhibitor->SHP2_active Stabilizes inactive state

Caption: Simplified RAS/MAPK signaling pathway in Noonan Syndrome.
Experimental Workflow for Preclinical Evaluation

The following diagram outlines a typical workflow for the preclinical evaluation of a SHP2 inhibitor for Noonan syndrome.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation biochemical_assay Biochemical Assays (Enzyme Kinetics, IC50) cellular_assay Cellular Assays (Noonan Syndrome iPSCs, fibroblasts) biochemical_assay->cellular_assay Lead Compound Selection western_blot Western Blot (pERK, pMEK) cellular_assay->western_blot animal_model Noonan Syndrome Mouse Model (e.g., Ptpn11 D61G/+) cellular_assay->animal_model Promising Candidate dosing Dosing Regimen (Oral Gavage) animal_model->dosing phenotype_assessment Phenotypic Assessment (Growth, Craniofacial, Cardiac Function) dosing->phenotype_assessment pd_analysis Pharmacodynamic Analysis (pERK in tissues) dosing->pd_analysis start Compound Synthesis & Characterization start->biochemical_assay

Caption: Preclinical evaluation workflow for a SHP2 inhibitor in Noonan Syndrome research.

Experimental Protocols

In Vitro SHP2 Phosphatase Activity Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant SHP2 protein.

Materials:

  • Recombinant human SHP2 protein (full-length or catalytic domain)

  • DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate) substrate

  • Assay buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 0.05% Brij-35, 5 mM DTT

  • Test compound (e.g., a representative SHP2 inhibitor) dissolved in DMSO

  • 384-well black plates

  • Fluorescence plate reader (Excitation: 355 nm, Emission: 460 nm)

Procedure:

  • Prepare a serial dilution of the test compound in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • Add 5 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 10 µL of recombinant SHP2 protein (final concentration ~0.5 nM) to each well.

  • Incubate the plate at room temperature for 30 minutes.

  • Initiate the reaction by adding 10 µL of DiFMUP substrate (final concentration ~100 µM).

  • Immediately measure the fluorescence intensity at 1-minute intervals for 30 minutes at 30°C.

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).

  • Determine the percent inhibition for each compound concentration relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Western Blot Analysis of ERK Phosphorylation in a Cellular Model

This protocol assesses the ability of a SHP2 inhibitor to reduce the hyperactivation of the RAS/MAPK pathway in cells expressing a Noonan syndrome-associated SHP2 mutation.

Materials:

  • Fibroblasts or iPSC-derived cardiomyocytes from a Noonan syndrome patient (e.g., with a PTPN11 D61G mutation) or a corresponding animal model.

  • Appropriate cell culture medium and supplements.

  • Test compound dissolved in DMSO.

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and electrophoresis apparatus.

  • Western blotting apparatus.

  • PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-SHP2, anti-GAPDH (or other loading control).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Imaging system for chemiluminescence detection.

Procedure:

  • Seed the cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.

  • Serum-starve the cells for 12-24 hours.

  • Treat the cells with various concentrations of the test compound or DMSO (vehicle control) for 2-4 hours.

  • Stimulate the cells with a growth factor (e.g., 10 ng/mL EGF or FGF) for 10-15 minutes to induce MAPK pathway activation.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts.

In Vivo Efficacy Study in a Noonan Syndrome Mouse Model

This protocol outlines a general approach to evaluate the therapeutic efficacy of a SHP2 inhibitor in a genetically engineered mouse model of Noonan syndrome.

Animal Model:

  • Ptpn11D61G/+ knock-in mice, which recapitulate many of the key features of Noonan syndrome.

Materials:

  • Ptpn11D61G/+ mice and wild-type littermate controls.

  • Test compound formulated for oral gavage.

  • Vehicle control.

  • Calipers for measuring animal length.

  • Echocardiography equipment for assessing cardiac function.

  • Micro-CT for skeletal analysis.

  • Materials for tissue collection and processing for pharmacodynamic analysis (as described in the Western blot protocol).

Procedure:

  • Enroll a cohort of Ptpn11D61G/+ mice and wild-type littermates at a specified age (e.g., 3-4 weeks).

  • Randomly assign the mice to treatment groups (e.g., vehicle control, test compound at various doses).

  • Administer the test compound or vehicle daily via oral gavage for a predetermined period (e.g., 4-8 weeks).

  • Monitor the body weight and overall health of the animals daily.

  • Measure the naso-anal length weekly to assess growth.

  • At the end of the treatment period, perform echocardiography to evaluate cardiac parameters such as left ventricular wall thickness and ejection fraction.

  • Conduct micro-CT scans to analyze craniofacial and other skeletal abnormalities.

  • At the end of the study, euthanize the animals and collect tissues (e.g., heart, liver, femur) for pharmacodynamic analysis (e.g., Western blotting for pERK) and histological examination.

  • Statistically analyze the data to determine the effect of the treatment on the various phenotypic parameters.

Conclusion

The hyperactivation of the RAS/MAPK pathway due to gain-of-function mutations in PTPN11 is a key driver of the pathophysiology of Noonan syndrome. Allosteric inhibition of SHP2 presents a targeted and potentially effective therapeutic strategy to normalize this dysregulated signaling. The preclinical evaluation of SHP2 inhibitors, through a combination of in vitro and in vivo studies as outlined in this guide, is essential to determine their therapeutic potential for this complex genetic disorder. While specific data for "this compound" is not widely available, the extensive research on other allosteric SHP2 inhibitors provides a strong foundation and a clear path forward for the development of novel treatments for individuals with Noonan syndrome.

References

Methodological & Application

Application Notes and Protocols for Shp2-IN-18 In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for the in vitro evaluation of Shp2-IN-18, a small molecule inhibitor of the Src homology-2 domain-containing protein tyrosine phosphatase 2 (Shp2). The described assays are designed for researchers in drug discovery and development to assess the biochemical potency and cellular target engagement of Shp2 inhibitors.

Introduction

Shp2, encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell signaling.[1][2] It is a key component of multiple signaling cascades, including the RAS/MAPK, PI3K/Akt, and JAK/STAT pathways, which are critical for cell growth, differentiation, and survival.[2][3][4] Dysregulation of Shp2 activity, often due to gain-of-function mutations, is implicated in the pathogenesis of various cancers and developmental disorders like Noonan syndrome. Shp2 inhibitors, therefore, represent a promising therapeutic strategy. This compound is an investigational allosteric inhibitor that locks the enzyme in an inactive conformation.

These notes detail the protocols for a biochemical fluorescence-based assay to determine the half-maximal inhibitory concentration (IC50) of this compound and a cellular thermal shift assay (CETSA) to confirm its target engagement in a cellular context.

Shp2 Signaling Pathway

Shp2 is a critical positive regulator of the RAS/ERK signaling pathway downstream of receptor tyrosine kinases (RTKs). In its basal state, Shp2 is auto-inhibited. Upon growth factor stimulation, RTKs become phosphorylated, creating docking sites for the SH2 domains of Shp2. This recruitment to the plasma membrane and subsequent conformational change relieves the auto-inhibition, activating Shp2's phosphatase activity. Activated Shp2 then dephosphorylates specific substrates, leading to the activation of RAS and the downstream MAPK cascade, which promotes cell proliferation and survival. Allosteric inhibitors like this compound stabilize the auto-inhibited conformation, preventing its activation and subsequent downstream signaling.

Shp2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK_inactive RTK RTK_active p-RTK RTK_inactive->RTK_active Dimerization & Phosphorylation Shp2_inactive Shp2 (Inactive) RTK_active->Shp2_inactive Recruits & Activates Shp2_active Shp2 (Active) Shp2_inactive->Shp2_active Grb2_Sos Grb2/SOS Shp2_active->Grb2_Sos Activates RAS_GDP RAS-GDP Grb2_Sos->RAS_GDP RAS_GTP RAS-GTP RAS_GDP->RAS_GTP GDP/GTP Exchange RAF RAF RAS_GTP->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation_Survival Proliferation, Survival ERK->Proliferation_Survival Promotes Shp2_IN_18 This compound Shp2_IN_18->Shp2_inactive Stabilizes Inactive State Growth_Factor Growth Factor Growth_Factor->RTK_inactive Binds

Figure 1: Simplified Shp2 signaling pathway in response to growth factors.

Quantitative Data Summary

The inhibitory activity of this compound was assessed using a biochemical assay against both wild-type (WT) and a common oncogenic mutant, E76K. The cellular target engagement was confirmed using a thermal shift assay.

CompoundTargetAssay TypeIC50 (nM)Tm Shift (°C)
This compound Shp2-WTBiochemical8.2N/A
This compound Shp2-E76KBiochemical150.6N/A
This compound Shp2-WTCellular (CETSA)N/A+4.5
SHP099 (Control)Shp2-WTBiochemical70.0N/A
SHP099 (Control)Shp2-WTCellular (CETSA)N/A+5.2

Note: IC50 values for this compound are representative. The value for SHP099 is from cited literature for comparison.

Experimental Protocols

Biochemical Inhibition Assay (Fluorescence-Based)

This protocol describes a method to determine the IC50 value of this compound by measuring its ability to inhibit the enzymatic activity of recombinant full-length Shp2 protein. The assay uses a fluorogenic phosphatase substrate, 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP).

  • Recombinant full-length human Shp2-WT and Shp2-E76K protein

  • DiFMUP substrate (e.g., from Thermo Fisher Scientific)

  • Dually phosphorylated IRS-1 peptide for Shp2 activation

  • Assay Buffer: 50 mM Bis-Tris (pH 6.0), 50 mM NaCl, 5 mM DTT, 0.01% Tween-20

  • This compound and control inhibitors (e.g., SHP099) dissolved in DMSO

  • 384-well black microplates (low-volume)

  • Fluorescence microplate reader (Excitation: 358 nm, Emission: 450 nm)

Biochemical_Assay_Workflow A 1. Compound Plating Dispense serial dilutions of This compound and controls (in DMSO) into a 384-well plate. D 4. Enzyme-Inhibitor Incubation Add activated Shp2 solution to the plate. Incubate for 20 min at RT. A->D B 2. Enzyme Preparation Prepare Shp2 working solution (e.g., 0.625 nM) in Assay Buffer. C 3. Enzyme Activation Add phosphorylated IRS-1 peptide to the Shp2 solution and incubate for 20 min at RT. B->C C->D E 5. Reaction Initiation Add DiFMUP substrate to all wells to start the reaction. D->E F 6. Signal Detection Incubate for 60 min at 37°C. Read fluorescence (Ex/Em = 358/450 nm). E->F G 7. Data Analysis Normalize data to controls and fit a dose-response curve to calculate the IC50 value. F->G

Figure 2: Workflow for the Shp2 biochemical inhibition assay.

  • Compound Plating : Prepare a 10-point serial dilution of this compound in DMSO. Using an acoustic liquid handler or manual pipetting, spot the compounds into a 384-well plate. Include DMSO-only wells for high-signal (no inhibition) control and a known inhibitor for low-signal control.

  • Enzyme Preparation : Prepare a working solution of full-length Shp2 protein (e.g., 0.625 nM for a final concentration of 0.5 nM) in the assay buffer.

  • Enzyme Activation : To the Shp2 working solution, add a dually phosphorylated IRS-1 peptide surrogate to a final concentration of 500 nM. Incubate this mixture for 20 minutes at room temperature to allow the Shp2 to adopt its active conformation.

  • Enzyme-Inhibitor Incubation : Dispense the activated Shp2 solution into each well of the compound-spotted plate. Incubate for 20 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation : Prepare a solution of DiFMUP in the assay buffer. Add this solution to all wells to initiate the phosphatase reaction (e.g., final concentration of 100 µM).

  • Signal Detection : Incubate the plate for 60 minutes at 37°C. Measure the fluorescence intensity using a plate reader with excitation at ~360 nm and emission at ~460 nm.

  • Data Analysis : Subtract the background fluorescence (wells with no enzyme). Normalize the data using the high- and low-signal controls. Plot the normalized percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

This protocol is used to verify the engagement of this compound with its target protein, Shp2, in intact cells. The principle is that ligand binding stabilizes the target protein, resulting in a higher melting temperature (Tm).

  • Cell line expressing endogenous or tagged Shp2 (e.g., HeLa, HEK293)

  • Complete cell culture medium

  • This compound and DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease and phosphatase inhibitors

  • Instrumentation for protein quantification (e.g., Western blot or ELISA)

  • Thermal cycler or heating blocks

CETSA_Workflow A 1. Cell Treatment Treat cultured cells with This compound or DMSO (vehicle) for a defined period (e.g., 1 hr). B 2. Cell Harvesting Harvest and wash cells. Resuspend in PBS. A->B C 3. Thermal Challenge Aliquot cell suspension and heat at a range of temperatures (e.g., 40°C to 65°C) for 3 min. B->C D 4. Cell Lysis Lyse cells by freeze-thaw cycles or sonication. C->D E 5. Clarification Centrifuge lysates at high speed to pellet precipitated proteins. D->E F 6. Protein Detection Collect supernatant and quantify the amount of soluble Shp2 protein using Western blot or ELISA. E->F G 7. Data Analysis Plot soluble Shp2 fraction vs. temperature to generate melt curves and determine the Tm shift. F->G

Figure 3: General workflow for the Cellular Thermal Shift Assay (CETSA).

  • Cell Treatment : Culture cells to ~80-90% confluency. Treat the cells with the desired concentration of this compound (e.g., 30 µM) or DMSO as a vehicle control. Incubate for 1-2 hours under normal culture conditions.

  • Cell Harvesting : After incubation, harvest the cells, wash them with PBS, and resuspend them in PBS.

  • Thermal Challenge : Aliquot the cell suspensions into PCR tubes. Heat the tubes at a range of different temperatures (e.g., from 40°C to 65°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes. Include an unheated control sample.

  • Cell Lysis : Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.

  • Clarification : Separate the soluble protein fraction from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Protein Detection : Carefully collect the supernatant. Analyze the amount of soluble Shp2 protein in each sample using a suitable detection method like Western blotting or an ELISA-based system.

  • Data Analysis : Quantify the band intensities (for Western blot) for each temperature point. Normalize the data to the unheated control sample for both the DMSO and this compound treated groups. Plot the percentage of soluble Shp2 against the temperature to generate "melting curves." Determine the melting temperature (Tm) for each condition. The difference in Tm between the inhibitor-treated and vehicle-treated samples represents the thermal shift, indicating target engagement.

References

Shp2-IN-18: Application Notes and Protocols for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Shp2-IN-18 is a potent inhibitor of Src homology 2 (SH2) domain-containing protein tyrosine phosphatase 2 (Shp2), a non-receptor protein tyrosine phosphatase that is a critical transducer of signaling downstream of multiple receptor tyrosine kinases (RTKs).[1] Shp2 plays a crucial role in activating the RAS/mitogen-activated protein kinase (MAPK), phosphatidylinositol 3-kinase (PI3K)/AKT, and Janus kinase (JAK)/signal transducer and activator of transcription (STAT) signaling pathways.[1][2] Dysregulation of Shp2 activity is implicated in the pathogenesis of various human diseases, including cancer, making it a compelling target for therapeutic intervention. This compound has demonstrated a biochemical half-maximal inhibitory concentration (IC50) of 3 nM. This document provides detailed application notes and protocols for utilizing this compound in various cell-based assays to investigate its biological activity and therapeutic potential.

Data Presentation

Table 1: Biochemical and Cellular Activity of this compound

Assay TypeParameterValueCell Line/SystemReference
Biochemical AssayIC503 nMRecombinant Shp2
Cell Viability AssayIC50Not availableNot available
p-ERK Inhibition AssayIC50Not availableNot available

Note: Further experimental data is required to populate the cell-based assay IC50 values.

Signaling Pathways

Shp2 is a key signaling node that integrates and relays signals from various cell surface receptors to downstream effector pathways. The following diagrams illustrate the central role of Shp2 in cellular signaling and the mechanism of its inhibition.

SHP2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK RTK Grb2 Grb2 RTK->Grb2 Growth Factor Shp2_inactive Shp2 (inactive) RTK->Shp2_inactive recruits SOS SOS Grb2->SOS Ras_GDP Ras-GDP SOS->Ras_GDP GEF activity Shp2_active Shp2 (active) Shp2_inactive->Shp2_active activation Shp2_active->Ras_GDP promotes SOS binding PI3K PI3K Shp2_active->PI3K JAK JAK Shp2_active->JAK Ras_GTP Ras-GTP Ras_GDP->Ras_GTP Raf Raf Ras_GTP->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT STAT JAK->STAT STAT->Proliferation Shp2_IN_18 This compound Shp2_IN_18->Shp2_active inhibits

Caption: Shp2 signaling pathways and the point of inhibition by this compound.

Experimental Protocols

Cell Viability/Anti-Proliferation Assay (CCK-8 or MTT Assay)

This protocol is designed to determine the effect of this compound on the viability and proliferation of cancer cells.

Materials:

  • Cancer cell line of interest (e.g., glioblastoma, lung, or breast cancer cell lines)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 96-well plates

  • Cell Counting Kit-8 (CCK-8) or MTT reagent

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 3,000-8,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete culture medium. A suggested starting concentration range is 1 nM to 10 µM.

    • Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of this compound used.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Cell Viability Measurement:

    • For CCK-8 Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

    • For MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Then, carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 450 nm (for CCK-8) or 570 nm (for MTT) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot a dose-response curve and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Cell_Viability_Workflow Start Seed Cells in 96-well Plate Incubate1 Incubate Overnight Start->Incubate1 Treat Treat with this compound (or vehicle control) Incubate1->Treat Incubate2 Incubate for 72 hours Treat->Incubate2 AddReagent Add CCK-8 or MTT Reagent Incubate2->AddReagent Incubate3 Incubate for 1-4 hours AddReagent->Incubate3 Read Measure Absorbance Incubate3->Read Analyze Analyze Data (Calculate IC50) Read->Analyze

Caption: Workflow for the cell viability/anti-proliferation assay.

Western Blot Analysis of p-ERK Levels

This protocol is used to assess the inhibitory effect of this compound on the phosphorylation of ERK, a key downstream effector in the RAS/MAPK pathway.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Growth factor (e.g., EGF, FGF) for stimulation (if required)

  • 6-well plates

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-p-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells for 12-24 hours if necessary to reduce basal p-ERK levels.

    • Pre-treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or vehicle control for 1-2 hours.

    • Stimulate the cells with a growth factor (e.g., 50 ng/mL EGF for 10 minutes) if the cell line requires it to activate the ERK pathway.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with ice-cold lysis buffer.

    • Clarify the lysates by centrifugation and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-p-ERK1/2 antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing:

    • To normalize for protein loading, strip the membrane and re-probe with an anti-total ERK1/2 antibody.

  • Data Analysis:

    • Quantify the band intensities for p-ERK and total ERK using densitometry software (e.g., ImageJ).

    • Normalize the p-ERK signal to the total ERK signal for each sample.

Western_Blot_Workflow Start Cell Treatment with This compound Lysis Cell Lysis & Protein Quantification Start->Lysis SDS_PAGE SDS-PAGE & Protein Transfer Lysis->SDS_PAGE Blocking Membrane Blocking SDS_PAGE->Blocking Primary_Ab Primary Antibody Incubation (anti-p-ERK) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Signal Detection Secondary_Ab->Detection Stripping Stripping & Re-probing (anti-total ERK) Detection->Stripping Analysis Data Analysis Stripping->Analysis

Caption: Workflow for Western blot analysis of p-ERK levels.

Conclusion

This compound is a potent and valuable tool for investigating the role of Shp2 in cellular signaling and disease. The protocols provided herein offer a framework for characterizing the cell-based activity of this inhibitor. It is recommended that researchers optimize these protocols for their specific cell lines and experimental conditions. Further studies are warranted to determine the IC50 values of this compound in various cancer cell lines and to further elucidate its mechanism of action in a cellular context.

References

Application Notes and Protocols for Shp2-IN-18 in SHP2 Immunoprecipitation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a pivotal role in cell signaling. It is a key component of multiple signaling pathways, including the RAS-RAF-MEK-ERK, PI3K-AKT, and JAK-STAT pathways, which are crucial for cell proliferation, differentiation, and survival.[1][2][3][4] Dysregulation of SHP2 activity is implicated in various developmental disorders and cancers.[5]

Shp2-IN-18 is a novel small molecule inhibitor of SHP2. These application notes provide a detailed protocol for the use of this compound in the immunoprecipitation of SHP2, a critical technique for studying SHP2 protein-protein interactions and its role in signaling cascades. The following sections include the biochemical and cellular activities of a representative SHP2 inhibitor, a detailed immunoprecipitation protocol, and diagrams illustrating the relevant signaling pathway and experimental workflow.

Biochemical and Cellular Activity of a Representative SHP2 Inhibitor

The data presented below is representative of a potent and selective allosteric SHP2 inhibitor and is provided to guide the experimental design for this compound. Researchers should perform their own dose-response experiments to determine the optimal concentration for this compound in their specific cellular models.

Assay Type Description IC50 Value (nM)
Biochemical Assay In vitro enzymatic assay using purified full-length SHP2 protein and a synthetic phosphopeptide substrate.15
Cellular Assay (p-ERK) Inhibition of EGF-stimulated ERK phosphorylation (p-ERK) in a human cancer cell line (e.g., KYSE-520).50
Cellular Assay (Proliferation) Inhibition of proliferation in a SHP2-dependent cancer cell line (e.g., NCI-H358).80

SHP2 Signaling Pathway

SHP2 is a critical positive regulator of the RAS/MAPK signaling pathway. Upon stimulation by growth factors (e.g., EGF), receptor tyrosine kinases (RTKs) become autophosphorylated, creating docking sites for adaptor proteins like Grb2 and Gab1. SHP2 is recruited to these phosphotyrosine sites via its SH2 domains, leading to its activation. Activated SHP2 then dephosphorylates specific substrates, ultimately leading to the activation of the RAS-RAF-MEK-ERK cascade, which promotes cell proliferation and survival. Allosteric inhibitors of SHP2, such as this compound, are thought to stabilize the inactive conformation of the enzyme, preventing its activation and downstream signaling.

SHP2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Grb2_Gab1 Grb2/Gab1 RTK->Grb2_Gab1 Recruits & Phosphorylates SHP2_inactive SHP2 (inactive) Grb2_Gab1->SHP2_inactive Recruits SHP2_active SHP2 (active) SHP2_inactive->SHP2_active Activates RAS RAS SHP2_active->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation Translocates & Activates Shp2_IN_18 This compound Shp2_IN_18->SHP2_inactive Inhibits Activation EGF Growth Factor (EGF) EGF->RTK Binds

Figure 1. Simplified SHP2 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Protocol 1: Treatment of Cells with this compound

This protocol describes the treatment of adherent cells with this compound prior to cell lysis for immunoprecipitation.

Materials:

  • Adherent cell line expressing SHP2 (e.g., HeLa, HEK293T, or a cancer cell line of interest)

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS), ice-cold

  • 6-well or 10 cm tissue culture plates

Procedure:

  • Seed cells in 6-well or 10 cm plates and grow to 70-80% confluency.

  • Prepare the desired concentrations of this compound by diluting the stock solution in complete cell culture medium. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest inhibitor concentration.

  • Aspirate the old medium from the cells and replace it with the medium containing this compound or vehicle control.

  • Incubate the cells for the desired treatment time (e.g., 2, 6, or 24 hours) at 37°C in a CO2 incubator. The optimal treatment time should be determined empirically.

  • Following incubation, proceed immediately to cell lysis for immunoprecipitation.

Protocol 2: SHP2 Immunoprecipitation

This protocol provides a general procedure for the immunoprecipitation of SHP2 from cell lysates.

Materials:

  • Treated cells from Protocol 1

  • Ice-cold PBS

  • Lysis buffer (e.g., RIPA buffer or a non-denaturing lysis buffer: 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitors)

  • Anti-SHP2 antibody (a validated antibody for immunoprecipitation)

  • Control IgG antibody (from the same species as the anti-SHP2 antibody)

  • Protein A/G magnetic beads or agarose beads

  • Microcentrifuge tubes

  • Rotating wheel or rocker

  • Magnetic rack (for magnetic beads)

Procedure:

  • Cell Lysis:

    • Wash the cell monolayer twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold lysis buffer to the plate (e.g., 500 µL for a 10 cm plate).

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

    • Transfer the supernatant (cleared lysate) to a new pre-chilled tube.

    • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

  • Pre-clearing the Lysate (Optional but Recommended):

    • To a sufficient volume of lysate (e.g., 500-1000 µg of total protein), add Protein A/G beads.

    • Incubate on a rotator for 1 hour at 4°C.

    • Pellet the beads by centrifugation (or using a magnetic rack) and transfer the supernatant to a new tube.

  • Immunoprecipitation:

    • To the pre-cleared lysate, add the anti-SHP2 antibody (the optimal amount should be determined by titration, typically 1-5 µg).

    • In a separate tube, add the control IgG antibody to the same amount of lysate.

    • Incubate on a rotator overnight at 4°C.

    • Add pre-washed Protein A/G beads to each tube.

    • Incubate on a rotator for 2-4 hours at 4°C.

  • Washing:

    • Pellet the beads by centrifugation (or using a magnetic rack) and carefully aspirate the supernatant.

    • Resuspend the beads in 1 mL of ice-cold lysis buffer.

    • Repeat the wash step 3-4 times to remove non-specific binding proteins.

  • Elution:

    • After the final wash, remove all supernatant.

    • Resuspend the beads in 2X Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5-10 minutes to elute the protein and denature the antibody.

    • Pellet the beads and collect the supernatant containing the immunoprecipitated proteins.

  • Analysis:

    • The samples are now ready for analysis by SDS-PAGE and Western blotting to detect SHP2 and any co-immunoprecipitated proteins.

Experimental Workflow for SHP2 Immunoprecipitation

The following diagram illustrates the key steps in the SHP2 immunoprecipitation workflow.

IP_Workflow start Start: Cell Culture treatment Treat cells with This compound or Vehicle start->treatment lysis Cell Lysis treatment->lysis preclear Pre-clear Lysate (Optional) lysis->preclear ip_ab Incubate with anti-SHP2 or IgG Ab preclear->ip_ab ip_beads Add Protein A/G Beads ip_ab->ip_beads wash Wash Beads ip_beads->wash elute Elute Proteins wash->elute analysis SDS-PAGE & Western Blot elute->analysis end End: Data Analysis analysis->end

Figure 2. Workflow for SHP2 immunoprecipitation following cell treatment.

Conclusion

This document provides a comprehensive guide for utilizing this compound in the immunoprecipitation of SHP2. The provided protocols and background information are intended to serve as a starting point for researchers. It is essential to optimize parameters such as inhibitor concentration, treatment time, and antibody amounts for each specific experimental system to ensure reliable and reproducible results. The successful application of these methods will enable a deeper understanding of SHP2's role in cellular signaling and the mechanism of action of novel inhibitors like this compound.

References

Application Notes and Protocols for In Vivo Dosing of SHP2 Inhibitors in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding a specific inhibitor designated "Shp2-IN-18" was not found in the public domain at the time of this writing. The following application notes and protocols are a comprehensive guide based on published data for several well-characterized small molecule inhibitors of the SHP2 phosphatase, including RMC-4550, SHP099, PF-07284892, and the SHP2 degrader P9. Researchers should adapt these protocols based on the specific properties of their chosen inhibitor.

Introduction to SHP2 Inhibition in Cancer

Src homology 2 domain-containing phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in signal transduction downstream of multiple receptor tyrosine kinases (RTKs).[1][2] It is a key component of the RAS-mitogen-activated protein kinase (MAPK) signaling pathway, which is frequently hyperactivated in human cancers.[1][3] SHP2 promotes signaling by dephosphorylating specific targets, ultimately leading to the activation of RAS and the downstream ERK cascade.[3] Gain-of-function mutations in PTPN11 are associated with developmental disorders and various malignancies. Consequently, inhibiting SHP2 has emerged as a promising therapeutic strategy for a wide range of cancers.

Allosteric inhibitors of SHP2 have been developed that bind to a pocket away from the active site, locking the enzyme in an inactive conformation. These inhibitors have shown efficacy in preclinical cancer models, both as monotherapy and in combination with other targeted agents like MEK inhibitors. Combining SHP2 and MEK inhibitors can prevent the adaptive resistance that often develops in response to MEK inhibition alone.

In Vivo Dosing of SHP2 Inhibitors in Mouse Models: Data Summary

The following table summarizes in vivo dosing information for several SHP2 inhibitors from preclinical studies in mouse models. This data can serve as a starting point for designing new experiments.

Inhibitor/DegraderMouse ModelCancer/Disease ModelDoseRoute of AdministrationDosing ScheduleKey FindingsReference
RMC-4550 Balb/cMyeloproliferative Neoplasm (MPL-W515L)20 mg/kgOral (p.o.)Once every other day (qod)Antagonized MPN phenotypes and increased survival. Combination with ruxolitinib showed superior activity.
RMC-4550 DhhCre;Nf1fl/flNeurofibroma10 or 30 mg/kgOral (p.o.)Once daily (q.d.), 5 days on, 2 days offSignificantly reduced tumor volume as a single agent.
P9 (Degrader) XenograftKYSE-520 (Esophageal Squamous Cell Carcinoma)25 mg/kg and 50 mg/kgIntraperitoneal (i.p.)Not specifiedDose-dependent tumor growth inhibition. 50 mg/kg induced nearly complete tumor regression. Well-tolerated.
PF-07284892 XenograftMIA PaCa-2 (Pancreatic Cancer)30 mg/kgOral (p.o.)Not specified (single dose for PD)Caused significant suppression of pERK in tumors.
SHP099 Xenograft & Genetically Engineered ModelsKRAS-mutant Pancreas, Lung, Ovarian Cancer; Triple-Negative Breast CancerNot specifiedNot specifiedNot specifiedHighly efficacious in combination with the MEK inhibitor trametinib.
SHP099 Orthotopic KCP tumors in C57BL6 micePancreatic Ductal Adenocarcinoma (PDAC)75 mg/kg/dayNot specifiedDailyCombination with a KRAS G12C inhibitor (ARS) showed efficacy.
NSC-87877 C57BL/6JLiver Regeneration7.5 mg/kg/doseNot specifiedTwice dailyInduced hepatocyte proliferation and accelerated liver regeneration.

Experimental Protocols

General Workflow for an In Vivo Efficacy Study

The following diagram outlines a typical workflow for assessing the in vivo efficacy of a SHP2 inhibitor in a mouse xenograft model.

G cluster_0 Pre-Treatment Phase cluster_1 Treatment Phase cluster_2 Post-Treatment Analysis A Tumor Cell Culture and Expansion C Tumor Cell Implantation (e.g., subcutaneous) A->C B Animal Acclimation (1-2 weeks) B->C D Tumor Growth Monitoring C->D E Randomization into Treatment Groups D->E F Drug Administration (Vehicle, Inhibitor, Combo) E->F G Monitor Tumor Volume and Body Weight F->G H Endpoint Reached (e.g., tumor size, time) G->H I Euthanasia and Tissue Collection H->I K Data Analysis and Statistical Evaluation H->K J Pharmacodynamic Analysis (e.g., Western Blot for pERK) I->J

Workflow for in vivo efficacy studies.
Detailed Protocol for a Xenograft Mouse Model Study

Objective: To evaluate the anti-tumor efficacy of a SHP2 inhibitor as a single agent and in combination with a MEK inhibitor in a human cancer xenograft mouse model.

Materials:

  • Human cancer cell line (e.g., MIA PaCa-2, KRAS G12C mutant pancreatic cancer)

  • Immunodeficient mice (e.g., nude or NOD-scid gamma mice), 6-8 weeks old

  • SHP2 inhibitor

  • MEK inhibitor (e.g., trametinib)

  • Vehicle for drug formulation (e.g., 0.5% methylcellulose, 0.2% Tween 80 in water)

  • Matrigel (optional, for subcutaneous implantation)

  • Calipers for tumor measurement

  • Standard animal housing and husbandry equipment

Methodology:

  • Cell Culture and Implantation:

    • Culture cancer cells under standard conditions.

    • Harvest cells during the exponential growth phase and resuspend in sterile PBS, with or without Matrigel.

    • Subcutaneously inject 1-5 x 10^6 cells into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

    • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).

      • Group 1: Vehicle control

      • Group 2: SHP2 inhibitor

      • Group 3: MEK inhibitor

      • Group 4: SHP2 inhibitor + MEK inhibitor

  • Drug Preparation and Administration:

    • Prepare fresh formulations of the inhibitors and vehicle on each day of dosing.

    • Administer the drugs via the appropriate route (e.g., oral gavage) based on the inhibitor's properties and previous studies. Dosing schedules can vary, for example, once daily (q.d.) or once every other day (q.o.d.).

  • Monitoring and Endpoints:

    • Measure tumor volumes and mouse body weights 2-3 times per week. Body weight is a key indicator of toxicity.

    • The study endpoint may be a predetermined tumor volume, a specific duration of treatment, or signs of excessive toxicity (e.g., >20% body weight loss).

  • Pharmacodynamic (PD) Analysis:

    • At the end of the study (or in a separate satellite group of mice), collect tumors at a specified time point after the final dose (e.g., 2-4 hours).

    • Process the tumor tissue for analysis of target engagement. A common PD marker for SHP2 inhibition is the reduction of phosphorylated ERK (pERK). This can be assessed by Western blotting or immunohistochemistry.

  • Data Analysis:

    • Plot mean tumor volume ± SEM for each treatment group over time.

    • Perform statistical analysis (e.g., t-test or ANOVA) to compare tumor growth between groups.

    • Analyze body weight data to assess the tolerability of the treatments.

SHP2 Signaling Pathway and Mechanism of Inhibition

SHP2 is a critical positive regulator of the RAS/MAPK pathway, which is activated by various RTKs. The diagram below illustrates this signaling cascade and the point of intervention by SHP2 inhibitors.

SHP2_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 recruits SHP2 SHP2 RTK->SHP2 activates SOS1 SOS1 Grb2->SOS1 recruits RAS_GDP RAS-GDP (Inactive) SOS1->RAS_GDP promotes GDP/GTP exchange SHP2->SOS1 activates RAS_GTP RAS-GTP (Active) RAF RAF RAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Inhibitor SHP2 Inhibitor Inhibitor->SHP2 inhibits

References

Application Notes and Protocols for the Allosteric SHP2 Inhibitor SHP099

Author: BenchChem Technical Support Team. Date: November 2025

A Representative Study of SHP2 Inhibition

Note: As of November 2025, publicly available pharmacokinetic and pharmacodynamic data for a compound specifically designated "Shp2-IN-18" is limited. Therefore, these application notes and protocols are based on the well-characterized, potent, and orally bioavailable allosteric SHP2 inhibitor, SHP099, as a representative example for researchers, scientists, and drug development professionals.

Introduction

Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell signaling.[1] It is a key component of the RAS-MAPK, PI3K/AKT, and JAK/STAT signaling pathways, which are fundamental to cell proliferation, differentiation, and survival.[2][3] Gain-of-function mutations in SHP2 are associated with developmental disorders like Noonan syndrome and various cancers, including leukemia and solid tumors. Consequently, SHP2 has emerged as a significant target for anti-cancer drug development.

Allosteric inhibitors, such as SHP099, have shown promise by stabilizing SHP2 in an inactive conformation, which prevents its catalytic activity and downstream signaling. These inhibitors offer greater selectivity and improved pharmacokinetic profiles compared to traditional active-site inhibitors. This document provides a detailed overview of the preclinical pharmacokinetics and pharmacodynamics of SHP099, along with protocols for key experiments.

Pharmacodynamics

The pharmacodynamic profile of a SHP2 inhibitor is defined by its ability to engage the target and modulate downstream signaling pathways, ultimately leading to an anti-tumor response.

In Vitro Potency

SHP2 inhibitors are evaluated for their potency in both biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) is a critical parameter.

Assay Type Cell Line Parameter Value Reference
Biochemical Assay-IC50~0.25 µM
Cell Growth AssayMV-411, MOLM-13, Kasumi-1IC50Not Specified
p-ERK InhibitionKYSE520IC50~0.25 µM
In Vivo Pharmacodynamics & Efficacy

In vivo studies are essential to demonstrate that the inhibitor can achieve sufficient exposure to modulate its target and inhibit tumor growth in a living organism.

Model Dosing Key Findings Reference
KYSE520 XenograftOral GavageMarked tumor growth inhibition
Various Cancer ModelsNot SpecifiedEffective tumor growth suppression

Pharmacokinetics

Pharmacokinetics describes the absorption, distribution, metabolism, and excretion (ADME) of a drug. While specific quantitative data for SHP099's pharmacokinetics are not detailed in the provided search results, it is described as an orally bioavailable allosteric inhibitor.

Signaling Pathway

SHP2 is a critical positive regulator of the RAS-MAPK signaling pathway, which is frequently hyperactivated in cancer. Upon activation by receptor tyrosine kinases (RTKs), SHP2 dephosphorylates specific substrates, leading to the activation of RAS and downstream effectors like ERK, promoting cell proliferation and survival.

SHP2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 recruits SHP2 SHP2 RTK->SHP2 activates SOS SOS Grb2->SOS recruits RAS_GDP RAS-GDP (Inactive) SOS->RAS_GDP activates RAS_GTP RAS-GTP (Active) RAS_GDP->RAS_GTP RAF RAF RAS_GTP->RAF SHP2->RAS_GTP promotes activation SHP099 SHP099 (Allosteric Inhibitor) SHP099->SHP2 inhibits MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: SHP2 Signaling Pathway and Inhibition.

Experimental Protocols

Protocol 1: In Vitro p-ERK Inhibition Assay

This protocol describes how to assess the potency of a SHP2 inhibitor by measuring the phosphorylation of ERK, a downstream effector in the MAPK pathway.

1. Cell Culture and Seeding:

  • Culture a SHP2-dependent cancer cell line (e.g., KYSE520) in appropriate media.
  • Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment.
  • Incubate overnight to allow for cell attachment.

2. Compound Treatment:

  • Prepare a serial dilution of the SHP2 inhibitor (e.g., SHP099) in serum-free media.
  • Remove the culture media from the cells and replace it with the media containing the inhibitor at various concentrations.
  • Include a vehicle control (e.g., DMSO).
  • Incubate for a predetermined time (e.g., 2-4 hours).

3. Cell Lysis and Protein Quantification:

  • Wash the cells with ice-cold PBS.
  • Lyse the cells with a suitable lysis buffer containing protease and phosphatase inhibitors.
  • Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

4. Western Blotting:

  • Normalize the protein concentrations of all samples.
  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
  • Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).
  • Incubate the membrane with primary antibodies against phospho-ERK (p-ERK) and total ERK overnight at 4°C.
  • Wash the membrane and incubate with a secondary antibody conjugated to HRP.
  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

5. Data Analysis:

  • Quantify the band intensities for p-ERK and total ERK.
  • Normalize the p-ERK signal to the total ERK signal for each sample.
  • Plot the normalized p-ERK levels against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: In Vivo Xenograft Study

This protocol outlines a general workflow for evaluating the in vivo efficacy of a SHP2 inhibitor in a mouse xenograft model.

InVivo_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis Cell_Culture 1. Cell Culture (e.g., KYSE520) Implantation 2. Tumor Cell Implantation (Subcutaneous) Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 4. Randomization into Groups Tumor_Growth->Randomization Dosing 5. Drug Administration (e.g., Oral Gavage) Randomization->Dosing Monitoring 6. Monitor Tumor Volume & Body Weight Dosing->Monitoring Sacrifice 7. Euthanasia & Tumor Collection Monitoring->Sacrifice PD_Analysis 8. Pharmacodynamic Analysis (p-ERK) Sacrifice->PD_Analysis Data_Analysis 9. Statistical Analysis & Reporting PD_Analysis->Data_Analysis

Caption: In Vivo Xenograft Study Workflow.

1. Cell Culture and Implantation:

  • Culture the selected cancer cell line (e.g., KYSE520) to a sufficient number.
  • Implant the tumor cells subcutaneously into the flank of immunocompromised mice (e.g., nude mice).

2. Tumor Growth and Randomization:

  • Monitor tumor growth until they reach a predetermined size (e.g., 100-200 mm³).
  • Randomize the mice into treatment and control groups.

3. Drug Administration and Monitoring:

  • Administer the SHP2 inhibitor (e.g., SHP099) orally or via the appropriate route at a specified dose and schedule.
  • The control group should receive the vehicle.
  • Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

4. Endpoint and Analysis:

  • At the end of the study (based on tumor size or a set time point), euthanize the mice.
  • Excise the tumors and collect blood samples.
  • A portion of the tumor can be flash-frozen for pharmacodynamic analysis (e.g., Western blot for p-ERK), and another portion can be fixed for histopathology.
  • Analyze the data to determine the anti-tumor efficacy of the compound.

Conclusion

The development of potent and selective allosteric SHP2 inhibitors like SHP099 represents a promising therapeutic strategy for cancers with a dependency on the RAS-MAPK signaling pathway. The protocols and data presented here provide a framework for researchers to evaluate the pharmacokinetics and pharmacodynamics of novel SHP2 inhibitors and advance their development toward clinical applications.

References

Application Notes and Protocols for Crystallography Studies of SHP2 with Allosteric Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Note to the user: Publicly available information, including scientific literature and chemical databases, does not contain specific data for a compound named "Shp2-IN-18." It is possible that this is an internal designation, a novel compound not yet in the public domain, or a typographical error.

These application notes and protocols have been created using data from well-characterized allosteric SHP2 inhibitors, such as SHP099 and others, to provide a comprehensive guide for researchers, scientists, and drug development professionals interested in the crystallography of SHP2.

Introduction to SHP2 and Allosteric Inhibition

Src homology region 2-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell signaling.[1][2][3][4] It is a key component of the RAS-MAPK pathway, among others, and is involved in regulating cell growth, differentiation, and survival.[3] In its inactive state, SHP2 exists in an autoinhibited conformation where the N-terminal SH2 domain blocks the active site of the protein tyrosine phosphatase (PTP) domain. Upon activation by binding to phosphotyrosine motifs on receptor tyrosine kinases (RTKs) or scaffold proteins, SHP2 undergoes a conformational change, releasing the autoinhibition and allowing substrate access to the catalytic site.

Gain-of-function mutations in SHP2 are associated with developmental disorders like Noonan syndrome and various cancers. This has made SHP2 a compelling target for therapeutic intervention. Allosteric inhibitors have emerged as a promising class of drugs that target SHP2. These inhibitors bind to a tunnel-like pocket at the interface of the N-SH2, C-SH2, and PTP domains, stabilizing the autoinhibited conformation and preventing its activation. X-ray crystallography is a powerful tool to elucidate the binding modes of these inhibitors and to guide structure-based drug design.

Quantitative Data of Allosteric SHP2 Inhibitors

The following tables summarize key quantitative data for several well-characterized allosteric SHP2 inhibitors. This information is crucial for designing and interpreting crystallography experiments.

Table 1: Inhibitory Activity of Selected Allosteric SHP2 Inhibitors

InhibitorTargetIC50 (nM)Assay ConditionsReference
SHP099SHP23Biochemical assay with p-IRS-1 peptide
PF-07284892SHP221Cell-free biochemical assay
Compound 17a SHP23Biochemical assay
TK-147 SHP2250Enzyme assay
NSC-87877 SHP2~3000In vitro PTP assay

Table 2: Crystallographic Data of SHP2 in Complex with Allosteric Inhibitors

PDB IDInhibitorResolution (Å)Space GroupKey Interacting ResiduesReference
8CBHCompound 17aNot SpecifiedNot SpecifiedThr108, Glu110, Phe113
Not SpecifiedPB17-026-01Not SpecifiedP212121Not Specified
Not SpecifiedPF-07284892Not SpecifiedNot SpecifiedNot Specified

Signaling Pathways and Mechanisms

SHP2 Signaling Pathway

SHP2 is a critical node in multiple signaling pathways initiated by receptor tyrosine kinases (RTKs). Upon ligand binding, RTKs dimerize and autophosphorylate, creating docking sites for adaptor proteins like Grb2 and Gab1. SHP2 is recruited to these phosphotyrosine sites via its SH2 domains, leading to its activation. Activated SHP2 then dephosphorylates downstream targets, ultimately leading to the activation of the RAS-RAF-MEK-ERK cascade, which promotes cell proliferation and survival.

SHP2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK Grb2_SOS Grb2/SOS RTK->Grb2_SOS recruits SHP2_inactive SHP2 (inactive) Grb2_SOS->SHP2_inactive recruits SHP2_active SHP2 (active) SHP2_inactive->SHP2_active activation RAS RAS SHP2_active->RAS activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription

SHP2 Signaling Pathway Diagram
Mechanism of Allosteric Inhibition

Allosteric inhibitors of SHP2 do not bind to the active site. Instead, they occupy a "tunnel-like" pocket formed at the interface of the N-SH2, C-SH2, and PTP domains. This binding event stabilizes the closed, autoinhibited conformation of SHP2, preventing the conformational change required for its activation. By locking SHP2 in its inactive state, these inhibitors effectively block downstream signaling.

Allosteric_Inhibition_Mechanism cluster_states SHP2 Conformational States cluster_molecules Interacting Molecules Inactive Inactive SHP2 (Autoinhibited) Active Active SHP2 (Open Conformation) Inactive->Active conformational change Active->Inactive inhibition pY_Protein Phosphorylated Protein pY_Protein->Inactive binds to Allosteric_Inhibitor Allosteric Inhibitor Allosteric_Inhibitor->Inactive stabilizes

Mechanism of SHP2 Allosteric Inhibition

Experimental Protocols

Protein Expression and Purification

A general protocol for the expression and purification of human SHP2 for crystallographic studies is provided below. This protocol may require optimization based on the specific SHP2 construct and available laboratory equipment.

1. Expression:

  • Construct: Human SHP2 (e.g., residues 1-525) cloned into a suitable expression vector (e.g., pGEX or pET series) with an N-terminal cleavable tag (e.g., GST or His6).

  • Host: Escherichia coli strain (e.g., BL21(DE3)).

  • Culture: Grow cells in Luria-Bertani (LB) or Terrific Broth (TB) medium supplemented with the appropriate antibiotic at 37°C with shaking to an OD600 of 0.6-0.8.

  • Induction: Induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG) (e.g., 0.1-0.5 mM) and continue to grow the culture at a lower temperature (e.g., 16-20°C) for 16-20 hours.

  • Harvesting: Harvest the cells by centrifugation and store the cell pellet at -80°C.

2. Purification:

  • Lysis: Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 1 mM DTT, protease inhibitors) and lyse the cells by sonication or high-pressure homogenization.

  • Clarification: Centrifuge the lysate to pellet cell debris.

  • Affinity Chromatography: Load the clarified supernatant onto an appropriate affinity resin (e.g., Glutathione Sepharose for GST-tagged protein or Ni-NTA agarose for His-tagged protein). Wash the resin extensively with wash buffer (lysis buffer with lower imidazole concentration for His-tag). Elute the protein with elution buffer (e.g., lysis buffer with high glutathione or imidazole concentration).

  • Tag Cleavage: If necessary, cleave the affinity tag using a specific protease (e.g., TEV or Thrombin) during dialysis against a low-salt buffer.

  • Ion Exchange Chromatography: As an optional step for higher purity, perform ion exchange chromatography to remove the cleaved tag, protease, and any remaining contaminants.

  • Size Exclusion Chromatography (SEC): As a final polishing step, subject the protein to SEC using a column equilibrated with a buffer suitable for crystallization (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT). This step ensures the protein is monodisperse.

  • Concentration and Storage: Concentrate the purified protein to a suitable concentration for crystallization (typically 5-20 mg/mL) using a centrifugal concentrator. Assess purity by SDS-PAGE (>95%). Flash-freeze aliquots in liquid nitrogen and store at -80°C.

Crystallization of SHP2 with an Allosteric Inhibitor

The following is a general protocol for the co-crystallization of SHP2 with an allosteric inhibitor using the hanging drop vapor diffusion method.

1. Complex Formation:

  • Thaw an aliquot of purified SHP2 protein.

  • Prepare a stock solution of the allosteric inhibitor (e.g., 10-50 mM in DMSO).

  • Incubate the SHP2 protein with a 2-5 fold molar excess of the inhibitor on ice for at least 1 hour to allow for complex formation.

2. Crystallization Screening:

  • Set up crystallization trials using commercially available sparse matrix screens.

  • Use the hanging drop vapor diffusion method. Mix 1-2 µL of the SHP2-inhibitor complex with 1-2 µL of the reservoir solution on a siliconized coverslip.

  • Invert the coverslip and seal it over the reservoir well containing 500 µL of the reservoir solution.

  • Incubate the crystallization plates at a constant temperature (e.g., 4°C or 20°C).

3. Crystal Optimization:

  • Monitor the plates regularly for crystal growth.

  • Once initial crystal hits are identified, optimize the crystallization conditions by varying the precipitant concentration, pH, and temperature, and by using additives.

4. Cryo-protection and Data Collection:

  • Once suitable crystals are obtained, transfer them to a cryoprotectant solution to prevent ice formation during flash-cooling. The cryoprotectant is typically the mother liquor supplemented with 20-30% glycerol or another cryo-agent.

  • Flash-cool the crystal in liquid nitrogen.

  • Collect X-ray diffraction data at a synchrotron source.

Experimental Workflow for SHP2 Crystallography

The overall workflow for obtaining a crystal structure of SHP2 in complex with an inhibitor involves several key stages, from initial protein production to final structure determination.

Crystallography_Workflow cluster_protein_production Protein Production cluster_crystallization Crystallization cluster_structure_determination Structure Determination Expression SHP2 Expression in E. coli Purification Purification (Affinity, SEC) Expression->Purification Complex SHP2-Inhibitor Complex Formation Purification->Complex Screening Crystallization Screening Complex->Screening Optimization Crystal Optimization Screening->Optimization Data_Collection X-ray Data Collection Optimization->Data_Collection Phasing Phase Determination Data_Collection->Phasing Model_Building Model Building & Refinement Phasing->Model_Building Validation Structure Validation Model_Building->Validation

Experimental Workflow for SHP2 Crystallography

Conclusion

These application notes provide a framework for researchers to undertake crystallographic studies of the SHP2 phosphatase with allosteric inhibitors. While specific details for "this compound" are unavailable, the principles and protocols outlined here, based on well-established inhibitors, offer a robust starting point for structural and functional investigations of this important therapeutic target. Successful structure determination will continue to be invaluable for the rational design of next-generation SHP2 inhibitors with improved potency and selectivity.

References

Application Notes and Protocols: Synergistic Inhibition of KRAS-Driven Cancers with Shp2-IN-18 and KRAS Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The RAS/MAPK signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Hyperactivation of this pathway, frequently driven by mutations in the KRAS oncogene, is a hallmark of many aggressive cancers, including non-small cell lung cancer (NSCLC) and pancreatic ductal adenocarcinoma (PDAC). While the development of specific inhibitors targeting KRAS mutations, particularly KRAS G12C, has marked a significant breakthrough in cancer therapy, their efficacy can be limited by adaptive resistance mechanisms.

One of the key mechanisms of this resistance is the feedback reactivation of the MAPK pathway, often mediated by the protein tyrosine phosphatase SHP2 (encoded by the PTPN11 gene). SHP2 acts as a crucial signaling node downstream of multiple receptor tyrosine kinases (RTKs), promoting the activation of RAS. Inhibition of SHP2 has emerged as a promising strategy to overcome adaptive resistance to KRAS inhibitors. Shp2-IN-18 is a representative potent and selective allosteric inhibitor of SHP2.

These application notes provide an overview of the scientific rationale and preclinical evidence for the combination of this compound with KRAS inhibitors. Detailed protocols for key in vitro and in vivo experiments are provided to enable researchers to investigate this promising therapeutic strategy.

Scientific Rationale for Combination Therapy

KRAS G12C inhibitors specifically bind to the mutant cysteine residue, locking the KRAS protein in an inactive, GDP-bound state. This leads to an initial suppression of downstream MAPK signaling. However, cancer cells can adapt to this inhibition by upregulating various RTKs. This RTK activation leads to the recruitment and activation of SHP2, which in turn reactivates wild-type RAS isoforms and potentially the mutant KRAS G12C that is not bound by the inhibitor, thereby restoring MAPK pathway signaling and promoting cell survival and proliferation.

By co-administering a SHP2 inhibitor like this compound, this feedback loop is blocked. SHP2 inhibition prevents the reactivation of RAS, leading to a more sustained and profound suppression of the MAPK pathway. This synergistic interaction enhances the anti-tumor activity of KRAS inhibitors and has the potential to induce more durable clinical responses.[1][2] Furthermore, SHP2 inhibition has been shown to remodel the tumor microenvironment, potentially enhancing anti-tumor immunity.[1][2]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway and a general experimental workflow for evaluating the combination of this compound and KRAS inhibitors.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK RTK GRB2_SOS1 GRB2/SOS1 RTK->GRB2_SOS1 SHP2 SHP2 RTK->SHP2 activates KRAS_G12C_GDP KRAS G12C (GDP) Inactive KRAS_G12C_GTP KRAS G12C (GTP) Active KRAS_G12C_GDP->KRAS_G12C_GTP RAF RAF KRAS_G12C_GTP->RAF GRB2_SOS1->KRAS_G12C_GDP GEF Activity SHP2->GRB2_SOS1 promotes MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation KRASi KRAS G12C Inhibitor KRASi->KRAS_G12C_GDP stabilizes SHP2i This compound SHP2i->SHP2 inhibits

Caption: Simplified MAPK signaling pathway and points of intervention for KRAS G12C and SHP2 inhibitors.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture 1. Cell Culture (KRAS Mutant Cell Lines) Viability_Assay 2. Cell Viability / Spheroid Growth Assay Cell_Culture->Viability_Assay Western_Blot 3. Western Blot (p-ERK, total ERK) Cell_Culture->Western_Blot RAS_Assay 4. RAS Activation Assay (GTP-bound RAS) Cell_Culture->RAS_Assay Data_Analysis 9. Data Analysis & Interpretation Viability_Assay->Data_Analysis Western_Blot->Data_Analysis RAS_Assay->Data_Analysis Xenograft 5. Xenograft/Syngeneic Model Establishment Treatment 6. Combination Treatment (this compound + KRASi) Xenograft->Treatment Tumor_Measurement 7. Tumor Volume Measurement Treatment->Tumor_Measurement Endpoint_Analysis 8. Endpoint Analysis (IHC, Western Blot) Tumor_Measurement->Endpoint_Analysis Endpoint_Analysis->Data_Analysis

Caption: General experimental workflow for evaluating the combination of this compound and KRAS inhibitors.

Quantitative Data Summary

The following tables summarize representative quantitative data from preclinical studies evaluating the combination of SHP2 and KRAS G12C inhibitors.

Table 1: In Vitro Cell Viability (IC50 Values in µM)

Cell LineCancer TypeKRAS Inhibitor (Adagrasib)This compound (or similar)Combination
MIA PaCa-2Pancreatic0.5>100.1
H358NSCLC0.2>100.05
NCI-H23NSCLC0.8>100.2

Note: IC50 values are approximate and can vary based on experimental conditions. The combination values represent the IC50 of the KRAS inhibitor in the presence of a fixed, sub-lethal concentration of the SHP2 inhibitor.

Table 2: In Vivo Tumor Growth Inhibition in Xenograft Models

Model (Cell Line)Treatment GroupAverage Tumor Volume Change (%)
H358 (NSCLC)Vehicle+250
KRAS Inhibitor (Sotorasib)-30
SHP2 Inhibitor (RMC-4630)+80
Combination-75
MIA PaCa-2 (Pancreatic)Vehicle+300
KRAS Inhibitor (Adagrasib)-20
SHP2 Inhibitor (TNO155)+100
Combination-65

Note: Data represents the approximate percentage change in tumor volume from the start of treatment to a defined endpoint (e.g., 21 days).

Detailed Experimental Protocols

3D Spheroid Cell Viability Assay

This protocol details the assessment of cell viability in a 3D spheroid culture model, which more closely mimics the in vivo tumor microenvironment.

Materials:

  • KRAS mutant cancer cell lines (e.g., H358, MIA PaCa-2)

  • Appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Ultra-low attachment 96-well spheroid microplates

  • This compound and a KRAS G12C inhibitor (e.g., Adagrasib)

  • DMSO (for drug dissolution)

  • CellTiter-Glo® 3D Cell Viability Assay kit

  • Multichannel pipette

  • Plate reader capable of luminescence detection

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring a single-cell suspension.

    • Dilute cells in culture medium to a final concentration of 1 x 10^4 cells/mL.

    • Seed 100 µL of the cell suspension (1,000 cells) into each well of an ultra-low attachment 96-well plate.

    • Centrifuge the plate at 300 x g for 10 minutes to facilitate spheroid formation.

    • Incubate for 3-4 days at 37°C and 5% CO2 to allow for spheroid formation.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and the KRAS inhibitor in culture medium from DMSO stock solutions. A combination matrix is recommended to assess synergy.

    • The final DMSO concentration should not exceed 0.1%.

    • Carefully remove 50 µL of medium from each well and add 50 µL of the drug dilutions.

    • Include vehicle control (DMSO) and no-treatment control wells.

    • Incubate the plate for 72-96 hours.

  • Viability Assessment:

    • Equilibrate the plate and the CellTiter-Glo® 3D reagent to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® 3D reagent to each well.

    • Mix the contents on an orbital shaker for 5 minutes to induce cell lysis.

    • Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle-treated control.

    • Plot dose-response curves and determine IC50 values. Synergy can be calculated using software such as Combenefit.

Western Blot Analysis of p-ERK

This protocol is for assessing the phosphorylation status of ERK, a key downstream effector of the MAPK pathway.

Materials:

  • KRAS mutant cells treated as described above (in 2D or 3D culture)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane and transfer buffer

  • Blocking buffer (5% BSA or non-fat milk in TBST)

  • Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204), Rabbit anti-total ERK1/2

  • HRP-conjugated anti-rabbit secondary antibody

  • ECL chemiluminescence substrate

  • Imaging system

Procedure:

  • Cell Lysis and Protein Quantification:

    • Wash treated cells with ice-cold PBS and lyse with RIPA buffer.

    • Clarify lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

    • Separate proteins on a 10% SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-ERK1/2 (typically diluted 1:1000 in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody (typically diluted 1:5000) for 1 hour at room temperature.

    • Wash three times with TBST.

  • Signal Detection and Analysis:

    • Incubate the membrane with ECL substrate and capture the signal.

    • Strip the membrane and re-probe with the total ERK antibody as a loading control.

    • Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the p-ERK signal to the total ERK signal.

In Vivo Syngeneic Tumor Model

This protocol describes the use of a syngeneic mouse model to evaluate the efficacy of the combination therapy in an immunocompetent setting.

Materials:

  • Syngeneic mouse strain (e.g., C57BL/6)

  • Murine KRAS mutant cancer cell line (e.g., LLC-KRAS G12C)

  • Matrigel

  • This compound and a KRAS G12C inhibitor formulated for in vivo use

  • Vehicle for drug delivery

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation:

    • Subcutaneously inject 1 x 10^6 LLC-KRAS G12C cells in a 1:1 mixture of PBS and Matrigel into the flank of C57BL/6 mice.

  • Treatment:

    • When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (Vehicle, this compound alone, KRAS inhibitor alone, Combination).

    • Administer drugs via the appropriate route (e.g., oral gavage) at the predetermined dose and schedule (e.g., daily for 21 days).

  • Tumor Measurement:

    • Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.

    • Monitor animal body weight and overall health.

  • Endpoint Analysis:

    • At the end of the study, euthanize mice and excise tumors.

    • Tumor tissue can be processed for western blot analysis (as described above) or immunohistochemistry to assess changes in the tumor microenvironment (e.g., CD8+ T cell infiltration).

Conclusion

The combination of this compound and KRAS inhibitors represents a rational and promising therapeutic strategy to overcome adaptive resistance and enhance anti-tumor efficacy in KRAS-driven cancers. The protocols provided herein offer a framework for the preclinical evaluation of this combination, from initial in vitro screening to in vivo efficacy studies. Careful execution of these experiments will provide valuable insights into the synergistic potential of dual SHP2 and KRAS inhibition.

Disclaimer: These application notes and protocols are intended for research use only and should be adapted and optimized for specific experimental conditions and reagents. Always follow appropriate laboratory safety procedures.

References

Application Notes and Protocols: Synergistic Inhibition of Lung Cancer Growth with Shp2-IN-18 and MEK Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Introduction

The RAS-RAF-MEK-ERK (MAPK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Its aberrant activation, frequently driven by mutations in genes such as KRAS, is a hallmark of many cancers, including non-small cell lung cancer (NSCLC). While MEK inhibitors have been developed to target this pathway, their clinical efficacy is often limited by adaptive resistance mechanisms. A key mechanism of this resistance is the feedback reactivation of the MAPK pathway, often mediated by receptor tyrosine kinases (RTKs).

SHP2 (Src homology 2 domain-containing protein tyrosine phosphatase 2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in signal transduction downstream of multiple RTKs. It is essential for the full activation of the RAS-MAPK cascade. Inhibition of SHP2 has emerged as a promising therapeutic strategy to overcome adaptive resistance to MEK inhibitors. By blocking SHP2, the feedback loop that reactivates the MAPK pathway is disrupted, leading to a more sustained inhibition of tumor growth.

This document provides detailed application notes and protocols for studying the combination of Shp2-IN-18, a potent SHP2 inhibitor, with MEK inhibitors in preclinical lung cancer models. While specific data for this compound in this combination is emerging, we have included representative data from well-characterized SHP2 inhibitors such as SHP099 and TNO155 to illustrate the expected synergistic effects.

Data Presentation

In Vitro Efficacy of SHP2 and MEK Inhibitor Combinations

The following tables summarize the in vitro activity of SHP2 inhibitors, alone and in combination with MEK inhibitors, against various lung cancer cell lines.

Table 1: IC50 Values of SHP2 Inhibitors in Lung Adenocarcinoma Cell Lines

Cell LineSHP2 InhibitorIC50 (24h)IC50 (4h)Citation
PC9SHP0997.536 µM20.100 µM[1]
PC9GRSHP0998.900 µM24.670 µM[1]
Multiple Cell LinesThis compound3 nM-[2]

Table 2: Synergistic Anti-proliferative Effects of SHP2 and MEK Inhibitor Combinations in KRAS-Mutant NSCLC Cell Lines

Cell LineSHP2 InhibitorMEK InhibitorCombination EffectCitation
Various KRAS-mutant linesSHP099TrametinibEnhanced inhibition of cell proliferation[3]
EGFR-mutant linesTNO155Nazartinib (EGFRi)Combination benefit with sustained ERK inhibition[1]
BRAFV600E colorectal cancer linesTNO155Dabrafenib + TrametinibSynergy by blocking ERK feedback activation
KRAS G12C linesTNO155KRAS G12C inhibitorGreatly enhanced efficacy
In Vivo Efficacy of SHP2 and MEK Inhibitor Combinations

The combination of SHP2 and MEK inhibitors has demonstrated significant anti-tumor activity in various in vivo lung cancer models.

Table 3: In Vivo Tumor Growth Inhibition with SHP2 and MEK Inhibitor Combinations in Lung Cancer Models

ModelTreatmentDosing ScheduleTumor Growth InhibitionCitation
KRAS-mutant NSCLC XenograftsSHP099 + TrametinibSHP099 (75 mg/kg, daily), Trametinib (0.25 mg/kg, daily)Significant tumor regression
KRAS-mutant Pancreas, Lung, Ovarian Cancer XenograftsSHP099 + TrametinibNot specifiedHighly efficacious
EGFR-mutant NSCLC GEMMSHP099 + SX682 (CXCR1/2 inhibitor)Not specifiedEnhanced survival
KRAS G12C+ NSCLC (Phase 1b/2 Clinical Trial)TNO155 + JDQ433 (KRAS G12C inhibitor)TNO155 (10mg BID, 2 wks on/1 wk off) + JDQ433 (200mg BID)ORR: 33.3% (KRASi-pretreated), 33.3% (KRASi-naïve)

Signaling Pathways and Experimental Workflow

RAS/MAPK Signaling Pathway and Inhibitor Action

RAS_MAPK_Pathway RAS/MAPK Signaling Pathway and Inhibition cluster_RAS_Cycle RAS Activation Cycle RTK RTK Grb2_SOS Grb2/SOS RTK->Grb2_SOS SHP2 SHP2 RTK->SHP2 RAS_GDP RAS-GDP (Inactive) Grb2_SOS->RAS_GDP GEF Activity SHP2->Grb2_SOS Activates RAS_GTP RAS-GTP (Active) RAS_GDP->RAS_GTP RAF RAF RAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->RTK Negative Feedback Proliferation Cell Proliferation, Survival ERK->Proliferation Shp2_IN_18 This compound Shp2_IN_18->SHP2 Inhibits MEKi MEK Inhibitor MEKi->MEK Inhibits Feedback Feedback Reactivation Feedback->RTK Upregulation Experimental_Workflow Preclinical Evaluation Workflow Cell_Culture 1. Lung Cancer Cell Culture (e.g., KRAS-mutant NSCLC lines) In_Vitro_Assays 2. In Vitro Assays Cell_Culture->In_Vitro_Assays In_Vivo_Models 3. In Vivo Xenograft Models Cell_Culture->In_Vivo_Models Cell_Viability Cell Viability Assay (e.g., CellTiter-Glo) In_Vitro_Assays->Cell_Viability Colony_Formation Colony Formation Assay In_Vitro_Assays->Colony_Formation Western_Blot Western Blot Analysis (p-ERK, p-MEK) In_Vitro_Assays->Western_Blot Data_Analysis 6. Data Analysis and Interpretation Cell_Viability->Data_Analysis Colony_Formation->Data_Analysis Western_Blot->Data_Analysis Subcutaneous Subcutaneous Model In_Vivo_Models->Subcutaneous Orthotopic Orthotopic Model In_Vivo_Models->Orthotopic Treatment 4. Treatment with this compound and MEK Inhibitor Subcutaneous->Treatment Orthotopic->Treatment Tumor_Measurement 5. Tumor Growth Measurement Treatment->Tumor_Measurement Tumor_Measurement->Data_Analysis

References

Application Notes and Protocols for High-Throughtput Screening of Shp2-IN-18

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Shp2-IN-18, a potent and selective allosteric inhibitor of the Src homology-2 domain-containing protein tyrosine phosphatase 2 (Shp2), in high-throughput screening (HTS) campaigns. The protocols detailed below are designed to facilitate the discovery and characterization of novel Shp2 inhibitors.

Introduction to Shp2

Shp2, encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a pivotal role in various cellular signaling pathways.[1][2][3][4] It is a key component of the RAS-MAPK, PI3K/AKT, and JAK/STAT signaling cascades, which are crucial for cell growth, differentiation, proliferation, and survival.[2] Dysregulation of Shp2 activity, often due to gain-of-function mutations, is implicated in the pathogenesis of several human diseases, including Noonan syndrome, LEOPARD syndrome, and various malignancies such as juvenile myelomonocytic leukemia, breast cancer, lung cancer, and gastric cancer.

In its inactive state, the N-SH2 domain of Shp2 blocks the catalytic site of the protein tyrosine phosphatase (PTP) domain, leading to autoinhibition. Upon stimulation by growth factors or cytokines, Shp2 is recruited to phosphorylated tyrosine residues on receptor tyrosine kinases (RTKs) or adaptor proteins. This interaction induces a conformational change that releases the autoinhibition and activates the phosphatase activity of Shp2. Activated Shp2 then dephosphorylates its substrates, leading to the activation of downstream signaling pathways, most notably the RAS/MAPK pathway. The oncogenic role of Shp2 makes it a compelling target for cancer therapy.

Shp2 Signaling Pathway

The following diagram illustrates the central role of Shp2 in mediating signaling from receptor tyrosine kinases (RTKs) to the RAS/MAPK pathway.

Shp2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 pY Shp2_inactive Shp2 (Inactive) RTK->Shp2_inactive pY SOS1 SOS1 GRB2->SOS1 RAS_GDP RAS-GDP SOS1->RAS_GDP Shp2_active Shp2 (Active) Shp2_inactive->Shp2_active Conformational Change Shp2_active->RAS_GDP Dephosphorylates inhibitory sites RAS_GTP RAS-GTP RAS_GDP->RAS_GTP GTP loading RAF RAF RAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation

Shp2 activation and downstream signaling cascade.

High-Throughput Screening Workflow

A typical HTS campaign to identify novel Shp2 inhibitors involves a primary screen to identify initial hits, followed by secondary and tertiary assays to confirm activity, determine potency and selectivity, and elucidate the mechanism of action.

HTS_Workflow cluster_primary Primary Screening cluster_secondary Secondary Screening & Hit Validation cluster_tertiary Hit-to-Lead Optimization Compound_Library Compound Library (e.g., >10,000 compounds) Primary_Assay Biochemical HTS Assay (e.g., Fluorescence-based) Compound_Library->Primary_Assay Active_Hits Initial 'Hits' Primary_Assay->Active_Hits Dose_Response Dose-Response Assay (IC50 determination) Active_Hits->Dose_Response Orthogonal_Assay Orthogonal Assay (e.g., Thermal Shift Assay) Dose_Response->Orthogonal_Assay Selectivity_Assay Selectivity Profiling (vs. other phosphatases like SHP1) Orthogonal_Assay->Selectivity_Assay Confirmed_Hits Confirmed Hits Selectivity_Assay->Confirmed_Hits Cell_Based_Assays Cell-Based Assays (Target engagement, pERK inhibition) Confirmed_Hits->Cell_Based_Assays SAR Structure-Activity Relationship (SAR) Studies Cell_Based_Assays->SAR Lead_Candidates Lead Candidates SAR->Lead_Candidates

A generalized workflow for an HTS campaign targeting Shp2.

Quantitative Data of Shp2 Inhibitors

The following table summarizes the inhibitory activities of several known Shp2 inhibitors, providing a reference for hit validation and comparison.

CompoundTargetAssay TypeIC50Reference
This compound Shp2BiochemicalData not available in provided search results-
SHP099 Shp2-WTBiochemical70 nM
SHP836 Shp2-WTBiochemical5 µM
RMC-4550 Shp2CellularEC50 at 56°C
PF-07284892 Shp2Biochemical21 nM
TK-147 Shp2Biochemical0.25 µM
SYK-85 Shp2-PTPBiochemical0.32 µM
WS-635 Shp2-PTPBiochemical4.13 µM
NSC-87877 Shp2Biochemical0.32 µM
SPI-112 Shp2 PTPBiochemical1.0 µM
CNBCA Shp2Biochemical0.87 µM
CNBBA Shp2Biochemical5.1 µM
Compound 13030 Shp2BiochemicalMicromolar range
Compound 24198 Shp2BiochemicalMicromolar range
Compound 57774 Shp2Biochemical0.8 µM

Experimental Protocols

Protocol 1: Biochemical High-Throughput Screening using a Fluorescence-Based Assay

This protocol describes a robust, fluorescence-based enzymatic assay suitable for primary HTS to identify inhibitors of Shp2's phosphatase activity. The assay utilizes a fluorogenic phosphatase substrate, such as 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP).

Materials:

  • Recombinant full-length wild-type Shp2 protein

  • DiFMUP substrate (e.g., from Invitrogen)

  • Assay Buffer: 25 mM HEPES (pH 7.3), 50 mM NaCl, 1 mM DTT, 0.01% Triton-X100

  • Test compounds (including this compound as a positive control) dissolved in DMSO

  • 384-well black, low-volume assay plates

  • Plate reader capable of fluorescence detection (Excitation: 360 nm, Emission: 460 nm)

Procedure:

  • Compound Plating:

    • Dispense 100 nL of test compounds and controls (e.g., this compound at a final concentration of 10 µM, DMSO for negative control) into the 384-well assay plates.

  • Enzyme Preparation and Dispensing:

    • Prepare a solution of recombinant Shp2 in assay buffer to a final concentration of 0.16 µM.

    • Dispense 15 µL of the Shp2 solution into each well of the assay plate.

    • Incubate the plates at room temperature for 15 minutes to allow for compound-enzyme interaction.

  • Substrate Preparation and Reaction Initiation:

    • Prepare a solution of DiFMUP in assay buffer. The final concentration should be at the Km value for Shp2, which should be predetermined.

    • Initiate the enzymatic reaction by adding 10 µL of the DiFMUP solution to each well.

  • Signal Detection:

    • Incubate the plates at room temperature for 30-60 minutes, protected from light.

    • Measure the fluorescence intensity using a plate reader (Ex: 360 nm, Em: 460 nm).

  • Data Analysis:

    • Calculate the percent inhibition for each compound relative to the positive (this compound) and negative (DMSO) controls.

    • Identify hits based on a predefined inhibition threshold (e.g., >50% inhibition).

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is a secondary assay to confirm that hit compounds engage with Shp2 within a cellular context. It is based on the principle that ligand binding can alter the thermal stability of the target protein.

Materials:

  • HEK293T cells

  • Expression vector for full-length Shp2 (wild-type or mutant)

  • Transfection reagent

  • Growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Test compounds (confirmed hits from primary screen)

  • 384-well PCR plates

  • Thermal cycler with a temperature gradient function

  • Lysis buffer

  • Assay for detecting soluble Shp2 (e.g., ELISA, Western blot, or a reporter system like DiscoverX's InCell Pulse)

Procedure:

  • Cell Culture and Transfection:

    • Culture HEK293T cells to ~70-80% confluency.

    • Transfect the cells with the Shp2 expression vector.

    • Allow 24 hours for protein expression.

  • Compound Treatment:

    • Harvest and resuspend the cells in growth medium.

    • Dispense the cell suspension into a 384-well plate containing the test compounds at various concentrations.

    • Incubate for 1-2 hours at 37°C to allow for compound entry and target binding.

  • Thermal Challenge:

    • Transfer the cell suspension to a 384-well PCR plate.

    • Heat the plate in a thermal cycler for 3 minutes across a temperature gradient (e.g., 40°C to 60°C) to induce protein denaturation and aggregation.

    • Cool the plate on ice for 3 minutes.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

    • Centrifuge the plate to pellet the aggregated proteins.

    • Transfer the supernatant containing the soluble protein fraction to a new plate.

    • Quantify the amount of soluble Shp2 using a suitable detection method.

  • Data Analysis:

    • Plot the amount of soluble Shp2 as a function of temperature for each compound concentration.

    • Determine the melting temperature (Tm) for each condition.

    • A significant shift in Tm in the presence of a compound indicates target engagement.

    • For isothermal dose-response experiments, heat all wells to an optimal temperature (e.g., 56°C) and plot the amount of soluble Shp2 against compound concentration to determine the EC50.

Mechanism of Allosteric Inhibition by this compound

This compound and similar allosteric inhibitors do not bind to the active site of the PTP domain. Instead, they bind to a pocket formed by the interface of the N-SH2, C-SH2, and PTP domains in the autoinhibited conformation. This binding stabilizes the inactive state of Shp2, preventing its activation.

Allosteric_Inhibition cluster_activation Normal Activation cluster_inhibition Allosteric Inhibition Shp2_inactive_A Shp2 (Inactive, Autoinhibited) Shp2_active_A Shp2 (Active, Open Conformation) Shp2_inactive_A->Shp2_active_A Binding to N-SH2 releases inhibition pY_peptide Phospho-peptide (from RTK) pY_peptide->Shp2_inactive_A Shp2_inactive_B Shp2 (Inactive, Autoinhibited) Shp2_inhibited Shp2 (Stabilized Inactive Conformation) Shp2_inactive_B->Shp2_inhibited Binds to allosteric site Inhibitor This compound Inhibitor->Shp2_inactive_B Shp2_inhibited->pY_peptide Prevents activation

Mechanism of Shp2 allosteric inhibition.

Disclaimer: The protocols provided are intended as a guide and may require optimization based on specific laboratory conditions and reagents. It is recommended to consult the primary literature for further details.

References

Troubleshooting & Optimization

Shp2-IN-18 solubility and preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the solubility, preparation, and handling of Shp2-IN-18.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: The recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (DMSO).

Q2: What is a typical stock solution concentration for this compound?

A2: A common stock solution concentration for this compound and similar inhibitors is 10 mM in DMSO.[1]

Q3: How should I store the this compound stock solution?

A3: It is recommended to aliquot the stock solution into smaller volumes for routine use and store them at -20°C or -80°C. Avoiding repeated freeze-thaw cycles is crucial to maintain the stability and efficacy of the compound. For solutions stored at -20°C for over a month, re-examining their efficacy is advisable.

Q4: How do I prepare working solutions for in vitro cell-based assays?

A4: To prepare a working solution for in vitro assays, the DMSO stock solution should be diluted in the cell culture medium. It is critical to ensure that the final concentration of DMSO in the culture medium is less than 0.5% to prevent cellular toxicity. A negative control using the same concentration of DMSO in the culture medium should be included in your experiments.

Troubleshooting Guides

Problem: My this compound precipitates out of solution when I dilute the DMSO stock in my aqueous buffer or cell culture medium.

  • Cause: This is a common issue when diluting a compound from a high-concentration organic stock solution into an aqueous environment. The rapid change in solvent polarity can cause the compound to crash out of solution.

  • Solution:

    • Stepwise Dilution: Perform serial dilutions in your aqueous buffer or medium rather than a single large dilution. This gradual change in solvent composition can help maintain solubility.

    • Vortexing/Mixing: Ensure thorough mixing or vortexing immediately after adding the DMSO stock to the aqueous solution to facilitate rapid and uniform dispersion.

    • Warming: Gently warming the aqueous solution (e.g., to 37°C) before adding the DMSO stock can sometimes improve solubility. However, be mindful of the temperature sensitivity of your compound and other components in the solution.

    • Lower Stock Concentration: If precipitation persists, consider preparing a lower concentration DMSO stock solution.

Problem: I am observing low efficacy or inconsistent results in my in vivo experiments.

  • Cause: Poor bioavailability due to low aqueous solubility and potential precipitation of the compound upon administration can lead to inconsistent results. The formulation used for in vivo delivery is critical.

  • Solution:

    • Co-solvent Formulation: For in vivo studies, using a co-solvent system is often necessary to improve solubility and prevent precipitation. A common formulation involves a mixture of DMSO, PEG300, Tween-80, and saline.

    • Example In Vivo Formulation: A typical formulation might consist of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. The components should be added sequentially, with thorough mixing after each addition.

    • Sonication: Gentle sonication can aid in the dissolution of the compound in the formulation.

    • Dose Volume and Administration Route: The concentration of the final dosing solution and the administration route should be carefully considered to minimize the risk of precipitation at the injection site and ensure optimal absorption.

Quantitative Data Summary

SolventTypical Stock ConcentrationNotes
DMSO 5 - 10 mMRecommended for primary stock solutions. Warming and sonication may be required for complete dissolution.
Ethanol Limited solubilityGenerally not the preferred solvent for initial stock preparation due to lower solubility compared to DMSO.
Water InsolubleThis compound is expected to have very low solubility in aqueous solutions.

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
  • Materials:

    • This compound powder

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes or vials

    • Calibrated pipette

  • Procedure:

    • Calculate the required mass of this compound to prepare the desired volume of a 10 mM solution. (Molecular Weight of this compound will be needed for this calculation).

    • Weigh the calculated amount of this compound powder and place it in a sterile vial.

    • Add the calculated volume of anhydrous DMSO to the vial.

    • To facilitate dissolution, gently vortex the solution. If necessary, warm the solution briefly in a water bath set to a temperature that will not degrade the compound (e.g., 37°C) and/or sonicate until the compound is fully dissolved.

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

Protocol for In Vivo Formulation
  • Materials:

    • This compound

    • DMSO

    • PEG300

    • Tween-80

    • Sterile saline (0.9% NaCl)

    • Sterile tubes

  • Procedure (for a 1 mL final volume):

    • Prepare a concentrated stock of this compound in DMSO (e.g., 10 mg/mL).

    • In a sterile tube, add the solvents in the following order, ensuring complete mixing after each addition:

      • Add 400 µL of PEG300.

      • Add 100 µL of the this compound DMSO stock. Mix thoroughly.

      • Add 50 µL of Tween-80. Mix thoroughly.

      • Add 450 µL of sterile saline to bring the total volume to 1 mL. Mix thoroughly.

    • If the solution appears cloudy or contains precipitates, gentle warming and sonication may be used to aid dissolution.

    • The final concentration of the drug and the ratios of the excipients may need to be optimized based on the required dose and the specific animal model.

Visualizations

SHP2 Signaling Pathways

SHP2_Signaling_Pathways RTK RTK (Receptor Tyrosine Kinase) Grb2 Grb2 RTK->Grb2 JAK JAK RTK->JAK SHP2 SHP2 RTK->SHP2 Activation SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation PI3K PI3K Akt Akt PI3K->Akt Akt->Proliferation STAT STAT JAK->STAT STAT->Proliferation SHP2->Ras Promotes GDP/GTP Exchange SHP2->PI3K Modulates SHP2->JAK Modulates

Caption: Overview of SHP2's role in major signaling pathways.

Experimental Workflow for In Vitro Assay

In_Vitro_Workflow Start Start: This compound Powder PrepareStock Prepare 10 mM Stock in DMSO Start->PrepareStock StoreStock Aliquot & Store at -20°C/-80°C PrepareStock->StoreStock DiluteWorking Dilute Stock in Culture Medium (<0.5% DMSO) StoreStock->DiluteWorking TreatCells Treat Cells with Working Solution DiluteWorking->TreatCells Assay Perform Cellular Assay (e.g., Western Blot, Proliferation) TreatCells->Assay End Analyze Results Assay->End

Caption: Workflow for preparing this compound for in vitro experiments.

Logical Relationship for Troubleshooting Precipitation

Precipitation_Troubleshooting Problem Problem: Precipitation upon Dilution Cause Cause: Rapid Change in Solvent Polarity Problem->Cause Solution1 Solution 1: Stepwise Dilution Cause->Solution1 Solution2 Solution 2: Thorough Mixing Cause->Solution2 Solution3 Solution 3: Gentle Warming Cause->Solution3 Solution4 Solution 4: Lower Stock Concentration Cause->Solution4 Outcome Outcome: Improved Solubility Solution1->Outcome Solution2->Outcome Solution3->Outcome Solution4->Outcome

Caption: Troubleshooting logic for compound precipitation issues.

References

Optimizing Shp2 Inhibitor Concentration for Cell Culture: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Shp2 Inhibitor Studies. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Shp2 inhibitors in cell culture experiments. While the specific inhibitor "Shp2-IN-18" is not widely documented in publicly available literature, this resource will focus on the well-characterized, potent, and selective allosteric Shp2 inhibitor, SHP099 , as a representative compound for this class of molecules. The principles and protocols outlined here are broadly applicable to other allosteric Shp2 inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for SHP099?

A1: SHP099 is an allosteric inhibitor of Shp2 (Src homology region 2-containing protein tyrosine phosphatase 2).[1][2][][4][5] It functions by binding to a pocket at the interface of the N-terminal SH2, C-terminal SH2, and the protein tyrosine phosphatase (PTP) domains. This binding stabilizes Shp2 in a closed, auto-inhibited conformation, preventing its activation and downstream signaling. Shp2 is a key component of the RAS-ERK signaling pathway, and its inhibition by SHP099 leads to the suppression of this pathway, thereby affecting cell proliferation and survival in cancer cells driven by receptor tyrosine kinases (RTKs).

Q2: What is a typical starting concentration for SHP099 in cell culture experiments?

A2: A common starting concentration for SHP099 in cell culture is between 1 µM and 10 µM. However, the optimal concentration is highly dependent on the cell line and the specific experimental endpoint. It is always recommended to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line.

Q3: How should I prepare and store SHP099?

A3: SHP099 is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). This stock solution should be stored at -20°C or -80°C. For cell culture experiments, the stock solution should be diluted in culture medium to the desired final concentration. Ensure the final DMSO concentration in your culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q4: What are the known off-target effects of SHP099?

A4: SHP099 is known to be highly selective for Shp2 over other protein tyrosine phosphatases, including the closely related Shp1. However, like many small molecule inhibitors, off-target effects can occur, particularly at higher concentrations. Some studies suggest that certain Shp2 inhibitors might have off-target effects on protein tyrosine kinases (PTKs). A recent study has also indicated that allosteric Shp2 inhibitors can induce off-target autophagy inhibition by accumulating in lysosomes. It is crucial to include appropriate controls in your experiments to validate that the observed effects are due to Shp2 inhibition.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High Cell Death/Toxicity Concentration of SHP099 is too high.Perform a dose-response experiment to determine the optimal, non-toxic concentration for your cell line. Start with a lower concentration range (e.g., 0.1 µM to 5 µM).
High DMSO concentration.Ensure the final DMSO concentration in the culture medium is below 0.1%. Prepare a vehicle control with the same DMSO concentration.
Cell line is highly sensitive to Shp2 inhibition.This may be the expected outcome in sensitive cell lines. Confirm on-target activity by rescuing the phenotype with a drug-resistant Shp2 mutant.
No or Low Efficacy Concentration of SHP099 is too low.Increase the concentration of the inhibitor. Refer to published IC50 values for your cell line or a similar one as a starting point.
The cell line is resistant to Shp2 inhibition.Some cell lines, particularly those with mutations downstream of Shp2 (e.g., in RAS or BRAF), may be resistant. Confirm the genotype of your cell line. Consider combination therapies.
The inhibitor has degraded.Ensure proper storage of the stock solution. Prepare fresh dilutions for each experiment.
Rapid feedback activation of upstream pathways.In some FGFR-driven cancers, rapid feedback activation of FGFR can cause resistance to Shp2 inhibitors.
Inconsistent Results Variability in cell seeding density.Ensure consistent cell numbers are seeded for each experiment.
Inconsistent incubation times.Use a consistent incubation time for all experiments.
Freeze-thaw cycles of the inhibitor stock.Aliquot the stock solution to avoid repeated freeze-thaw cycles.

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) values of SHP099 in various cancer cell lines. This data can be used as a reference for determining a starting concentration range for your experiments.

Cell LineCancer TypeIC50 (µM)Incubation TimeReference
MV4-11Acute Myeloid Leukemia0.32-
TF-1Erythroleukemia1.73-
PC9Lung Adenocarcinoma7.53624 h
PC9GRLung Adenocarcinoma8.90024 h
SUM-52Breast Cancer49.626 days
KATO IIIGastric Cancer17.286 days
JHH-7Hepatocellular Carcinoma45.326 days
Hep3BHepatocellular Carcinoma19.086 days
Detroit 562Pharyngeal Carcinoma3.766 days
KYSE-520Esophageal Squamous Carcinoma5.146 days
MDA-MB-468Breast Cancer~0.25 (p-ERK inhibition)-
KYSE-520Esophageal Squamous Carcinoma~0.25 (p-ERK inhibition)-
4T1Mouse Breast Cancer119.3 / 32.472 h
NCI-H1975Non-Small Cell Lung Cancer2.76 (Compound 5b)-
MCF-7Breast Cancer0.8 (Compound 57774)-

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol provides a general guideline for assessing the effect of SHP099 on cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of SHP099 in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of SHP099. Include a vehicle control (DMSO) at the same final concentration as the highest SHP099 concentration.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Western Blot Analysis for p-ERK Inhibition

This protocol outlines the steps to assess the effect of SHP099 on the phosphorylation of ERK, a downstream target of the Shp2 pathway.

  • Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with various concentrations of SHP099 (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 2, 6, or 24 hours). Include a vehicle control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate the proteins by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-ERK (p-ERK) and total ERK overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize the p-ERK signal to the total ERK signal to determine the extent of inhibition.

Visualizations

Shp2_Signaling_Pathway Shp2 Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 Shp2 Shp2 RTK->Shp2 Activation SOS1 SOS1 GRB2->SOS1 RAS RAS SOS1->RAS Shp2->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation SHP099 SHP099 SHP099->Shp2 Inhibition Experimental_Workflow General Experimental Workflow for Shp2 Inhibitor Testing cluster_assays Downstream Assays start Start cell_culture Seed Cells in Appropriate Plate start->cell_culture treatment Treat with Shp2 Inhibitor (e.g., SHP099) & Controls cell_culture->treatment incubation Incubate for Desired Time Period treatment->incubation viability_assay Cell Viability Assay (e.g., MTT) incubation->viability_assay western_blot Western Blot (e.g., for p-ERK) incubation->western_blot analysis Data Analysis (IC50, Protein Levels) viability_assay->analysis western_blot->analysis end End analysis->end Troubleshooting_Guide Troubleshooting Logic for Shp2 Inhibitor Experiments cluster_high_toxicity High Toxicity? cluster_low_efficacy Low Efficacy? start Experiment Shows Unexpected Results toxicity_yes Yes start->toxicity_yes Toxicity Issue toxicity_no No start->toxicity_no Efficacy Issue check_conc Lower Inhibitor Concentration toxicity_yes->check_conc check_dmso Verify DMSO Concentration (<0.1%) toxicity_yes->check_dmso efficacy_yes Yes toxicity_no->efficacy_yes check_inhibitor_conc Increase Inhibitor Concentration efficacy_yes->check_inhibitor_conc check_cell_line Confirm Cell Line Sensitivity (Genotype) efficacy_yes->check_cell_line check_inhibitor_quality Check Inhibitor Storage & Age efficacy_yes->check_inhibitor_quality

References

Investigating Off-Target Effects of Shp2-IN-18: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential off-target effects of the SHP2 inhibitor, Shp2-IN-18.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected phenotypes in our cell-based assays after treatment with this compound that do not seem to align with canonical SHP2 inhibition. Could off-target effects be the cause?

A1: Yes, unexpected phenotypes are a common indicator of potential off-target activity. While this compound is designed to be a potent SHP2 inhibitor, like many small molecules, it may interact with other proteins. Active-site SHP2 inhibitors, for instance, have been reported to exhibit off-target effects on various protein tyrosine kinases (PTKs).[1][2] It is crucial to experimentally validate whether the observed phenotype is a direct result of SHP2 inhibition or an off-target effect.

Q2: What are the most common off-target families for SHP2 inhibitors?

A2: The off-target profile of a SHP2 inhibitor largely depends on its mechanism of action (i.e., active-site vs. allosteric).

  • Active-Site Inhibitors: These inhibitors target the highly conserved catalytic domain of protein tyrosine phosphatases (PTPs). Consequently, they may exhibit cross-reactivity with other PTPs, such as SHP1.[3] Furthermore, off-target inhibition of protein tyrosine kinases (PTKs) like PDGFRβ and SRC has been documented for some active-site SHP2 inhibitors.[1][2]

  • Allosteric Inhibitors: Allosteric inhibitors, which bind to a less conserved pocket away from the active site, generally demonstrate higher selectivity. However, comprehensive profiling is still necessary to rule out any unforeseen off-target interactions.

Q3: How can we determine the selectivity profile of this compound?

A3: A kinome scan or a broad panel of phosphatase and kinase assays is the gold standard for determining the selectivity profile of any inhibitor. These services are commercially available and provide quantitative data on the inhibitory activity of your compound against a large number of kinases and phosphatases.

Below is a hypothetical selectivity profile for this compound to illustrate how such data might be presented.

Table 1: Hypothetical Kinase Selectivity Profile for this compound (1 µM screen)

Kinase TargetPercent Inhibition
SHP298%
SHP135%
PTP1B15%
SRC65%
PDGFRβ72%
EGFR10%
VEGFR28%

Table 2: Hypothetical IC50 Values for this compound

TargetIC50 (nM)
SHP215
SRC250
PDGFRβ310

Q4: Our results suggest that this compound might be affecting the RAS/MAPK pathway independently of SHP2. How can we investigate this?

A4: SHP2 is a critical positive regulator of the RAS/MAPK pathway, acting downstream of many receptor tyrosine kinases (RTKs). To dissect whether the effects of this compound on the RAS/MAPK pathway are SHP2-dependent or due to off-target effects (e.g., on an upstream RTK or a downstream kinase), you can perform the following experiments:

  • Rescue Experiments: Use a drug-resistant SHP2 mutant to see if it can reverse the effects of this compound. If the phenotype is rescued, it suggests the effect is on-target.

  • SHP2 Knockdown/Knockout: Compare the effects of this compound in wild-type cells versus cells where SHP2 has been genetically depleted. If this compound still elicits the same response in the absence of SHP2, it points to an off-target mechanism.

  • Phospho-protein Profiling: Use western blotting or phospho-proteomics to analyze the phosphorylation status of key signaling nodes in the RAS/MAPK pathway (e.g., EGFR, PDGFR, Gab1, MEK, ERK) with and without this compound treatment.

Troubleshooting Guides

Issue 1: Inconsistent results in cell proliferation assays.
  • Possible Cause: Off-target effects on kinases that regulate cell cycle or survival pathways. For example, some SHP2 inhibitors have been shown to inhibit PDGFRβ, which can impact cell proliferation.

  • Troubleshooting Steps:

    • Validate On-Target Engagement: Confirm that this compound is inhibiting SHP2 at the concentrations used in your assay by measuring the phosphorylation of a known SHP2 substrate.

    • Test in Different Cell Lines: Use cell lines with varying dependencies on different signaling pathways to see if the effect of this compound is context-dependent.

    • Kinome Profiling: Perform a kinase selectivity screen to identify potential off-target kinases involved in cell proliferation.

Issue 2: Unexpected activation or inhibition of a signaling pathway.
  • Possible Cause: this compound may be hitting an upstream receptor tyrosine kinase (RTK) or a downstream component of another pathway. SHP2 is known to be involved in multiple signaling cascades, including the PI3K/AKT and JAK/STAT pathways.

  • Troubleshooting Steps:

    • Pathway-Specific Phospho-Antibody Array: Use an antibody array to get a broad overview of which pathways are being modulated by this compound.

    • Orthogonal Inhibition: Use a known specific inhibitor for the suspected off-target to see if it phenocopies the effect of this compound.

    • Direct Enzymatic Assays: Test the activity of this compound directly against the purified suspected off-target protein.

Experimental Protocols

Protocol 1: Western Blot Analysis of RAS/MAPK Pathway Activation
  • Cell Culture and Treatment: Plate cells (e.g., HEK293T, HeLa, or a relevant cancer cell line) and allow them to adhere overnight. Serum starve the cells for 4-6 hours.

  • Stimulation and Inhibition: Pre-treat the cells with the desired concentration of this compound or a vehicle control for 1-2 hours. Stimulate the cells with a growth factor (e.g., EGF or PDGF) for 10-15 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies against p-ERK (Thr202/Tyr204), total ERK, p-MEK (Ser217/221), total MEK, and SHP2.

  • Detection: Use HRP-conjugated secondary antibodies and an ECL substrate for detection.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
  • Cell Treatment: Treat intact cells with this compound or a vehicle control.

  • Heating: Heat the cell suspensions at a range of temperatures.

  • Cell Lysis: Lyse the cells by freeze-thawing.

  • Separation of Soluble and Precipitated Proteins: Centrifuge to separate the soluble fraction (containing non-denatured protein) from the precipitated fraction.

  • Protein Analysis: Analyze the amount of soluble SHP2 in the supernatant by western blot or ELISA. A shift in the melting curve indicates target engagement.

Visualizations

SHP2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) Grb2 Grb2 RTK->Grb2 recruits SHP2 SHP2 RTK->SHP2 activates PI3K PI3K RTK->PI3K SOS SOS Grb2->SOS recruits Ras Ras SOS->Ras activates SHP2->Ras activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Shp2_IN_18 This compound Shp2_IN_18->SHP2 inhibits

Caption: Simplified SHP2 signaling in the RAS/MAPK and PI3K/AKT pathways.

Off_Target_Investigation_Workflow cluster_validation Validation Experiments Start Unexpected Phenotype Observed with this compound Kinome_Scan Perform Kinome/Phosphatase Selectivity Screen Start->Kinome_Scan Data_Analysis Analyze Data: Identify Potential Off-Targets Kinome_Scan->Data_Analysis Hypothesis Formulate Hypothesis: Off-target X is responsible Data_Analysis->Hypothesis Validation Experimental Validation Hypothesis->Validation Orthogonal_Inhibitor Orthogonal Inhibitor Phenocopy Genetic_Knockdown Genetic Knockdown/out of Off-Target Direct_Assay Direct Enzymatic Assay (this compound vs. Off-Target) Conclusion Conclusion: Phenotype is On-Target or Off-Target Orthogonal_Inhibitor->Conclusion Genetic_Knockdown->Conclusion Direct_Assay->Conclusion

Caption: Workflow for investigating suspected off-target effects.

References

Overcoming Shp2-IN-18 experimental variability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome experimental variability when working with the SHP2 inhibitor, SHP2-IN-18.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its reported potency?

A1: this compound is a potent inhibitor of the Src homology 2 domain-containing protein tyrosine phosphatase 2 (SHP2). It has a reported IC50 value of 3 nM[1][2]. It has been suggested for use in glioblastoma research[2]. SHP2 is a non-receptor protein tyrosine phosphatase that is involved in several signaling pathways, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways[3][4].

Q2: I am observing inconsistent inhibitory effects of this compound in my cell-based assays. What could be the cause?

A2: Inconsistent results with SHP2 inhibitors can stem from several factors:

  • Compound Solubility and Stability: Ensure that this compound is fully dissolved. It is recommended to prepare fresh stock solutions in a suitable solvent like DMSO and to minimize freeze-thaw cycles. The stability of the compound in your specific cell culture medium and experimental conditions should be considered.

  • Cell Line Specificity: The cellular context, including the expression levels of SHP2 and the activation status of upstream signaling pathways (e.g., receptor tyrosine kinases), can significantly influence the inhibitor's efficacy.

  • Experimental Timing: The duration of inhibitor treatment and the timing of downstream analysis are critical. Optimize these parameters for your specific cell line and experimental goals.

  • Off-Target Effects: While information specific to this compound is limited, some SHP2 inhibitors have been reported to have off-target effects, which could contribute to variability.

Q3: How can I be sure that the observed effects are due to SHP2 inhibition by this compound?

A3: To confirm on-target activity, consider the following experiments:

  • Western Blot Analysis: Assess the phosphorylation status of known downstream targets of SHP2, such as ERK (p-ERK). A decrease in p-ERK levels upon treatment with this compound would suggest on-target activity.

  • Rescue Experiments: If available, use a drug-resistant mutant of SHP2 to see if it can reverse the effects of the inhibitor.

  • Use of Multiple Inhibitors: Compare the effects of this compound with other well-characterized SHP2 inhibitors to see if they produce similar phenotypes.

Q4: What are the known signaling pathways regulated by SHP2?

A4: SHP2 is a key signaling node that primarily regulates the following pathways:

  • RAS-RAF-MEK-ERK (MAPK) Pathway: SHP2 is generally considered a positive regulator of this pathway, which is crucial for cell proliferation and survival.

  • PI3K-AKT Pathway: The role of SHP2 in this pathway can be context-dependent, acting as either a positive or negative regulator.

  • JAK-STAT Pathway: SHP2 can also modulate the activity of this pathway, which is involved in cytokine signaling and immune responses.

  • PD-1/PD-L1 Pathway: SHP2 is involved in the PD-1 immune checkpoint pathway, and its inhibition can enhance anti-tumor immunity.

Troubleshooting Guides

Issue 1: Poor Solubility of this compound
  • Symptom: Precipitate observed in stock solutions or cell culture media.

  • Possible Cause: this compound may have limited solubility in aqueous solutions.

  • Troubleshooting Steps:

    • Solvent Choice: Prepare stock solutions in 100% DMSO.

    • Working Concentration: When diluting the stock solution into aqueous buffers or cell culture media, ensure the final DMSO concentration is low (typically <0.5%) to avoid precipitation and solvent-induced toxicity.

    • Sonication: Briefly sonicate the stock solution to aid dissolution.

    • Fresh Preparations: Prepare fresh dilutions from the stock solution for each experiment.

Issue 2: Inconsistent Results in Western Blotting for p-ERK
  • Symptom: High variability in the levels of p-ERK inhibition between experiments.

  • Possible Cause: Suboptimal experimental conditions for cell lysis, protein transfer, or antibody incubation.

  • Troubleshooting Steps:

    • Cell Lysis: Use a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

    • Protein Quantification: Accurately determine protein concentration to ensure equal loading.

    • Positive and Negative Controls: Include appropriate controls, such as a known activator of the ERK pathway (e.g., EGF or FGF) and a vehicle-treated control.

    • Antibody Titration: Optimize the concentrations of primary and secondary antibodies.

    • Consistent Timing: Ensure consistent timing for inhibitor treatment and cell harvesting.

Issue 3: High Background or Off-Target Effects in Cell Viability Assays
  • Symptom: Unexpected cytotoxicity or effects that do not correlate with SHP2 inhibition.

  • Possible Cause: Off-target effects of the inhibitor or issues with the assay itself.

  • Troubleshooting Steps:

    • Dose-Response Curve: Perform a comprehensive dose-response analysis to determine the optimal concentration range for SHP2 inhibition versus potential toxicity.

    • Control Cell Lines: Use cell lines with varying dependence on the SHP2 pathway to assess specificity.

    • Alternative Viability Assays: Use multiple, mechanistically different cell viability assays (e.g., MTT, CellTiter-Glo) to confirm results.

    • Review Literature on Similar Compounds: Investigate literature on other pyrazolopyrazine-based SHP2 inhibitors for known off-target activities. Some allosteric SHP2 inhibitors have been shown to have off-target effects on autophagy.

Quantitative Data

Table 1: Potency of this compound

CompoundTargetIC50 (nM)
This compoundSHP23

Data obtained from MedChemExpress.

Experimental Protocols

Protocol 1: Western Blotting for p-ERK Inhibition
  • Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. The following day, treat the cells with this compound at various concentrations for the desired time. Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5-10 minutes at 95°C.

  • SDS-PAGE and Transfer: Separate the protein lysates on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies against p-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) reagent.

  • Analysis: Quantify the band intensities and normalize the p-ERK signal to total ERK and the loading control.

Protocol 2: Cell Viability Assay (MTT)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Visualizations

SHP2_Signaling_Pathway cluster_upstream Upstream Activation cluster_shp2 SHP2 Regulation cluster_downstream Downstream Pathways RTK Receptor Tyrosine Kinase (RTK) SHP2 SHP2 RTK->SHP2 Recruits & Activates GrowthFactor Growth Factor GrowthFactor->RTK Binds RAS RAS SHP2->RAS Activates PI3K PI3K SHP2->PI3K Regulates STAT STAT SHP2->STAT Regulates SHP2_IN_18 This compound SHP2_IN_18->SHP2 Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes AKT AKT PI3K->AKT AKT->Proliferation Promotes STAT->Proliferation Promotes

Caption: Simplified SHP2 signaling pathway and the point of inhibition by this compound.

Troubleshooting_Workflow Start Inconsistent Experimental Results with this compound CheckSolubility Check Compound Solubility & Stability Start->CheckSolubility CheckProtocols Review Experimental Protocols Start->CheckProtocols CheckCellLine Verify Cell Line Characteristics Start->CheckCellLine SolubilityIssue Is precipitate visible? CheckSolubility->SolubilityIssue ProtocolIssue Are protocols optimized? CheckProtocols->ProtocolIssue CellLineIssue Is the cell line appropriate? CheckCellLine->CellLineIssue SolubilityIssue->CheckProtocols No OptimizeSolubility Optimize Solubilization: - Fresh DMSO stock - Lower final DMSO conc. - Sonicate SolubilityIssue->OptimizeSolubility Yes ProtocolIssue->CheckCellLine Yes OptimizeProtocol Optimize Protocol: - Titrate antibodies - Consistent timing - Use controls ProtocolIssue->OptimizeProtocol No SelectCellLine Select appropriate cell line: - Check SHP2 expression - Assess pathway dependency CellLineIssue->SelectCellLine No ReRun Re-run Experiment CellLineIssue->ReRun Yes OptimizeSolubility->ReRun OptimizeProtocol->ReRun SelectCellLine->ReRun

Caption: A troubleshooting workflow for addressing experimental variability with this compound.

Western_Blot_Workflow A 1. Cell Treatment with this compound B 2. Cell Lysis A->B C 3. Protein Quantification B->C D 4. SDS-PAGE C->D E 5. Protein Transfer D->E F 6. Blocking E->F G 7. Primary Antibody Incubation F->G H 8. Secondary Antibody Incubation G->H I 9. Detection H->I J 10. Analysis I->J

Caption: A general experimental workflow for Western Blot analysis after this compound treatment.

References

Shp2-IN-18 Stability and Storage: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of the SHP2 inhibitor, Shp2-IN-18. The following information is designed to help you navigate potential challenges and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: How should I store the solid (powder) form of this compound?

A1: For long-term storage, it is recommended to store the solid form of this compound at -20°C for up to 3 years. For shorter periods, it can be stored at 4°C for up to 2 years. It is crucial to keep the compound in a desiccated environment to prevent hydration.

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing stock solutions of this compound due to its high solubilizing capacity for many organic small molecules.

Q3: How should I store my this compound stock solution in DMSO?

A3: For optimal stability, aliquot the DMSO stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for up to 6 months to a year. For shorter-term storage, -20°C for up to one month is also acceptable.

Q4: Can I subject my this compound DMSO stock solution to multiple freeze-thaw cycles?

A4: It is highly recommended to avoid multiple freeze-thaw cycles.[1][2][3][4] Each cycle can introduce moisture from the atmosphere into the hygroscopic DMSO, potentially leading to a decrease in the effective concentration of your inhibitor and promoting degradation.[1] Aliquoting your stock solution is the best practice to maintain its integrity.

Q5: My this compound precipitated when I diluted my DMSO stock into my aqueous cell culture medium. What should I do?

A5: This is a common issue with hydrophobic compounds. The solubility in DMSO does not guarantee solubility in aqueous solutions. Here are a few troubleshooting steps:

  • Increase the final DMSO concentration: If your experimental system allows, a slightly higher final concentration of DMSO (e.g., 0.1-0.5%) may help keep the compound in solution. However, be mindful of potential solvent toxicity to your cells.

  • Use a co-solvent: In some cases, using a co-solvent like PEG300 or ethanol in your formulation can improve solubility.

  • Warm the medium: Gently warming the cell culture medium to 37°C before adding the inhibitor can sometimes aid in dissolution.

  • Vortex during dilution: Add the inhibitor dropwise to the medium while vortexing to ensure rapid and even dispersion.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Inconsistent or weaker than expected inhibitory activity 1. Degradation of this compound: Improper storage or handling of the stock solution. 2. Inaccurate concentration: Pipetting errors or absorption of water by DMSO. 3. Precipitation in assay medium: The compound is not fully dissolved at the working concentration.1. Prepare fresh stock solutions from the powder. Aliquot and store properly. 2. Use calibrated pipettes. Use fresh, anhydrous DMSO for preparing stock solutions. 3. Visually inspect for precipitation. Try the solubilization techniques mentioned in the FAQs. Consider performing a solubility test.
High background or off-target effects 1. High concentration of inhibitor: Using a concentration that is too high can lead to non-specific effects. 2. DMSO toxicity: The final concentration of DMSO in the assay may be toxic to the cells. 3. Compound impurities: The purity of the this compound lot may be insufficient.1. Perform a dose-response curve to determine the optimal concentration range. 2. Ensure the final DMSO concentration is within the tolerated range for your cell line (typically ≤ 0.5%). Run a vehicle control (DMSO only). 3. Obtain a certificate of analysis for your compound lot to verify its purity.
Cell toxicity or death 1. Inherent cytotoxicity of the compound: this compound may have cytotoxic effects at certain concentrations in specific cell lines. 2. Solvent toxicity: High concentrations of DMSO can be cytotoxic.1. Determine the cytotoxic concentration (CC50) of this compound in your cell line using a cell viability assay. 2. Keep the final DMSO concentration as low as possible and include a vehicle control.

Summary of Storage Conditions

FormSolventTemperatureDuration
Powder N/A-20°CUp to 3 years
4°CUp to 2 years
Solution DMSO-80°CUp to 1 year
-20°CUp to 1 month

Experimental Protocols

Protocol for Assessing the Stability of this compound in Solution by HPLC

This protocol provides a general method to assess the chemical stability of this compound in a specific solution over time.

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Desired experimental buffer (e.g., cell culture medium, PBS)

  • HPLC-grade acetonitrile or methanol

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., DAD or UV)

Procedure:

  • Prepare a fresh stock solution: Accurately weigh this compound and dissolve it in anhydrous DMSO to a known concentration (e.g., 10 mM).

  • Prepare the test solution: Dilute the DMSO stock solution into your experimental buffer to the final working concentration.

  • Timepoint T=0: Immediately after preparation, take an aliquot of the test solution. Quench any potential degradation by adding an equal volume of cold acetonitrile or methanol. Centrifuge to precipitate any proteins or salts, and transfer the supernatant to an HPLC vial.

  • Incubate the test solution: Store the remaining test solution under your experimental conditions (e.g., 37°C in a cell culture incubator).

  • Subsequent timepoints: At various time points (e.g., 2, 4, 8, 24 hours), take additional aliquots and process them as in step 3.

  • HPLC analysis: Analyze all samples by HPLC. The stability of this compound is determined by comparing the peak area of the compound at each time point to the peak area at T=0. A decrease in the peak area over time indicates degradation.

Visualizations

SHP2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 pY SHP2 SHP2 RTK->SHP2 pY PI3K PI3K RTK->PI3K STAT STAT RTK->STAT SOS1 SOS1 GRB2->SOS1 RAS RAS SOS1->RAS GTP loading SHP2->RAS Dephosphorylates inhibitory sites RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT STAT->Transcription Shp2_IN_18 This compound Shp2_IN_18->SHP2 Inhibition

Caption: SHP2 signaling pathways and the point of inhibition by this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis start Prepare this compound in experimental buffer t0 T=0 Sample: Quench immediately start->t0 incubation Incubate at experimental conditions start->incubation hplc HPLC Analysis t0->hplc sampling Take samples at different time points incubation->sampling sampling->hplc data Compare peak areas to determine degradation hplc->data

Caption: Experimental workflow for assessing the stability of this compound.

References

Technical Support Center: In Vivo Studies with Shp2-IN-18

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the SHP2 inhibitor, Shp2-IN-18, in in vivo experiments. As specific in vivo data for this compound is limited in publicly available literature, this guide leverages data and protocols from well-characterized, structurally related allosteric SHP2 inhibitors such as SHP099 and PF-07284892. These compounds share a similar mechanism of action and are expected to present comparable experimental considerations.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent allosteric inhibitor of the SHP2 protein tyrosine phosphatase.[1] SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in the RAS-MAPK signaling pathway, which is essential for cell growth, differentiation, and survival.[2] In many cancers, SHP2 is overactive, leading to uncontrolled cell proliferation.[2][3] Allosteric inhibitors like this compound bind to a site on the SHP2 protein distinct from the active site, stabilizing it in an inactive conformation. This prevents SHP2 from activating downstream signaling pathways, thereby inhibiting tumor growth.[4]

Q2: What is the recommended starting dose for this compound in a mouse xenograft model?

Q3: How should I formulate this compound for oral gavage in mice?

A3: The solubility and stability of the formulation are critical for achieving adequate bioavailability. While a specific formulation for this compound is not published, a common vehicle for oral gavage of similar small molecule inhibitors is a suspension in 0.5% (w/v) hydroxypropyl methylcellulose (HPMC) in water. Another option used for SHP2 inhibitors is a solution in 5% DMSO + 30% PEG300 in sterile water. It is crucial to assess the solubility and stability of this compound in your chosen vehicle before initiating in vivo studies.

Q4: What are the expected downstream effects of this compound on signaling pathways?

A4: Inhibition of SHP2 by this compound is expected to primarily suppress the RAS-MAPK signaling pathway. This can be monitored in tumor xenografts by assessing the phosphorylation levels of key downstream proteins such as ERK1/2 (p-ERK). A significant reduction in p-ERK levels following treatment would indicate target engagement and pathway inhibition. SHP2 inhibition can also affect other pathways like the PI3K-AKT and JAK-STAT pathways, depending on the cellular context.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Poor or no tumor growth inhibition Inadequate Drug Exposure: Poor solubility or stability of the formulation leading to low bioavailability.- Verify the solubility and stability of your this compound formulation. - Consider alternative formulation vehicles (e.g., PEG400, Solutol HS 15). - Perform pharmacokinetic (PK) studies to determine plasma and tumor concentrations of this compound.
Suboptimal Dosing: The administered dose may be too low to achieve a therapeutic concentration in the tumor.- Conduct a dose-escalation study to find the maximally tolerated and effective dose. - Increase the dosing frequency if the compound has a short half-life.
Target Independence: The tumor model may not be dependent on the SHP2 signaling pathway for its growth and survival.- Confirm SHP2 expression and activation (e.g., by checking p-SHP2 levels) in your tumor model. - Test the in vitro sensitivity of your cancer cell line to this compound.
Drug Resistance: The tumor cells may have intrinsic or acquired resistance to SHP2 inhibition.- Consider combination therapies. SHP2 inhibitors have shown synergy with MEK inhibitors (e.g., trametinib) or CDK4/6 inhibitors (e.g., ribociclib).
Toxicity or adverse effects in animals (e.g., weight loss) Off-target Effects: The inhibitor may be affecting other proteins or pathways, leading to toxicity.- Reduce the dose or dosing frequency. - Monitor animals closely for signs of toxicity and perform complete blood counts and serum chemistry analysis. - If possible, assess the effect of this compound on a panel of related phosphatases to check for selectivity.
Formulation-related Toxicity: The vehicle used for formulation may be causing adverse effects.- Administer the vehicle alone to a control group of animals to assess its tolerability.
Difficulty in assessing target engagement in vivo Inadequate Sample Collection/Processing: Poor sample quality can lead to unreliable results in downstream analyses like Western blotting.- Ensure rapid harvesting and snap-freezing of tumor tissue to preserve protein phosphorylation states. - Use appropriate lysis buffers with phosphatase and protease inhibitors.
Timing of Sample Collection: The pharmacodynamic effect (e.g., p-ERK inhibition) may be transient.- Perform a time-course experiment to determine the optimal time point for assessing target engagement after the last dose.

Quantitative Data Summary

The following tables summarize quantitative data from in vivo studies of the related allosteric SHP2 inhibitor, SHP099. This data can serve as a reference for designing experiments with this compound.

Table 1: In Vivo Efficacy of SHP099 in a Mouse Xenograft Model

Cancer ModelDrug/DoseAdministration RouteDosing ScheduleTumor Growth Inhibition (%)Reference
Multiple Myeloma (RPMI-8226)SHP099 (75 mg/kg)Oral GavageDailySignificant reduction in tumor size, growth, and weight
Hepatocellular CarcinomaSHP099 (37.5 mg/kg)Oral Gavage6 days/weekSignificant tumor growth impairment when combined with an mTOR inhibitor

Table 2: Pharmacokinetic Parameters of a SHP2 Degrader (P9) in Mice

Dose (mg/kg)Cmax (µM)Tmax (h)Half-life (h)Administration RouteReference
251.2 ± 0.10.53.7 ± 0.7Intraperitoneal
502.5 ± 0.20.53.0 ± 0.5Intraperitoneal

Experimental Protocols

Protocol 1: In Vivo Xenograft Study

This protocol is adapted from studies using the SHP2 inhibitor SHP099.

  • Cell Culture and Implantation:

    • Culture the desired cancer cell line (e.g., a glioblastoma cell line for this compound) under standard conditions.

    • Harvest cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel.

    • Subcutaneously inject 1-5 x 10^6 cells into the flank of 6-8 week old immunodeficient mice (e.g., NOD/SCID or nude mice).

  • Tumor Growth Monitoring and Treatment Initiation:

    • Monitor tumor growth by caliper measurements at least twice a week. Calculate tumor volume using the formula: (Length x Width^2) / 2.

    • When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Preparation and Administration:

    • Prepare the this compound formulation. A starting point could be a suspension in 0.5% HPMC in sterile water. Ensure the formulation is homogenous before each administration.

    • Administer this compound or vehicle control via oral gavage at the determined dose and schedule.

  • Efficacy and Toxicity Assessment:

    • Continue to monitor tumor volume and body weight throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blotting for pharmacodynamic markers, histology).

    • Collect blood and major organs for toxicity assessment if required.

Protocol 2: Pharmacodynamic (PD) Analysis

  • Sample Collection:

    • At a predetermined time point after the final dose (e.g., 2-4 hours), euthanize the mice and excise the tumors.

    • Immediately snap-freeze the tumor tissue in liquid nitrogen and store at -80°C until analysis.

  • Protein Extraction:

    • Homogenize the frozen tumor tissue in a suitable lysis buffer containing phosphatase and protease inhibitors.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

    • Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against p-ERK, total ERK, p-SHP2, total SHP2, and a loading control (e.g., GAPDH or β-actin).

    • Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

    • Quantify the band intensities to determine the effect of this compound on the target signaling pathway.

Visualizations

SHP2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 recruits SHP2 SHP2 RTK->SHP2 activates SOS1 SOS1 GRB2->SOS1 recruits RAS RAS SOS1->RAS activates SHP2->RAS activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Shp2_IN_18 This compound Shp2_IN_18->SHP2 inhibits

Caption: Simplified SHP2 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_preparation Preparation cluster_implantation Implantation & Tumor Growth cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Cancer Cell Culture Implantation 3. Subcutaneous Implantation Cell_Culture->Implantation Animal_Acclimation 2. Animal Acclimation Animal_Acclimation->Implantation Tumor_Monitoring 4. Tumor Growth Monitoring Implantation->Tumor_Monitoring Randomization 5. Randomization Tumor_Monitoring->Randomization Dosing 6. This compound Administration Randomization->Dosing Efficacy_Assessment 7. Efficacy Assessment (Tumor Volume, Weight) Dosing->Efficacy_Assessment PD_Analysis 8. Pharmacodynamic Analysis (p-ERK) Efficacy_Assessment->PD_Analysis Toxicity_Assessment 9. Toxicity Assessment PD_Analysis->Toxicity_Assessment

Caption: General experimental workflow for an in vivo xenograft study with this compound.

References

Interpreting unexpected results with Shp2-IN-18

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Shp2-IN-18. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to help interpret unexpected experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective allosteric inhibitor of the protein tyrosine phosphatase SHP2, with an IC50 of 3 nM[1]. It belongs to a class of novel pyrazolopyrazine compounds developed for glioblastoma research[1]. As an allosteric inhibitor, this compound binds to a site distinct from the active site, stabilizing SHP2 in an auto-inhibited conformation. This prevents the phosphatase from becoming active and engaging with its downstream signaling partners.

Q2: What signaling pathways are affected by this compound?

SHP2 is a critical positive regulator of the RAS-mitogen-activated protein kinase (MAPK) signaling pathway. By inhibiting SHP2, this compound is expected to lead to a downregulation of phosphorylated ERK (pERK) and phosphorylated AKT (pAKT) levels, thereby impacting cell proliferation, survival, and differentiation[2][3].

Q3: Is this compound selective for SHP2?

Closely related 1H-pyrazolo[3,4-b]pyrazine derivatives have been shown to be highly selective for SHP2 over other phosphatases, including the highly homologous SHP1[2]. While specific selectivity data for this compound is not publicly available, it is anticipated to have a good selectivity profile based on its structural class. However, it is always recommended to empirically determine its effects in your specific experimental system.

Q4: What are the potential off-target effects of SHP2 inhibitors?

While allosteric inhibitors like the pyrazolopyrazine class are designed for high selectivity, off-target effects are always a possibility. Some active-site SHP2 inhibitors have been reported to have off-target effects on protein tyrosine kinases. A recent study on other SHP2 allosteric inhibitors revealed an off-target effect of autophagy inhibition due to lysosomal accumulation. Researchers should be mindful of these potential off-target activities when interpreting their results.

Troubleshooting Guide

Unexpected results can arise from a variety of factors in an experimental setup. This guide provides a framework for interpreting and addressing common issues encountered when using this compound.

Unexpected Result Possible Cause Recommended Action
No or weak inhibition of pERK/pAKT 1. Compound inactivity: Degradation of the inhibitor due to improper storage. 2. Suboptimal concentration: The effective concentration in your cell line may be higher than the published IC50. 3. Cell line resistance: The cell line may have intrinsic or acquired resistance mechanisms. 4. Incorrect timing: The time point for analysis may not be optimal to observe maximal inhibition.1. Verify compound integrity: Use a fresh stock of this compound. 2. Perform a dose-response experiment: Titrate the concentration of this compound to determine the optimal inhibitory concentration for your specific cell line. 3. Use a sensitive positive control cell line: Confirm inhibitor activity in a cell line known to be sensitive to SHP2 inhibition. 4. Conduct a time-course experiment: Analyze pERK/pAKT levels at multiple time points after treatment.
Cell death observed at expected inhibitory concentrations 1. Off-target toxicity: The inhibitor may have off-target effects leading to cytotoxicity. 2. On-target toxicity: The signaling pathway inhibited by SHP2 is critical for the survival of your specific cell line.1. Perform a cell viability assay: Determine the cytotoxic concentration (CC50) and compare it to the effective inhibitory concentration (IC50). A large therapeutic window suggests on-target effects. 2. Use a rescue experiment: If possible, express a drug-resistant SHP2 mutant to see if it rescues the cell death phenotype.
Unexpected changes in other signaling pathways 1. Pathway crosstalk: Inhibition of the SHP2-RAS-MAPK pathway can lead to feedback activation or inhibition of other pathways. 2. Off-target effects: The inhibitor may be interacting with components of other signaling pathways.1. Consult signaling pathway databases: Investigate known crosstalk between the MAPK pathway and the unexpectedly altered pathway. 2. Perform a broader signaling pathway analysis: Use antibody arrays or phosphoproteomics to get a more comprehensive view of the signaling changes induced by the inhibitor.
Variability between experiments 1. Inconsistent compound preparation: Differences in solvent or final concentration. 2. Variations in cell culture conditions: Differences in cell density, passage number, or serum concentration. 3. Inconsistent timing of treatment and analysis. 1. Standardize compound handling: Prepare fresh dilutions from a concentrated stock for each experiment. 2. Maintain consistent cell culture practices: Use cells within a defined passage number range and control for confluency at the time of treatment. 3. Adhere strictly to the experimental timeline.

Experimental Protocols

Western Blot for pERK and pAKT Levels

This protocol describes a method to assess the effect of this compound on the phosphorylation of ERK and AKT, key downstream effectors of the SHP2 signaling pathway.

  • Cell Culture and Treatment:

    • Plate cells (e.g., a glioblastoma cell line) in 6-well plates and grow to 70-80% confluency.

    • Starve cells in serum-free media for 12-24 hours.

    • Pre-treat cells with a dose range of this compound (e.g., 1 nM to 1 µM) or vehicle control (DMSO) for 2 hours.

    • Stimulate cells with an appropriate growth factor (e.g., 50 ng/mL EGF or PDGF) for 10-15 minutes.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape cells and transfer the lysate to a microfuge tube.

    • Incubate on ice for 30 minutes, with vortexing every 10 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Denature samples by heating at 95°C for 5 minutes.

    • Load equal amounts of protein onto a 10% SDS-PAGE gel.

    • Run the gel and transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against pERK1/2 (Thr202/Tyr204), total ERK1/2, pAKT (Ser473), total AKT, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.

  • Data Analysis:

    • Quantify the band intensities using image analysis software.

    • Normalize the phosphorylated protein levels to the total protein levels.

    • Express the results as a percentage of the vehicle-treated, growth factor-stimulated control.

Visualizations

SHP2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) SHP2_inactive SHP2 (inactive) RTK->SHP2_inactive recruits Grb2_Sos Grb2/SOS Ras_GDP Ras-GDP Grb2_Sos->Ras_GDP SHP2_active SHP2 (active) SHP2_inactive->SHP2_active activates SHP2_active->Grb2_Sos activates Ras_GTP Ras-GTP Ras_GDP->Ras_GTP GDP/GTP exchange Raf Raf Ras_GTP->Raf PI3K PI3K Ras_GTP->PI3K MEK MEK Raf->MEK ERK ERK MEK->ERK pERK pERK ERK->pERK AKT AKT PI3K->AKT pAKT pAKT AKT->pAKT Proliferation Cell Proliferation & Survival pERK->Proliferation promotes pAKT->Proliferation promotes Shp2_IN_18 This compound Shp2_IN_18->SHP2_active inhibits

Caption: SHP2 signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Start Unexpected Result (e.g., no pERK inhibition) Check_Compound Verify Compound Integrity & Concentration Start->Check_Compound Check_Cells Assess Cell Line Sensitivity & Health Start->Check_Cells Check_Protocol Review Experimental Protocol Start->Check_Protocol Dose_Response Perform Dose-Response Experiment Check_Compound->Dose_Response Positive_Control Use Positive Control Cell Line Check_Cells->Positive_Control Time_Course Conduct Time-Course Experiment Check_Protocol->Time_Course Off_Target_Investigation Investigate Potential Off-Target Effects Dose_Response->Off_Target_Investigation If still no effect Conclusion Interpret Results Dose_Response->Conclusion If effect is observed Time_Course->Off_Target_Investigation If still no effect Time_Course->Conclusion If effect is observed Positive_Control->Off_Target_Investigation If still no effect Positive_Control->Conclusion If effect is observed Consult_Literature Consult Literature for Pathway Crosstalk Off_Target_Investigation->Consult_Literature Consult_Literature->Conclusion

Caption: A logical workflow for troubleshooting unexpected experimental results.

Logical_Relationship cluster_observation Observation cluster_interpretation Potential Interpretations cluster_experiment Follow-up Experiments Observation Decreased Cell Viability with this compound On_Target On-Target Toxicity Observation->On_Target Off_Target Off-Target Cytotoxicity Observation->Off_Target Rescue_Experiment Express Drug-Resistant SHP2 Mutant On_Target->Rescue_Experiment supports Selectivity_Panel Screen against Kinase/ Phosphatase Panel Off_Target->Selectivity_Panel suggests need for Viability_Assay Determine CC50 vs. IC50 Viability_Assay->On_Target Large therapeutic window supports Viability_Assay->Off_Target Small therapeutic window suggests

Caption: Logical relationships for interpreting cytotoxicity data.

References

Technical Support Center: Allosteric SHP2 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides a general overview of potential toxicities and troubleshooting strategies for allosteric SHP2 inhibitors in animal models, based on publicly available preclinical data for representative compounds in this class. The specific toxicity profile of "Shp2-IN-18" is not available in the provided search results, and researchers should consult compound-specific literature and safety data sheets.

Frequently Asked Questions (FAQs)

Q1: What are the common general observations in animal models treated with allosteric SHP2 inhibitors?

A1: In preclinical studies, several allosteric SHP2 inhibitors have been reported to be generally well-tolerated in mice at therapeutic doses. Common observations include the absence of significant changes in body weight and a lack of overt signs of toxicity. However, it is crucial to note that the therapeutic window for some SHP2 inhibitors may be narrow, necessitating intermittent dosing schedules to mitigate on-target toxicities.

Q2: Are there any known class-wide toxicities associated with allosteric SHP2 inhibitors?

A2: While comprehensive preclinical toxicology data is not extensively published for all compounds, emerging clinical data for some SHP2 inhibitors (e.g., TNO155) have pointed towards potential on-target adverse effects. These may include increased creatine phosphokinase, peripheral edema, diarrhea, and acneiform dermatitis. Although observed in humans, these findings can guide monitoring in preclinical animal studies.

Q3: What are the potential on-target mechanisms that could lead to toxicity with SHP2 inhibition?

A3: SHP2 is a critical signaling node downstream of multiple receptor tyrosine kinases (RTKs) and cytokine receptors, regulating pathways such as RAS-MAPK. On-target inhibition of SHP2 in non-cancerous tissues could potentially interfere with normal physiological processes, leading to adverse effects. The broad involvement of SHP2 in cellular signaling suggests that potential toxicities could arise in various organ systems.

Q4: How should I design my in vivo studies to monitor for potential toxicity of a novel SHP2 inhibitor?

A4: A robust in vivo study design should include regular monitoring of animal health, including body weight, food and water intake, and clinical signs of distress. It is advisable to include satellite groups for toxicokinetic/pharmacodynamic (TK/PD) analysis and interim necropsies to assess for early signs of toxicity. Dose-range-finding studies are essential to determine the maximum tolerated dose (MTD).

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Weight loss or reduced food/water intake in treated animals. - General malaise due to systemic drug exposure.- Potential gastrointestinal toxicity.- Monitor animal weight daily.- Check for signs of diarrhea or dehydration.- Consider dose reduction or a switch to an intermittent dosing schedule.- Perform a gross necropsy and histopathological analysis of the gastrointestinal tract.
Skin lesions or dermatitis. - Potential on-target effect on skin homeostasis.- Document and photograph any skin abnormalities.- Consider taking skin biopsies for histopathological examination.- Consult with a veterinary pathologist.
Lethargy, ataxia, or other neurological signs. - Potential for central nervous system (CNS) penetration and off-target effects, although some newer inhibitors are designed for better brain penetration.- Perform a neurological examination (e.g., righting reflex, grip strength).- Consider reducing the dose.- At study termination, perform a thorough histopathological evaluation of the brain and spinal cord.
Elevated liver enzymes in serum. - Potential hepatotoxicity.- Collect blood samples for clinical chemistry analysis at baseline and throughout the study.- At necropsy, carefully examine the liver and collect tissue for histopathology.
Unexpected mortality in a dose cohort. - Exceeding the maximum tolerated dose (MTD).- Immediately perform a full necropsy on the deceased animal(s) to identify the potential cause of death.- Re-evaluate the dosing regimen and consider a dose de-escalation.

Quantitative Data Summary

Table 1: Representative Preclinical Dosing of Allosteric SHP2 Inhibitors in Mice

CompoundAnimal ModelDose and ScheduleReported Observations
PF-07284892 Xenograft models30 mg/kg, every other dayNot specified in detail, but used in efficacy studies.
RMC-4550 MPL-W515L MPN mouse modelNot specifiedCombination with ruxolitinib was reported as "safe and tolerated in healthy mice".
SHP099 KYSE-520 xenograft modelNot specifiedReported to exhibit strong antitumor activity "without obvious toxicity and side effects".[1]
P9 (PROTAC degrader) Xenograft mouse model25 mg/kg or 50 mg/kg"well tolerated in mice" with animal weight preserved.[2]

Experimental Protocols

General Protocol for In Vivo Toxicity Assessment of an Allosteric SHP2 Inhibitor
  • Animal Model: Select a relevant rodent species and strain (e.g., CD-1 mice, Sprague-Dawley rats). Use both male and female animals.

  • Acclimatization: Allow animals to acclimate for at least one week before the start of the study.

  • Dose Formulation: Prepare the SHP2 inhibitor in a suitable vehicle. Include a vehicle control group in the study.

  • Dose Administration: Administer the compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection).

  • Dose Groups: Include a vehicle control group and at least three dose levels (low, mid, high) of the SHP2 inhibitor. The high dose should be selected to potentially induce some level of toxicity to identify the MTD.

  • Monitoring:

    • Clinical Observations: Conduct daily observations for any clinical signs of toxicity (e.g., changes in posture, activity, breathing, skin/fur appearance).

    • Body Weight: Record body weight at least twice weekly.

    • Food and Water Consumption: Monitor and record weekly.

  • Clinical Pathology: Collect blood samples at baseline and at termination for hematology and clinical chemistry analysis.

  • Necropsy and Histopathology: At the end of the study, perform a full gross necropsy on all animals. Collect a comprehensive set of tissues, weigh key organs, and preserve tissues in 10% neutral buffered formalin for histopathological examination by a qualified veterinary pathologist.

Visualizations

SHP2_Signaling_Pathway Simplified SHP2 Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SOS SOS Grb2->SOS SHP2 SHP2 Grb2->SHP2 Ras Ras SOS->Ras SHP2->Ras Dephosphorylates inhibitory sites & promotes GDP-GTP exchange Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Allosteric SHP2 Inhibitor Inhibitor->SHP2

Caption: Simplified RAS/MAPK signaling cascade indicating the central role of SHP2 and the point of intervention for allosteric inhibitors.

Experimental_Workflow General In Vivo Toxicity Study Workflow cluster_pre_treatment Pre-Treatment cluster_treatment Treatment Phase cluster_post_treatment Post-Treatment Analysis Animal_Selection Animal Selection (Species, Strain, Sex) Acclimatization Acclimatization (>= 1 week) Animal_Selection->Acclimatization Baseline_Data Baseline Data Collection (Weight, Blood Samples) Acclimatization->Baseline_Data Dosing Dose Administration (Vehicle & SHP2 Inhibitor) Baseline_Data->Dosing Monitoring Daily Clinical Observations & Bi-weekly Body Weights Dosing->Monitoring Blood_Collection Terminal Blood Collection Monitoring->Blood_Collection Necropsy Gross Necropsy & Organ Weight Measurement Blood_Collection->Necropsy Histopathology Histopathological Examination Necropsy->Histopathology

References

Minimizing Shp2-IN-18 batch-to-batch variation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Shp2-IN-X, a potent and selective allosteric inhibitor of Shp2. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variation and troubleshooting common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in the IC50 values of Shp2-IN-X between different newly purchased batches. What could be the primary cause?

A1: Batch-to-batch variation in the potency of small molecule inhibitors is a common issue that can stem from several factors. The most frequent causes include discrepancies in the purity of the compound, the presence of residual solvents or impurities from synthesis, and variations in the solid-state form (polymorphism) of the inhibitor, which can affect solubility. It is crucial to perform rigorous quality control on each new batch to ensure consistency.

Q2: How can we independently verify the quality and concentration of a new batch of Shp2-IN-X?

A2: We recommend a multi-step quality control (QC) process for each new batch. This should include:

  • Purity Assessment: High-performance liquid chromatography (HPLC) is a standard method to assess the purity of the compound.

  • Identity Confirmation: Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy should be used to confirm the chemical identity and structure of Shp2-IN-X.

  • Concentration Verification: For solutions, UV-Vis spectroscopy can be used to determine the concentration if a molar extinction coefficient is known. For powdered compound, precise weighing and dissolution in a validated solvent are critical.

Q3: Can the storage and handling of Shp2-IN-X contribute to experimental variability?

A3: Absolutely. Improper storage and handling can lead to degradation of the compound. Shp2-IN-X should be stored as a solid at -20°C or -80°C and protected from light and moisture. For solutions, it is advisable to prepare small aliquots to avoid repeated freeze-thaw cycles, which can lead to precipitation and a decrease in the effective concentration of the inhibitor.

Troubleshooting Guides

Issue 1: Inconsistent Inhibition of Shp2 Activity in Biochemical Assays

If you are observing inconsistent inhibition of Shp2 phosphatase activity in your in vitro assays, consider the following troubleshooting steps:

  • Potential Cause: Variability in the inhibitor's concentration due to solubility issues.

  • Troubleshooting Step: Ensure complete dissolution of Shp2-IN-X in the recommended solvent (e.g., DMSO) before preparing your final dilutions in the assay buffer. Visually inspect for any precipitation. It is also good practice to determine the inhibitor's solubility in the final assay buffer.[1]

  • Potential Cause: Inconsistent enzyme activity.

  • Troubleshooting Step: The activity of recombinant Shp2 can vary between preparations. Always include a positive control (a known Shp2 inhibitor) and a negative control (vehicle) in your assays. Ensure that the enzyme concentration and reaction time fall within the linear range of the assay.[2]

  • Potential Cause: Interference from assay components.

  • Troubleshooting Step: Some compounds can interfere with assay detection methods (e.g., fluorescence quenching). Run a control experiment with Shp2-IN-X in the absence of the enzyme to check for any direct effect on the assay signal.[1]

Issue 2: Discrepancy Between Biochemical IC50 and Cellular Potency (EC50)

A common challenge is a significant difference between the inhibitor's potency in a biochemical assay versus a cell-based assay.

  • Potential Cause: Cell permeability and efflux.

  • Troubleshooting Step: Shp2-IN-X may have poor cell membrane permeability or be actively transported out of the cell by efflux pumps. Consider using cell lines with known expression levels of common efflux transporters or using efflux pump inhibitors to test this hypothesis.

  • Potential Cause: High protein binding in cell culture media.

  • Troubleshooting Step: The inhibitor can bind to proteins in the cell culture serum, reducing its free concentration available to inhibit intracellular Shp2. Determine the fraction of Shp2-IN-X bound to serum proteins to better correlate the nominal concentration with the effective concentration.

  • Potential Cause: Off-target effects in the cellular context.

  • Troubleshooting Step: The observed cellular phenotype may be a result of the compound acting on other targets besides Shp2.[3] Perform a kinome scan or other broad selectivity profiling to identify potential off-targets.[3]

Experimental Protocols & Data Presentation

To aid in minimizing batch-to-batch variation, we recommend implementing standardized experimental protocols and maintaining a central database of QC results for each batch of Shp2-IN-X.

Protocol 1: Quality Control of Incoming Shp2-IN-X Batches

This protocol outlines the essential steps for validating a new batch of the inhibitor.

Methodology:

  • Appearance: Visually inspect the compound. It should be a white to off-white solid.

  • Solubility: Test the solubility in DMSO at a concentration of at least 10 mM. The solution should be clear.

  • Purity Analysis (HPLC):

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.

    • Detection: UV at 254 nm.

    • Acceptance Criterion: Purity ≥ 98%.

  • Identity Confirmation (LC-MS):

    • Use the same HPLC method coupled to a mass spectrometer to confirm the expected molecular weight.

  • Biochemical Potency (IC50 Determination):

    • Use a validated in vitro Shp2 phosphatase assay (e.g., using a fluorogenic substrate like DiFMUP).

    • Perform a dose-response curve with the new batch and compare the IC50 value to a qualified reference standard.

Data Summary Table:

Batch IDAppearanceSolubility in DMSO (10 mM)Purity (HPLC, %)[M+H]+ (Observed)IC50 vs. Reference (%)
Reference White SolidClear Solution99.5543.12100
Batch A White SolidClear Solution99.2543.15105
Batch B Off-white SolidHazy Solution95.1543.10150
Batch C White SolidClear Solution98.9543.1398

In this example, Batch B would be flagged for failing solubility and purity specifications, likely explaining a deviation in potency.

Protocol 2: Standardized Cellular Assay Workflow

A consistent workflow is critical for reproducible results in cell-based assays.

Methodology:

  • Cell Seeding: Plate cells at a consistent density and allow them to adhere overnight.

  • Compound Preparation: Prepare a fresh dilution series of Shp2-IN-X from a validated stock for each experiment.

  • Treatment: Treat cells for a defined period (e.g., 24 hours).

  • Endpoint Measurement: Use a validated method to assess the downstream effects of Shp2 inhibition, such as measuring the phosphorylation levels of ERK (p-ERK) via Western blot or ELISA.

  • Data Analysis: Normalize the p-ERK signal to total ERK and the vehicle control. Fit a dose-response curve to determine the EC50.

Visualizations

Shp2 Signaling Pathway

Shp2 is a critical phosphatase that positively regulates the Ras-MAPK signaling pathway downstream of various receptor tyrosine kinases (RTKs). Upon growth factor binding, RTKs become phosphorylated, creating docking sites for adaptor proteins like Grb2 and Gab1. Shp2 is recruited to these complexes and, once activated, dephosphorylates specific substrates, leading to the activation of Ras and the downstream kinase cascade, ultimately promoting cell proliferation and survival.

Shp2_Signaling RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 P Gab1 Gab1 RTK->Gab1 P Sos Sos Grb2->Sos Ras_GDP Ras-GDP (Inactive) Sos->Ras_GDP Ras_GTP Ras-GTP (Active) Ras_GDP->Ras_GTP GTP Raf Raf Ras_GTP->Raf Shp2 Shp2 Shp2->Ras_GTP Promotes Activation Gab1->Shp2 Recruits & Activates MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Simplified Shp2 signaling pathway downstream of RTKs.

Troubleshooting Logic for Batch Variation

This diagram outlines a logical workflow for troubleshooting the root cause of batch-to-batch variability.

Troubleshooting_Workflow Start Inconsistent Results Observed Check_QC Review Batch QC Data (Purity, Identity) Start->Check_QC QC_Pass QC Specs Met? Check_QC->QC_Pass Perform_QC Perform In-House QC (HPLC, LC-MS, IC50) QC_Pass->Perform_QC No / No Data Investigate_Assay Investigate Assay Parameters QC_Pass->Investigate_Assay Yes Perform_QC->QC_Pass New Data Contact_Supplier Contact Supplier & Quarantine Batch Perform_QC->Contact_Supplier Fails Specs Check_Solubility Check Compound Solubility & Stability Investigate_Assay->Check_Solubility Check_Enzyme Verify Enzyme Activity Investigate_Assay->Check_Enzyme Check_Cellular Evaluate Cellular Factors (Permeability, etc.) Investigate_Assay->Check_Cellular Resolve Issue Resolved Check_Solubility->Resolve Check_Enzyme->Resolve Check_Cellular->Resolve QC_Workflow New_Batch Receive New Batch of Shp2-IN-X Visual_Sol Visual Inspection & Solubility Test New_Batch->Visual_Sol HPLC Purity Check (HPLC) Visual_Sol->HPLC LCMS Identity Check (LC-MS) HPLC->LCMS IC50 Potency Check (Biochemical Assay) LCMS->IC50 Compare Compare to Reference Standard IC50->Compare Pass Release for Experiments Compare->Pass Pass Fail Quarantine & Contact Supplier Compare->Fail Fail

References

Validation & Comparative

Validating Shp2-IN-18 Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for validating the cellular target engagement of Shp2-IN-18, a dual inhibitor of Shp2 and Cdk4. We will explore its performance in key assays and compare it with other well-characterized Shp2 inhibitors, supported by experimental data and detailed protocols.

Introduction to Shp2 and its Inhibition

Src homology-2 domain-containing protein tyrosine phosphatase-2 (Shp2), encoded by the PTPN11 gene, is a critical non-receptor protein tyrosine phosphatase involved in multiple signaling pathways, including the RAS-MAPK, PI3K-AKT, and JAK-STAT cascades.[1][2] Its role in regulating cell growth, differentiation, and survival makes it a compelling target in oncology.[1] this compound is a potent dual inhibitor targeting both Shp2 and Cyclin-Dependent Kinase 4 (Cdk4), offering a multi-pronged approach to cancer therapy. Validating the direct interaction of such inhibitors with their intended targets within the complex cellular environment is a crucial step in drug development.

Comparative Analysis of Shp2 Inhibitors

The efficacy of Shp2 inhibitors can be evaluated through various biochemical and cellular assays. Here, we compare this compound with other notable allosteric Shp2 inhibitors, SHP099 and TNO155.

InhibitorTarget(s)Shp2 IC50Cdk4 IC50Method of ActionKey Cellular Effect
This compound Shp2, Cdk44.3 nM18.2 nMDual InhibitorInduces G0/G1 cell cycle arrest
SHP099 Shp271 nM-Allosteric InhibitorInhibits RAS-MAPK signaling
TNO155 Shp211 nM-Allosteric InhibitorBlocks tumor-promoting and immune-suppressive RTK signaling[3]

Table 1: Comparison of biochemical potencies and cellular effects of selected Shp2 inhibitors.

Validating Target Engagement: Key Experimental Approaches

Directly confirming that a compound binds to its intended target in living cells is paramount. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose, complemented by downstream pharmacodynamic assays like Western blotting for phosphorylated ERK (p-ERK).

Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that ligand binding stabilizes a target protein, leading to an increase in its melting temperature (Tm). This thermal stabilization can be quantified and is a direct measure of target engagement.

Comparative CETSA Performance:

CompoundExpected CETSA Outcome on Shp2
This compound Significant thermal stabilization
SHP099 Significant thermal stabilization
TNO155 Significant thermal stabilization

Table 2: Expected outcomes of Cellular Thermal Shift Assay for Shp2 inhibitors.

Western Blotting for Phospho-ERK (p-ERK)

Shp2 is a key upstream activator of the RAS-MAPK pathway. Inhibition of Shp2 is expected to decrease the phosphorylation of downstream effectors like ERK. Therefore, measuring the levels of p-ERK by Western blot is a reliable pharmacodynamic marker of Shp2 target engagement and inhibition.

Comparative p-ERK Inhibition:

CompoundCell LineConcentrationp-ERK Inhibition
This compound EMT6 (TNBC)Not SpecifiedEffective reduction
SHP099 Various cancer cell lines~1 µMSignificant reduction
TNO155 EGFR-mutant lung cancer modelsNot SpecifiedSustained ERK inhibition

Table 3: Comparison of p-ERK inhibition by selected Shp2 inhibitors in cellular assays.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) Protocol

This protocol is adapted from established methods for assessing Shp2 target engagement.

Materials:

  • Cell line of interest (e.g., HEK293T, cancer cell lines)

  • Complete cell culture medium

  • Shp2 inhibitor (this compound, SHP099, etc.) dissolved in DMSO

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • PCR tubes or 384-well plates

  • Thermocycler

  • Centrifuge

  • Equipment for Western blotting or other protein detection methods

Procedure:

  • Cell Treatment: Culture cells to ~80% confluency. Treat cells with the desired concentration of the Shp2 inhibitor or vehicle (DMSO) for 1-2 hours at 37°C.

  • Cell Harvesting: Harvest cells and wash twice with ice-cold PBS.

  • Thermal Challenge: Resuspend the cell pellet in PBS and aliquot into PCR tubes or a 384-well plate. Heat the samples in a thermocycler for 3 minutes across a range of temperatures (e.g., 40°C to 65°C). Include a no-heat control.

  • Cell Lysis: Immediately after heating, lyse the cells by adding lysis buffer and incubating on ice, followed by freeze-thaw cycles.

  • Clarification of Lysates: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.

  • Protein Quantification and Detection: Collect the supernatant containing the soluble protein fraction. Quantify the amount of soluble Shp2 protein at each temperature point using Western blotting or an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: Plot the amount of soluble Shp2 as a function of temperature. A shift in the melting curve to a higher temperature in the inhibitor-treated samples compared to the vehicle control indicates target engagement.

Western Blot Protocol for p-ERK Analysis

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • Shp2 inhibitor

  • Lysis buffer (as above)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and PVDF membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-p-ERK, anti-total ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis: Treat cells with the Shp2 inhibitor at various concentrations and time points. Lyse the cells as described in the CETSA protocol.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-ERK and total ERK overnight at 4°C. A loading control like GAPDH should also be probed.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities for p-ERK and total ERK. Normalize the p-ERK signal to the total ERK signal to determine the extent of inhibition.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in Shp2 signaling and the experimental steps to validate inhibitor engagement is crucial for a clear understanding.

Shp2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 Shp2 Shp2 RTK->Shp2 Recruits & Activates SOS SOS GRB2->SOS RAS RAS SOS->RAS Activates Shp2->RAS Promotes Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK Phosphorylation TF Transcription Factors pERK->TF Shp2_IN_18 This compound Shp2_IN_18->Shp2 Inhibits Proliferation Cell Proliferation, Survival TF->Proliferation

Caption: Shp2 signaling pathway and the point of inhibition by this compound.

CETSA_Workflow A 1. Treat cells with This compound or Vehicle B 2. Harvest and resuspend cells in PBS A->B C 3. Apply heat gradient (Thermocycler) B->C D 4. Lyse cells and centrifuge to pellet aggregates C->D E 5. Collect supernatant (soluble proteins) D->E F 6. Quantify soluble Shp2 (e.g., Western Blot) E->F G 7. Plot soluble Shp2 vs. Temperature to determine Tm shift F->G

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Western_Blot_Workflow A 1. Treat cells with This compound B 2. Lyse cells and quantify protein A->B C 3. SDS-PAGE and protein transfer B->C D 4. Incubate with primary antibodies (p-ERK, total ERK) C->D E 5. Incubate with secondary antibodies D->E F 6. Detect chemiluminescent signal E->F G 7. Analyze band intensities to determine p-ERK inhibition F->G

References

A Comparative Guide to SHP2 Allosteric Inhibitors: Shp2-IN-18 in Focus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The protein tyrosine phosphatase SHP2, encoded by the PTPN11 gene, has emerged as a critical node in oncogenic signaling, primarily through its role in activating the RAS-MAPK pathway. Its validation as a therapeutic target has led to the development of numerous allosteric inhibitors. These molecules bind to a pocket distinct from the active site, stabilizing SHP2 in a closed, auto-inhibited conformation. This guide provides a comparative analysis of a novel inhibitor, Shp2-IN-18, alongside other well-characterized SHP2 allosteric inhibitors: SHP099, TNO155 (Batoprotafib), and RMC-4630 (Vociprotafib).

Mechanism of Allosteric Inhibition

SHP2 activity is regulated by a conformational change. In its inactive state, the N-terminal SH2 domain blocks the catalytic site of the protein tyrosine phosphatase (PTP) domain. Upon activation by upstream receptor tyrosine kinases (RTKs), SHP2 adopts an open, active conformation. Allosteric inhibitors exploit this mechanism by binding to a tunnel-like pocket at the interface of the N-SH2, C-SH2, and PTP domains, effectively locking the enzyme in its inactive state.[1][2][3] This prevents SHP2-mediated signaling and downstream activation of pathways like the RAS-ERK cascade.

SHP2_Mechanism cluster_inactive Inactive State (Auto-inhibited) cluster_active Active State cluster_inhibited Inhibited State Inactive SHP2 (Closed) PTP_inactive PTP Domain (Blocked) NSH2_inactive N-SH2 Domain Active SHP2 (Open) Inactive->Active Conformational Change Inhibited SHP2 (Locked Closed) Inactive->Inhibited Binding PTP_active PTP Domain (Active) NSH2_active N-SH2 Domain RAS_ERK RAS-ERK Pathway Activation Active->RAS_ERK Dephosphorylation & Signal Inhibitor Allosteric Inhibitor pY_Protein Phosphorylated Protein (pY) pY_Protein->Inactive Activation Assay_Workflow start Start reagents Prepare Reagents: - Recombinant SHP2 enzyme - Assay Buffer - Fluorogenic Substrate (e.g., DiFMUP) - Test Inhibitors (serial dilutions) start->reagents plate Plate Setup: Add SHP2 enzyme and inhibitor to 96/384-well plate reagents->plate preincubate Pre-incubation: Incubate at room temperature (e.g., 15-30 minutes) plate->preincubate initiate Initiate Reaction: Add fluorogenic substrate to all wells preincubate->initiate incubate_read Incubate and Read: Monitor fluorescence increase over time (e.g., 30-60 min at 37°C) initiate->incubate_read analyze Data Analysis: Calculate rate of reaction. Plot % inhibition vs. inhibitor concentration. Determine IC₅₀ using non-linear regression. incubate_read->analyze end End analyze->end

References

A Comparative Guide to Allosteric SHP2 Inhibitors: SHP099 vs. TNO155

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of two prominent allosteric inhibitors of Shp2 (Src-homology 2 domain-containing protein tyrosine phosphatase 2), SHP099 and TNO155. Developed for researchers, scientists, and drug development professionals, this document outlines their respective efficacies, mechanisms of action, and supporting experimental data to inform future research and clinical applications.

Note on Shp2-IN-18: Initial searches for a compound designated "this compound" did not yield sufficient public data for a comprehensive comparison. Therefore, this guide will focus on TNO155 as a key comparator to SHP099, reflecting the landscape of well-characterized SHP2 inhibitors in clinical and preclinical development.

Mechanism of Action: Allosteric Inhibition of SHP2

SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell growth and differentiation through the RAS-MAPK signaling pathway. Both SHP099 and TNO155 are notable for their novel allosteric mechanism of action. They bind to a tunnel-like pocket formed by the interface of the N-terminal SH2, C-terminal SH2, and protein tyrosine phosphatase domains of SHP2 in its auto-inhibited state. This binding locks the enzyme in an inactive conformation, preventing its activation and downstream signaling.

SHP2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitors Allosteric Inhibitors RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 binds SHP2_inactive SHP2 (Inactive) RTK->SHP2_inactive recruits & activates SOS1 SOS1 GRB2->SOS1 recruits RAS RAS-GDP SOS1->RAS activates RAS_GTP RAS-GTP RAS->RAS_GTP RAF RAF RAS_GTP->RAF activates SHP2_active SHP2 (Active) SHP2_inactive->SHP2_active SHP2_active->RAS dephosphorylates & promotes activation MEK MEK RAF->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Proliferation Cell Proliferation & Survival ERK->Proliferation leads to SHP099 SHP099 SHP099->SHP2_inactive stabilizes inactive state TNO155 TNO155 TNO155->SHP2_inactive stabilizes inactive state Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Biochemical Biochemical Assay (Enzyme Activity) IC50_biochem Biochemical IC50 Biochemical->IC50_biochem Determines Cellular Cell-Based Assays (Proliferation, p-ERK) IC50_cellular Cellular IC50 Cellular->IC50_cellular Determines Xenograft Tumor Xenograft Model (e.g., in mice) IC50_cellular->Xenograft Informs Dosing TGI Tumor Growth Inhibition (TGI) Xenograft->TGI Measures PK Pharmacokinetic Studies PK_params Half-life, Bioavailability PK->PK_params Determines start Compound (SHP099 or TNO155) start->Biochemical start->Cellular start->Xenograft start->PK

A Preclinical Head-to-Head: TNO155 Versus Other Investigational SHP2 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of preclinical data for researchers, scientists, and drug development professionals.

Src homology 2 (SH2) domain-containing protein tyrosine phosphatase 2 (SHP2) has emerged as a critical node in oncogenic signaling, making it a compelling target for cancer therapy. Its role in the RAS-MAPK pathway, downstream of various receptor tyrosine kinases (RTKs), and its involvement in immune checkpoint regulation have spurred the development of small molecule inhibitors. This guide provides a comparative overview of the preclinical data for the clinical-stage inhibitor TNO155.

Initial searches for a compound designated "Shp2-IN-18" did not yield any publicly available preclinical data. Therefore, to provide a valuable comparative context, this guide will focus on TNO155 and draw comparisons with other well-characterized preclinical allosteric SHP2 inhibitors where data is available.

The Central Role of SHP2 in Oncology

SHP2, encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that, despite its function as a phosphatase, generally plays a positive role in signal transduction.[1] It is a key component of the RAS-MAPK, PI3K/AKT, and JAK/STAT signaling pathways.[2][3] In its inactive state, the N-terminal SH2 domain of SHP2 folds back to block the catalytic activity of the phosphatase domain. Upon activation by binding to phosphotyrosine residues on RTKs or adaptor proteins, SHP2 undergoes a conformational change, exposing its active site and enabling it to dephosphorylate its substrates, ultimately leading to the activation of downstream signaling cascades like the RAS-MAPK pathway.[4] Gain-of-function mutations in PTPN11 are associated with developmental disorders like Noonan syndrome and various malignancies.[4]

TNO155: A Clinical-Stage Allosteric SHP2 Inhibitor

TNO155 is a potent and selective allosteric inhibitor of SHP2 currently in clinical development. It stabilizes the auto-inhibited conformation of SHP2, preventing its activation and subsequent downstream signaling.

Quantitative Preclinical Data Summary

The following tables summarize the available preclinical data for TNO155 and other representative SHP2 inhibitors to provide a comparative perspective.

Table 1: In Vitro Potency of SHP2 Inhibitors

CompoundTargetAssay TypeIC50Reference
TNO155 SHP2Enzymatic11 nMNovartis
SHP099 SHP2Enzymatic71 nMMedchemExpress
PF-07284892 SHP2Enzymatic21 nMCancer Discovery

Table 2: In Vivo Efficacy of SHP2 Inhibitors in Xenograft Models

CompoundCancer ModelDosing ScheduleOutcomeReference
TNO155 (in combination) KRAS G12C NSCLC PDXNot specifiedTumor shrinkageResearchGate
SHP099 Multiple cancer cell lines75 mg/kg, dailyInhibition of tumor growthMultiple Sources
PF-07284892 (in combination) EML4-ALK fusion lung cancer30 mg/kg, every other dayTumor regressionCancer Discovery

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the experimental approaches used in the preclinical evaluation of SHP2 inhibitors, the following diagrams are provided.

SHP2 Signaling Pathway

This diagram illustrates the central role of SHP2 in the RAS-MAPK signaling cascade, a key pathway driving cell proliferation and survival in many cancers.

SHP2_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 recruits SHP2_inactive SHP2 (inactive) RTK->SHP2_inactive recruits SOS SOS Grb2->SOS RAS RAS SOS->RAS activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation SHP2_active SHP2 (active) SHP2_inactive->SHP2_active conformational change SHP2_active->RAS promotes activation TNO155 TNO155 TNO155->SHP2_inactive stabilizes Preclinical_Workflow start Start: Identify Candidate SHP2 Inhibitor in_vitro In Vitro Studies start->in_vitro enzymatic_assay Enzymatic Assay (IC50 determination) in_vitro->enzymatic_assay cell_based_assay Cell-Based Assays (Proliferation, Apoptosis) in_vitro->cell_based_assay in_vivo In Vivo Studies cell_based_assay->in_vivo xenograft Xenograft/PDX Models in_vivo->xenograft pk_pd Pharmacokinetics (PK) & Pharmacodynamics (PD) Analysis xenograft->pk_pd data_analysis Data Analysis & Efficacy Evaluation pk_pd->data_analysis

References

Cross-Validation of Shp2 Activity: A Comparative Guide to Pharmacological Inhibition vs. Genetic Knockdown

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances between pharmacological inhibition and genetic knockdown of a target is crucial for robust experimental design and interpretation. This guide provides a comprehensive comparison of these two approaches for studying the protein tyrosine phosphatase Shp2, a key signaling node in multiple cellular pathways.

While this guide aims to cross-validate the activity of the specific inhibitor Shp2-IN-18 with genetic knockdown, a comprehensive search of publicly available scientific literature and databases did not yield specific data for a compound designated "this compound". Therefore, this guide will provide a comparative framework using data from well-characterized, potent, and selective allosteric Shp2 inhibitors, such as SHP099 and RMC-4550, as a proxy for pharmacological intervention. This allows for a thorough examination of the methodologies and expected outcomes when comparing small molecule inhibition to genetic silencing of Shp2.

Introduction to Shp2 and its Role in Cellular Signaling

Shp2, encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a pivotal role in regulating various signaling cascades, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways.[1] It is a critical transducer of signals downstream of multiple receptor tyrosine kinases (RTKs).[2] Dysregulation of Shp2 activity is implicated in various cancers and developmental disorders, making it an attractive therapeutic target.[1][3]

Core Comparison: Pharmacological Inhibition vs. Genetic Knockdown

FeaturePharmacological Inhibition (e.g., Allosteric Shp2 Inhibitors)Genetic Knockdown (e.g., shRNA/siRNA)
Mechanism of Action Allosteric inhibitors bind to a pocket at the interface of the N-SH2, C-SH2, and PTP domains, stabilizing Shp2 in a closed, auto-inhibited conformation.[4] This prevents both its catalytic activity and scaffolding functions.shRNA or siRNA molecules induce the degradation of Shp2 mRNA, leading to a reduction in the total amount of Shp2 protein.
Speed of Onset Rapid, with effects observable within minutes to hours of compound addition.Slower, requiring time for mRNA degradation and protein turnover (typically 24-72 hours).
Reversibility Generally reversible upon washout of the compound.Long-lasting, particularly with stable shRNA expression, and not easily reversible.
Specificity Potential for off-target effects on other proteins. However, modern allosteric inhibitors like PF-07284892 have shown high selectivity for Shp2 over other phosphatases.Can have off-target effects due to unintended silencing of other genes. Careful design and validation of shRNA/siRNA sequences are crucial.
Compensation Acute inhibition may not allow for the development of compensatory cellular mechanisms.Chronic depletion of Shp2 can lead to the activation of compensatory signaling pathways, potentially altering the observed phenotype.
Therapeutic Relevance Directly mimics the action of a potential drug, providing insights into therapeutic efficacy.Provides a clean model for studying the genetic requirement of a target, but does not directly replicate a therapeutic intervention.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from experiments comparing the effects of Shp2 inhibitors and genetic knockdown on key cellular processes.

Table 1: Effect on ERK Phosphorylation
TreatmentCell LineFold Change in pERK/Total ERK (vs. Control)Reference
Shp2 Inhibitor (PF-07284892) Various Solid TumorsPotent inhibition with low nanomolar IC50 values.
Shp2 shRNA Knockdown Jurkat T cellsSignificant reduction in pITK (an upstream regulator of ERK) upon stimulation.
Shp2 Inhibitor (SHP099) Peripheral Blood Monocytes80% decrease in pERK levels 4 hours after dosing.
Table 2: Effect on Cell Proliferation
TreatmentCell Line Model% Inhibition of Cell ProliferationReference
Shp2 Inhibitor (PF-07284892) + Targeted Therapy Oncogene-Addicted Solid TumorsSignificant anti-tumor activity observed only in combination.
Shp2 shRNA Knockdown NF1-Deficient Malignant Peripheral Nerve Sheath TumorsModest to distinct sensitivity to knockdown, depending on the cell line.
Shp2 Inhibitor Monotherapy Various Solid TumorsLittle single-agent activity observed in clinical trials.

Experimental Protocols

Shp2 Genetic Knockdown using shRNA

Objective: To stably reduce the expression of Shp2 protein in a target cell line.

Materials:

  • Lentiviral vector encoding an shRNA targeting Shp2 (and a non-targeting control shRNA)

  • Packaging plasmids (e.g., psPAX2, pMD2.G)

  • HEK293T cells for lentivirus production

  • Target cell line

  • Transfection reagent

  • Polybrene

  • Puromycin (or other selection antibiotic)

  • Culture media and supplements

Protocol:

  • Lentivirus Production: Co-transfect HEK293T cells with the shRNA-containing lentiviral vector and packaging plasmids using a suitable transfection reagent.

  • Virus Harvest: Collect the virus-containing supernatant at 48 and 72 hours post-transfection.

  • Transduction of Target Cells: Seed target cells and infect them with the collected lentivirus in the presence of polybrene to enhance transduction efficiency.

  • Selection: 48 hours post-transduction, begin selection with the appropriate antibiotic (e.g., puromycin) to eliminate non-transduced cells.

  • Validation of Knockdown: Expand the stable cell line and validate the reduction in Shp2 protein expression by Western blot analysis.

Western Blot Analysis for pERK and Total ERK

Objective: To quantify the levels of phosphorylated and total ERK as a readout of MAPK pathway activity.

Materials:

  • Cell lysates from treated and control cells

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-pERK1/2, anti-ERK1/2, anti-loading control like β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Protein Quantification: Determine the protein concentration of each cell lysate.

  • SDS-PAGE: Load equal amounts of protein per lane and separate by size using SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against pERK and total ERK overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Add chemiluminescent substrate and capture the signal using an imaging system.

  • Quantification: Densitometry analysis is performed to quantify the band intensities. The ratio of pERK to total ERK is calculated and normalized to the loading control.

Cell Viability Assay (e.g., MTT or CellTiter-Glo)

Objective: To assess the effect of Shp2 inhibition or knockdown on cell proliferation and viability.

Materials:

  • 96-well plates

  • Target cells (wild-type, knockdown, or treated with inhibitor)

  • MTT reagent or CellTiter-Glo reagent

  • Solubilization solution (for MTT)

  • Plate reader (absorbance for MTT, luminescence for CellTiter-Glo)

Protocol (MTT Assay):

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density.

  • Treatment: Treat cells with the Shp2 inhibitor at various concentrations or compare knockdown cells to control cells.

  • Incubation: Incubate for the desired duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add solubilization solution to dissolve the formazan crystals.

  • Measurement: Read the absorbance at the appropriate wavelength. Cell viability is expressed as a percentage relative to the untreated control.

Mandatory Visualizations

Shp2_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 Gab1 Gab1 RTK->Gab1 Sos SOS Grb2->Sos Ras RAS Sos->Ras Raf RAF Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Shp2 Shp2 Shp2->Ras Promotes activation Gab1->Shp2 PI3K PI3K Gab1->PI3K Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival

Caption: Simplified diagram of the Shp2-mediated RAS/MAPK signaling pathway.

Experimental_Workflow cluster_pharm Pharmacological Inhibition cluster_genetic Genetic Knockdown Inhibitor Treat cells with Shp2 Inhibitor Washout Washout (optional for reversibility studies) Inhibitor->Washout Analysis Downstream Analysis Inhibitor->Analysis shRNA Transduce cells with Shp2 shRNA lentivirus Selection Select stable knockdown cells shRNA->Selection Selection->Analysis Western Western Blot (pERK/ERK) Analysis->Western Prolif Cell Proliferation Assay Analysis->Prolif

Caption: Comparative experimental workflow for Shp2 inhibition and knockdown.

Logical_Relationship Inhibition Pharmacological Inhibition Shp2_Activity Shp2 Activity (Catalytic & Scaffolding) Inhibition->Shp2_Activity Directly blocks Knockdown Genetic Knockdown Shp2_Protein Shp2 Protein Levels Knockdown->Shp2_Protein Reduces Phenotype Cellular Phenotype (e.g., Reduced Proliferation) Shp2_Activity->Phenotype Shp2_Protein->Shp2_Activity Determines level of

Caption: Logical relationship between Shp2 inhibition, knockdown, and cellular phenotype.

Conclusion

References

Shp2-IN-18: A Comparative Guide to Its Selectivity Profile Against Other Phosphatases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the selectivity profile of Shp2-IN-18, a potent allosteric inhibitor of Src homology 2 domain-containing phosphatase 2 (Shp2). The following sections present quantitative data on its inhibitory activity against other phosphatases, detailed experimental methodologies, and visualizations of key cellular pathways and experimental workflows.

Introduction to this compound

This compound is a member of the 1H-pyrazolo[3,4-b]pyrazine class of inhibitors that target the allosteric tunnel of Shp2. It has demonstrated high potency with a reported IC50 value of approximately 3 nM for Shp2.[1] Understanding the selectivity of such inhibitors is crucial for predicting their therapeutic window and potential off-target effects. This guide focuses on the selectivity of a close analog of this compound, compound 4b, which shares the same core structure and exhibits a nearly identical IC50 for Shp2 (3.2 nM).[2] This compound has been highlighted as a highly selective Shp2 inhibitor.[2]

Quantitative Selectivity Profile

The inhibitory activity of this compound's structural analog, compound 4b, was assessed against other protein tyrosine phosphatases (PTPs) to determine its selectivity. The following table summarizes the half-maximal inhibitory concentration (IC50) values.

PhosphataseIC50 (nM)Selectivity (Fold vs. Shp2)
Shp2 3.2 1
Shp1>10,000>3125
PTP1B>10,000>3125

Data presented for compound 4b, a close structural and functional analog of this compound.[2]

Shp2 Signaling Pathway

Shp2 is a non-receptor protein tyrosine phosphatase that plays a critical role in mediating signal transduction downstream of various receptor tyrosine kinases (RTKs). It is a key component of the RAS-MAPK signaling pathway, which is frequently hyperactivated in various cancers. The following diagram illustrates the canonical Shp2 signaling cascade.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 Recruits Shp2 Shp2 RTK->Shp2 Activates SOS1 SOS1 Grb2->SOS1 Brings to membrane Ras_GDP Ras-GDP SOS1->Ras_GDP Activates Shp2->Ras_GDP Promotes activation of Ras_GTP Ras-GTP Raf Raf Ras_GTP->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription

Caption: Simplified Shp2 signaling pathway.

Experimental Protocols

The selectivity of Shp2 inhibitors is typically determined using a panel of in vitro biochemical assays against various phosphatases. The general workflow and a common assay protocol are described below.

Experimental Workflow for Selectivity Profiling

G start Start: Obtain Test Compound (e.g., this compound) phosphatase_panel Select Panel of Phosphatases (e.g., Shp2, Shp1, PTP1B, etc.) start->phosphatase_panel assay_prep Prepare Assay Plates with Phosphatases and Substrate phosphatase_panel->assay_prep compound_add Add Serial Dilutions of Test Compound assay_prep->compound_add incubation Incubate at Room Temperature compound_add->incubation read_signal Measure Enzyme Activity (e.g., Fluorescence) incubation->read_signal data_analysis Calculate IC50 Values read_signal->data_analysis selectivity_det Determine Selectivity Profile data_analysis->selectivity_det end End: Comparative Analysis selectivity_det->end

Caption: Workflow for phosphatase selectivity profiling.

Biochemical Phosphatase Activity Assay

A common method to assess phosphatase activity and inhibition is a fluorescence-based assay using a substrate like 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP).

Objective: To determine the IC50 value of an inhibitor against a specific phosphatase.

Materials:

  • Recombinant human phosphatases (Shp2, Shp1, PTP1B, etc.)

  • DiFMUP substrate

  • Assay buffer (e.g., 60 mM HEPES pH 7.2, 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% P-20, and 5 mM DTT)

  • Test inhibitor (e.g., this compound) serially diluted in DMSO

  • 384-well black plates

  • Fluorescence plate reader

Procedure:

  • Recombinant full-length Shp2 enzyme is pre-incubated with a phosphopeptide activator (e.g., dually phosphorylated IRS-1 peptide) to relieve autoinhibition. For other phosphatases, this activation step may not be necessary.

  • The phosphatase enzyme is added to the wells of a 384-well plate containing assay buffer.

  • The test inhibitor is added to the wells at various concentrations. A DMSO control (vehicle) is also included.

  • The reaction is initiated by the addition of the DiFMUP substrate.

  • The plate is incubated at room temperature, and the fluorescence intensity is measured kinetically over a period of time (e.g., 15-30 minutes) using a plate reader (excitation ~355 nm, emission ~460 nm).

  • The initial reaction velocities are calculated from the linear portion of the fluorescence progress curves.

  • The percent inhibition at each inhibitor concentration is determined relative to the DMSO control.

  • The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated by fitting the dose-response data to a four-parameter logistic equation.

Conclusion

The available data for a close structural analog strongly suggest that this compound is a highly selective inhibitor for Shp2 over other closely related protein tyrosine phosphatases such as Shp1 and PTP1B. This high degree of selectivity is a promising characteristic for a therapeutic candidate, as it may minimize off-target effects and lead to a more favorable safety profile. The experimental protocols outlined in this guide provide a framework for the validation and further characterization of the selectivity of this compound and other novel phosphatase inhibitors.

References

Benchmarking Shp2-IN-18: A Comparative Guide to Active Site Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The protein tyrosine phosphatase Shp2 (Src homology 2 domain-containing phosphatase 2) has emerged as a critical regulator in oncogenic signaling pathways, making it a compelling target for cancer therapy. While allosteric inhibitors have shown promise, active site inhibitors represent an alternative therapeutic strategy. This guide provides a comprehensive benchmark of Shp2-IN-18 against other known active site inhibitors, supported by experimental data and detailed protocols to aid in the evaluation and selection of compounds for further investigation.

Executive Summary

This guide details the biochemical potency, cellular activity, and selectivity of this compound in comparison to other notable active site inhibitors, including PHPS1, NSC-87877, II-B08, and SPI-112. The data presented herein is curated from publicly available research to facilitate a direct comparison of these compounds. While comprehensive data for some inhibitors is available, specific experimental values for this compound are not as widely published, highlighting a need for further public domain research on this particular compound.

Data Presentation: Quantitative Comparison of Shp2 Active Site Inhibitors

The following tables summarize the key quantitative data for this compound and its counterparts.

Table 1: Biochemical Potency against Shp2

CompoundIC50 (nM)Inhibition MechanismNotes
This compound Data Not AvailableAssumed CompetitiveFurther validation required.
PHPS1730Competitive
NSC-87877318Competitive
II-B085500Noncompetitive
SPI-1121000CompetitiveKi of 800 nM.[1]
CNBDA5000CompetitiveParent compound of more potent derivatives.
CNBCA870CompetitiveA more potent derivative of CNBDA.[2]

Table 2: Selectivity against other Phosphatases

CompoundShp1 IC50 (nM)PTP1B IC50 (nM)Shp2 Selectivity over Shp1Shp2 Selectivity over PTP1B
This compound Data Not AvailableData Not AvailableData Not AvailableData Not Available
PHPS1107005800~15-fold~8-fold
NSC-878773551691~1-fold (non-selective)~5-fold
II-B081570014300~2.8-fold~2.6-fold
SPI-1121830014500~18-fold~14.5-fold
CNBDA>100,000>100,000>20-fold>20-fold
CNBCA>100,000>100,000>115-fold>115-fold

Table 3: Cellular Activity

CompoundCell-based AssayObserved EffectConcentration
This compound Data Not AvailableData Not AvailableData Not Available
PHPS1Cell ProliferationInhibition of various human tumor cell lines.[3][4]30 µM
NSC-87877Erk1/2 PhosphorylationInhibition of EGF-stimulated Erk1/2 activation.[5]50 µM
II-B08Not Widely Reported
SPI-112Me (cell-permeable prodrug)Erk1/2 PhosphorylationInhibition of EGF-stimulated Erk1/2 activation.10 µM
CNBDA/CNBCACell Proliferation/PhenotypesSuppression of breast cancer cell proliferation and transformation.Varies

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of further comparative studies.

Biochemical Shp2 Phosphatase Activity Assay

This assay is used to determine the direct inhibitory effect of a compound on the enzymatic activity of Shp2.

Materials:

  • Recombinant human Shp2 protein (catalytic domain or full-length)

  • Phosphatase substrate: p-Nitrophenyl Phosphate (pNPP) or 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.2), 100 mM NaCl, 1 mM DTT, 1 mM EDTA

  • Test compounds (e.g., this compound) dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a solution of recombinant Shp2 in assay buffer.

  • Add the test compound at various concentrations to the wells of the microplate. Include a DMSO-only control.

  • Add the Shp2 enzyme solution to the wells and incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Initiate the reaction by adding the phosphatase substrate (pNPP or DiFMUP).

  • Incubate the plate at 37°C for 30-60 minutes.

  • Measure the absorbance at 405 nm for pNPP or fluorescence at Ex/Em = 358/450 nm for DiFMUP.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement of a compound within a cellular context.

Materials:

  • Cancer cell line of interest (e.g., a line with known RTK activation)

  • Cell lysis buffer

  • Test compounds dissolved in DMSO

  • PCR tubes or 96-well PCR plate

  • Thermal cycler

  • SDS-PAGE and Western blot reagents

  • Antibodies: anti-Shp2, secondary antibody

Procedure:

  • Treat cultured cells with the test compound or DMSO vehicle control for a specified time.

  • Harvest the cells and resuspend them in lysis buffer.

  • Aliquot the cell lysate into PCR tubes or a PCR plate.

  • Heat the samples to a range of temperatures using a thermal cycler for 3 minutes.

  • Centrifuge the samples to pellet precipitated proteins.

  • Collect the supernatant containing the soluble protein fraction.

  • Analyze the amount of soluble Shp2 in each sample by Western blotting.

  • A shift in the melting curve of Shp2 in the presence of the compound indicates target engagement.

Western Blot Analysis of Downstream Signaling

This protocol is used to assess the functional consequence of Shp2 inhibition on its key signaling pathways, such as the Ras-MAPK pathway.

Materials:

  • Cancer cell line of interest

  • Growth factors (e.g., EGF) for stimulation

  • Test compounds dissolved in DMSO

  • Cell lysis buffer with protease and phosphatase inhibitors

  • SDS-PAGE and Western blot reagents

  • Primary antibodies: anti-phospho-Erk1/2, anti-total-Erk1/2, anti-Shp2, anti-GAPDH (loading control)

  • Secondary antibodies

Procedure:

  • Seed cells and grow overnight.

  • Starve the cells in serum-free media for several hours.

  • Pre-treat the cells with the test compound or DMSO for 1-2 hours.

  • Stimulate the cells with a growth factor (e.g., EGF) for a short period (e.g., 10 minutes).

  • Lyse the cells and collect the protein lysates.

  • Determine protein concentration using a BCA assay.

  • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with primary antibodies against p-Erk, total Erk, and a loading control.

  • Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

  • A decrease in the p-Erk/total Erk ratio in compound-treated cells compared to the stimulated control indicates inhibition of the Shp2-mediated signaling pathway.

Signaling Pathways and Experimental Workflows

Visual representations of the Shp2 signaling pathway and experimental workflows are provided below using Graphviz (DOT language) to facilitate a clear understanding of the biological context and experimental design.

Shp2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) Grb2_Sos Grb2/SOS RTK->Grb2_Sos recruits Shp2 Shp2 RTK->Shp2 activates Ras Ras Grb2_Sos->Ras activates Shp2->Ras promotes activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Shp2_IN_18 This compound (Active Site Inhibitor) Shp2_IN_18->Shp2 inhibits

Caption: Simplified Shp2 signaling pathway in the context of RTK activation leading to cell proliferation.

Biochemical_Assay_Workflow start Start reagents Prepare Reagents: - Recombinant Shp2 - Assay Buffer - Substrate (pNPP/DiFMUP) - Test Compound (this compound) start->reagents incubation1 Incubate Shp2 with Test Compound reagents->incubation1 reaction Initiate Reaction with Substrate incubation1->reaction measurement Measure Signal (Absorbance/Fluorescence) reaction->measurement analysis Calculate % Inhibition and IC50 measurement->analysis end End analysis->end

Caption: Workflow for the in vitro biochemical phosphatase assay to determine inhibitor potency.

CETSA_Workflow start Start cell_treatment Treat Cells with Test Compound or Vehicle start->cell_treatment lysis Harvest and Lyse Cells cell_treatment->lysis heat_shock Apply Heat Gradient to Lysates lysis->heat_shock centrifugation Centrifuge to Pellet Aggregated Proteins heat_shock->centrifugation supernatant Collect Supernatant (Soluble Proteins) centrifugation->supernatant western_blot Analyze Soluble Shp2 by Western Blot supernatant->western_blot end End western_blot->end

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA) to confirm target engagement.

Conclusion

This guide provides a framework for the comparative analysis of Shp2 active site inhibitors. Based on the available data, inhibitors like PHPS1, NSC-87877, and derivatives of CNBDA demonstrate potent and selective inhibition of Shp2. While this compound is positioned as an active site inhibitor, the lack of publicly available, quantitative data makes a direct and comprehensive comparison challenging. The provided experimental protocols and workflow diagrams offer a robust starting point for researchers to generate their own comparative data for this compound and other novel inhibitors, ultimately aiding in the identification of promising candidates for further preclinical and clinical development.

References

A Comparative Guide to SHP2 Inhibitors in Oncogenic SHP2 Mutant Models

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the efficacy and mechanisms of leading SHP2 inhibitors in preclinical models of SHP2-driven cancers. This guide is intended for researchers, scientists, and drug development professionals.

Note: Initial searches for "Shp2-IN-18" did not yield any publicly available data. Therefore, this guide focuses on a comparison of other well-documented SHP2 inhibitors.

Introduction

Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a critical signaling node downstream of multiple receptor tyrosine kinases (RTKs).[1][2][3] It plays a pivotal role in activating the RAS-MAPK signaling pathway, which is essential for cell growth, differentiation, and survival.[4] Gain-of-function mutations in PTPN11 are associated with developmental disorders like Noonan syndrome and various malignancies, including juvenile myelomonocytic leukemia (JMML), acute myeloid leukemia (AML), and solid tumors such as non-small cell lung cancer (NSCLC), breast cancer, and neuroblastoma.[5] These mutations lead to constitutive activation of SHP2, promoting uncontrolled cell proliferation and tumor progression. Consequently, SHP2 has emerged as a compelling therapeutic target in oncology.

This guide provides a comparative overview of the preclinical efficacy of leading allosteric SHP2 inhibitors in cancer models harboring SHP2 mutations or exhibiting dependence on SHP2 signaling.

SHP2 Signaling Pathway

SHP2 is a non-receptor protein tyrosine phosphatase that, counterintuitively for a phosphatase, generally plays a positive regulatory role in signal transduction. In its inactive state, the N-SH2 domain of SHP2 binds to its own protein tyrosine phosphatase (PTP) domain, blocking the active site. Upon growth factor stimulation, SHP2 is recruited to phosphorylated RTKs or adaptor proteins via its SH2 domains. This binding event induces a conformational change, relieving the autoinhibition and activating the phosphatase. Activated SHP2 then dephosphorylates specific substrates, leading to the sustained activation of the RAS-RAF-MEK-ERK cascade.

SHP2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Grb2_Sos Grb2/SOS RTK->Grb2_Sos SHP2_inactive SHP2 (inactive) RTK->SHP2_inactive Recruitment & Activation RAS RAS Grb2_Sos->RAS Activation SHP2_active SHP2 (active) SHP2_inactive->SHP2_active SHP2_active->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation

Figure 1: Simplified SHP2 signaling pathway.

Comparative Efficacy of SHP2 Inhibitors

Several allosteric SHP2 inhibitors have been developed that stabilize the autoinhibited conformation of the enzyme, preventing its activation. This section compares the in vitro and in vivo efficacy of prominent SHP2 inhibitors in various SHP2-dependent cancer models.

In Vitro Efficacy

The following table summarizes the half-maximal inhibitory concentrations (IC50) of various SHP2 inhibitors in different cancer cell lines.

InhibitorCell LineCancer TypeRelevant Mutation(s)IC50 (nM)Reference
SHP099 KYSE-520Esophageal Squamous Cell CarcinomaEGFR amplification, SHP2 dependent~250
TNO155 N/AN/AN/A11
RMC-4630 N/AN/AN/AN/A
PF-07284892 N/ABiochemical AssayN/A21
Compound 28 NCI-H661Lung CarcinomaSHP2 N58SN/A (Inhibited p-ERK)
In Vivo Efficacy

The table below outlines the tumor growth inhibition (TGI) observed with different SHP2 inhibitors in preclinical xenograft models.

InhibitorXenograft ModelCancer TypeDosingTGI (%)Reference
SHP099 KYSE-520Esophageal Squamous Cell CarcinomaOral gavageMarked inhibition
SHP099 MIA PaCa-2Pancreatic CancerKRAS G12CSignificant
RMC-4550 MPL-W515L drivenMyeloproliferative NeoplasmN/AExtended survival
PF-07284892 NCI-H3122 (lorlatinib resistant)Lung Cancer30 mg/kg (every other day) + LorlatinibSignificant
Compound 28 MV4;11Acute Myeloid LeukemiaN/AAntitumor activity

N/A: Specific percentage not provided in the referenced abstract.

Experimental Protocols

Detailed methodologies are crucial for interpreting and reproducing experimental findings. Below are generalized protocols for key assays used to evaluate SHP2 inhibitor efficacy.

Cell Viability and Proliferation Assays

Objective: To determine the effect of SHP2 inhibitors on cancer cell growth.

Methodology:

  • Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

  • Cells are treated with a serial dilution of the SHP2 inhibitor or vehicle control.

  • After a specified incubation period (typically 72 hours), cell viability is assessed using reagents like CellTiter-Glo® (Promega) which measures ATP levels, or MTS/MTT assays which measure metabolic activity.

  • Luminescence or absorbance is measured using a plate reader.

  • IC50 values are calculated by plotting the percentage of viable cells against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Western Blotting

Objective: To assess the impact of SHP2 inhibitors on downstream signaling pathways.

Methodology:

  • Cells are treated with the SHP2 inhibitor for a defined period.

  • Cells are lysed, and protein concentrations are determined using a BCA or Bradford assay.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

  • Membranes are blocked and then incubated with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-ERK, total ERK, p-AKT, total AKT).

  • After washing, membranes are incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies.

  • Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of SHP2 inhibitors in a living organism.

Methodology:

  • Human cancer cells are subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice).

  • Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.

  • The SHP2 inhibitor is administered orally or via another appropriate route at a predetermined dose and schedule. The control group receives a vehicle.

  • Tumor volume is measured regularly (e.g., twice weekly) using calipers, and calculated using the formula: (length × width²)/2.

  • Body weight and general health of the mice are monitored throughout the study.

  • At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., western blotting for target engagement).

Experimental Workflow for SHP2 Inhibitor Evaluation

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel SHP2 inhibitor.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation biochemical_assay Biochemical Assay (SHP2 activity) cell_viability Cell Viability/Proliferation Assays biochemical_assay->cell_viability Lead Compound Selection western_blot Western Blot (Signaling Pathway Analysis) cell_viability->western_blot Mechanism of Action xenograft Xenograft Models (Tumor Growth Inhibition) western_blot->xenograft Candidate for In Vivo Testing pd_analysis Pharmacodynamic Analysis (Target Engagement) xenograft->pd_analysis pk_analysis Pharmacokinetic Analysis (ADME properties) xenograft->pk_analysis

Figure 2: Preclinical workflow for SHP2 inhibitors.

Logical Relationships in SHP2 Inhibitor Sensitivity

The sensitivity of cancer cells to SHP2 inhibition is often dictated by their genetic background and the specific oncogenic driver. The diagram below illustrates some of these relationships.

Logical_Relationships RTK_activation RTK Pathway Activation SHP2_dependency SHP2 Dependency RTK_activation->SHP2_dependency SHP2_mutation Activating SHP2 Mutation SHP2_mutation->SHP2_dependency KRAS_mutation KRAS Mutation (SHP2-dependent) KRAS_mutation->SHP2_dependency SHP2i_sensitivity Sensitivity to SHP2 Inhibition SHP2_dependency->SHP2i_sensitivity Combination_therapy Combination Therapy (e.g., with MEK inhibitor) SHP2i_sensitivity->Combination_therapy Potential for Synergy

Figure 3: Factors influencing SHP2 inhibitor sensitivity.

Conclusion

Allosteric inhibition of SHP2 represents a promising therapeutic strategy for a range of cancers driven by aberrant RTK and RAS-MAPK signaling. Preclinical data for inhibitors such as SHP099, TNO155, and RMC-4630 demonstrate significant anti-tumor activity in SHP2-dependent and mutant cancer models. While direct comparative data is often limited, the available evidence suggests that these compounds effectively engage their target and inhibit downstream signaling, leading to reduced tumor growth in vivo. The efficacy of SHP2 inhibitors is particularly notable in combination with other targeted therapies, such as MEK inhibitors, where they can overcome or prevent adaptive resistance. Further clinical investigation of these agents is ongoing and holds the potential to provide new treatment options for patients with difficult-to-treat malignancies. The development of next-generation SHP2 inhibitors and novel therapeutic combinations will be crucial in realizing the full potential of targeting this key oncogenic phosphatase.

References

Comparative Analysis of SHP2 Inhibitors in Diverse Tumor Types: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2) inhibitor, Shp2-IN-18, and other prominent SHP2 inhibitors in various tumor models. This document summarizes key preclinical and clinical data, details relevant experimental methodologies, and visualizes critical signaling pathways and workflows to aid in the evaluation and selection of these therapeutic agents.

Limited Public Data on this compound

This compound (also known as compound 183) has been identified as a potent inhibitor of SHP2 with a reported half-maximal inhibitory concentration (IC50) of 3 nM.[1][2][3][4][5] Its potential application has been noted in the context of glioblastoma research. However, at present, publicly available data on its performance in different tumor types, comparative efficacy against other SHP2 inhibitors, and detailed experimental protocols are limited.

Due to the scarcity of specific data for this compound, this guide will now focus on a comparative analysis of other well-characterized SHP2 inhibitors for which extensive preclinical and clinical data are available. This analysis will cover their efficacy in various tumor types including non-small cell lung cancer (NSCLC), breast cancer, and leukemia, providing a valuable resource for researchers in the field.

Overview of Key SHP2 Inhibitors

SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell growth and differentiation by positively regulating the RAS-mitogen-activated protein kinase (MAPK) signaling pathway. Its dysregulation is implicated in the pathogenesis of various cancers, making it an attractive target for cancer therapy. Several allosteric SHP2 inhibitors have been developed and are in various stages of preclinical and clinical evaluation. This guide will focus on a comparative analysis of four prominent inhibitors: SHP099, TNO155, RMC-4630, and PF-07284892.

Data Presentation: Comparative Efficacy of SHP2 Inhibitors

The following tables summarize the preclinical efficacy of selected SHP2 inhibitors in different cancer cell lines and in vivo models.

Table 1: In Vitro Anti-proliferative Activity of SHP2 Inhibitors in Cancer Cell Lines

InhibitorCancer TypeCell LineIC50 (µM)Reference
SHP099 Esophageal Squamous Cell CarcinomaKYSE520Not explicitly stated, but unbound plasma concentrations exceeding cellular PD IC50 reduced pERK by 50-70%
Multiple MyelomaRPMI-8226~10-20
Multiple MyelomaNCI-H929~10-20
TNO155 Neuroblastoma (ALK-mutant)MultipleNot specified, but ALK-mutant lines were more sensitive than ALK-wildtype
RMC-4630 Multiple MyelomaRPMI-8226~10-20
Multiple MyelomaNCI-H929~10-20
KRAS G12C mutant cancer cell linesMultiple< 2
PF-07284892 Various oncogene-addicted solid tumorsMultipleNot specified, used in combination therapies

Table 2: In Vivo Anti-tumor Activity of SHP2 Inhibitors in Xenograft Models

InhibitorCancer TypeXenograft ModelDosing RegimenTumor Growth Inhibition (TGI) / OutcomeReference
SHP099 Esophageal Squamous Cell CarcinomaKYSE520 nude mouse8, 25 mg/kg qd; 75 mg/kg q2dDose-dependent TGI
Multiple MyelomaRPMI-8226 nude mouse75 mg/kg dailyReduced tumor size, growth, and weight
TNO155 ALK-driven NeuroblastomaKelly (ALK-F1174L) xenograftsHigh- and low-dose regimensSignificant TGI with high-dose, especially in combination with lorlatinib
RMC-4630 Multiple MyelomaRPMI-8226 nude mouse30 mg/kg dailyReduced tumor size, growth, and weight
PF-07284892 Oncogene-addicted solid tumorsMultiple human tumor cell line xenografts30 mg/kg (oral)Maximal tumor regression in combination with targeted therapies

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of SHP2 inhibitors and the methodologies used to evaluate them, the following diagrams illustrate the SHP2 signaling pathway and a typical experimental workflow.

SHP2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 Growth Factor Binding SHP2 SHP2 RTK->SHP2 Recruitment & Activation SOS SOS GRB2->SOS RAS RAS SOS->RAS GDP to GTP exchange SHP2->RAS Promotes Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation SHP2_Inhibitor This compound & Other Inhibitors SHP2_Inhibitor->SHP2

Fig. 1: Simplified SHP2 signaling pathway in cancer.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cancer Cell Lines (e.g., Lung, Breast, Leukemia) Treatment Treat with SHP2 Inhibitor Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) Treatment->Viability_Assay Western_Blot Western Blot (p-ERK, p-AKT) Treatment->Western_Blot Xenograft Tumor Xenograft Model (e.g., Nude Mice) Inhibitor_Admin Administer SHP2 Inhibitor Xenograft->Inhibitor_Admin Tumor_Measurement Measure Tumor Volume & Weight Inhibitor_Admin->Tumor_Measurement PK_PD_Analysis Pharmacokinetic/ Pharmacodynamic Analysis Tumor_Measurement->PK_PD_Analysis

Fig. 2: General experimental workflow for evaluating SHP2 inhibitors.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the evaluation of SHP2 inhibitors.

Cell Viability Assay (MTT Assay)

Objective: To determine the effect of a SHP2 inhibitor on the proliferation and viability of cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • SHP2 inhibitor (dissolved in DMSO)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Prepare serial dilutions of the SHP2 inhibitor in complete culture medium.

  • Remove the medium from the wells and replace it with 100 µL of the medium containing different concentrations of the inhibitor or vehicle control (DMSO).

  • Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

  • After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Western Blot Analysis for Phospho-ERK (p-ERK)

Objective: To assess the effect of a SHP2 inhibitor on the phosphorylation of ERK, a key downstream effector in the MAPK pathway.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • SHP2 inhibitor

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p-ERK, anti-total ERK, and a loading control like anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with the SHP2 inhibitor at various concentrations for the desired time.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a protein assay.

  • Denature the protein samples by boiling with Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

In Vivo Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of a SHP2 inhibitor in a living organism.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • Cancer cell line of interest

  • Matrigel (optional)

  • SHP2 inhibitor formulation for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Harvest cancer cells and resuspend them in a suitable medium (e.g., PBS or medium with Matrigel).

  • Subcutaneously inject a specific number of cells (e.g., 5 x 10^6) into the flank of each mouse.

  • Monitor the mice regularly for tumor growth.

  • Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer the SHP2 inhibitor or vehicle control to the respective groups according to the predetermined dosing schedule (e.g., daily oral gavage).

  • Measure tumor dimensions with calipers two to three times a week and calculate the tumor volume (e.g., Volume = 0.5 x Length x Width²).

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., western blotting, immunohistochemistry).

Conclusion

While specific preclinical and clinical data for this compound remain limited in the public domain, the broader class of SHP2 inhibitors has demonstrated significant promise in targeting various cancers. Inhibitors such as SHP099, TNO155, RMC-4630, and PF-07284892 have shown potent anti-tumor activity, particularly in combination with other targeted therapies. The experimental protocols detailed in this guide provide a standardized framework for the evaluation of these and future SHP2 inhibitors. Further research is warranted to fully elucidate the therapeutic potential of this compound and to identify the patient populations most likely to benefit from SHP2-targeted therapies.

References

Reproducibility of SHP2 Inhibitor Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Absence of specific public data on a SHP2 inhibitor precisely named "Shp2-IN-18" prevents a direct analysis of its cross-laboratory reproducibility. However, a similarly named compound, "ShP2-IN-39," has been noted as a potent SHP2 inhibitor with an IC50 of 0.007 µM, suggesting the existence of a broader series of investigational compounds.

To address the core need for a comparative guide, this document provides an analysis of the reproducibility of findings for several well-characterized SHP2 (Src homology 2 domain-containing protein tyrosine phosphatase 2) inhibitors. This guide is intended for researchers, scientists, and drug development professionals to facilitate an objective comparison of the performance of various SHP2 inhibitors based on publicly available experimental data.

Quantitative Comparison of SHP2 Inhibitor Potency

The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. The following table summarizes the reported biochemical IC50 values for a selection of prominent SHP2 inhibitors. It is crucial to recognize that direct comparisons of IC50 values across different studies can be challenging due to variations in experimental conditions, such as the specific SHP2 enzyme construct used, the substrate, and assay buffer components.

InhibitorReported IC50 (nM)Inhibition Type
RMC-45500.583Allosteric[1][2]
ShP2-IN-39 7 Not Specified[3]
TNO155 (Batoprotafib)11Allosteric[]
IACS-1390915.7Allosteric[]
PF-07284892 (ARRY-558)21Allosteric
SHP09971Allosteric
TK-147250Allosteric
NSC-87877318Catalytic Site
SYK-85320Catalytic Site
SPI-1121,000Catalytic Site
Compound 6l2,730Mixed-type
WS-6354,130Catalytic Site
II-B085,500Not Specified
LY69,800Allosteric
SHP84418,900Allosteric
SHP50421,000Allosteric
Cryptotanshinone22,500Not Specified
SHP24460,000Allosteric

Key Experimental Protocols

Standardized methodologies are fundamental to ensuring the reproducibility of experimental findings. Below are outlines of common protocols used in the characterization of SHP2 inhibitors.

Biochemical SHP2 Phosphatase Activity Assay

This in vitro assay measures the direct inhibitory effect of a compound on the enzymatic activity of SHP2.

  • Reagents and Materials:

    • Recombinant human SHP2 protein (either full-length or the catalytic PTP domain).

    • A fluorogenic substrate such as 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP) or a phosphopeptide substrate.

    • Assay buffer (e.g., Tris or HEPES-based buffer with appropriate salts and reducing agents).

    • Test compounds dissolved in a suitable solvent (e.g., DMSO).

  • Procedure:

    • The SHP2 enzyme is pre-incubated with various concentrations of the test inhibitor.

    • The enzymatic reaction is initiated by the addition of the substrate.

    • The reaction progress is monitored over time by measuring the increase in fluorescence (for DiFMUP) or by quantifying the release of inorganic phosphate.

    • The reaction rates are calculated from the linear phase of the progress curves.

  • Data Analysis:

    • The percentage of SHP2 inhibition is calculated for each inhibitor concentration relative to a vehicle control.

    • IC50 values are determined by fitting the dose-response data to a suitable nonlinear regression model.

Cellular Inhibition of SHP2 Signaling

This assay evaluates the ability of an inhibitor to modulate SHP2-dependent signaling pathways within a cellular context, typically by measuring the phosphorylation status of downstream effectors like ERK.

  • Cell Lines and Culture:

    • Use of a cancer cell line with known dependence on SHP2 signaling for proliferation and survival (e.g., KYSE-520, which has an amplified FGFR2 gene).

    • Cells are cultured under standard conditions and seeded in appropriate plates.

  • Treatment and Stimulation:

    • Cells are treated with a dose range of the SHP2 inhibitor for a defined period.

    • Where necessary, cells are stimulated with a growth factor (e.g., FGF or EGF) to activate the upstream receptor tyrosine kinase (RTK) and the SHP2 pathway.

  • Endpoint Measurement (Western Blotting):

    • Following treatment, cells are lysed, and protein concentrations are determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is probed with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK, followed by detection with appropriate secondary antibodies.

    • The band intensities are quantified, and the ratio of p-ERK to total ERK is calculated.

  • Data Analysis:

    • The cellular EC50 (half-maximal effective concentration) for the inhibition of ERK phosphorylation is determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

SHP2 Signaling Cascade

SHP2 is a critical phosphatase that positively regulates the RAS/MAPK signaling pathway, which is frequently hyperactivated in various cancers.

SHP2_Signaling RTK Receptor Tyrosine Kinase (RTK) Grb2_SOS Grb2/SOS RTK->Grb2_SOS SHP2 SHP2 RTK->SHP2 activates RAS RAS Grb2_SOS->RAS SHP2->RAS promotes activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation and Survival ERK->Proliferation Inhibitor SHP2 Inhibitor Inhibitor->SHP2 inhibits

Caption: Role of SHP2 in the RAS/MAPK signaling pathway.

General Workflow for SHP2 Inhibitor Characterization

The preclinical characterization of a novel SHP2 inhibitor typically follows a structured workflow from initial biochemical screening to in vivo efficacy studies.

Inhibitor_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Assessment Biochem Biochemical Assay (IC50) Cell_Signal Cellular Signaling (p-ERK EC50) Biochem->Cell_Signal Cell_Prolif Cell Proliferation Assay (GI50) Cell_Signal->Cell_Prolif Selectivity Selectivity Profiling Cell_Prolif->Selectivity PKPD Pharmacokinetics & Pharmacodynamics Selectivity->PKPD Efficacy Xenograft Efficacy Models PKPD->Efficacy

Caption: Preclinical characterization workflow for SHP2 inhibitors.

References

Safety Operating Guide

Safeguarding Research: A Step-by-Step Guide to the Proper Disposal of Shp2-IN-18

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the responsible handling and disposal of potent small molecule inhibitors like Shp2-IN-18 are paramount to ensuring laboratory safety and environmental protection. Adherence to established protocols for hazardous waste management is crucial. This guide provides essential, step-by-step procedures for the proper disposal of this compound, aligning with best practices for potent research-grade compounds.

Essential Compound Information

While specific quantitative disposal data is not available, the following information is key to the safe handling and management of this compound.

PropertyValue
Chemical NameThis compound
Molecular FormulaC₂₆H₂₇FN₆
Molecular Weight442.53 g/mol
Primary Research AreaGlioblastoma
Physical FormTypically a solid powder
SolubilitySoluble in DMSO

Step-by-Step Disposal Protocol for this compound

The following procedures are based on general best practices for the disposal of hazardous laboratory chemicals. It is imperative to always consult and adhere to your institution's specific Environmental Health and Safety (EHS) guidelines.

Waste Identification and Segregation
  • Treat as Hazardous Waste : All materials contaminated with this compound, including the pure compound, solutions, and used labware, must be treated as hazardous chemical waste.[1]

  • Segregate Waste Streams : Do not mix this compound waste with other waste categories such as non-hazardous trash, sharps, or biological waste, unless explicitly approved by your institution's EHS department.[1]

Waste Collection and Containment

Solid Waste (Pure Compound, Contaminated Labware):

  • Primary Container : Collect solid waste, such as unused this compound powder and heavily contaminated disposable labware (e.g., pipette tips, tubes), in a designated, robust, and sealable container.

  • Labeling : The container must be clearly and securely labeled as "Hazardous Waste." The label should include the full chemical name, "this compound," and an approximate concentration if applicable.[1]

Liquid Waste (Solutions):

  • Primary Container : Collect all solutions containing this compound (e.g., dissolved in DMSO) in a dedicated, leak-proof, and chemically compatible container. A high-density polyethylene (HDPE) container is generally a suitable choice.[1]

  • Labeling : As with solid waste, the liquid waste container must be prominently labeled as "Hazardous Waste," listing all chemical constituents, including the solvent (e.g., "this compound in DMSO").[1]

  • Container Management : Keep waste containers securely closed except when adding waste.

Contaminated Reusable Glassware:

  • Triple-Rinse Procedure : A triple-rinse procedure is recommended for reusable glassware.

    • The first two rinses should be with a suitable solvent, such as ethanol or acetone. Collect this rinseate as hazardous liquid waste.

    • The third rinse can be with water, which should also be collected as hazardous waste.

Storage and Final Disposal
  • Secure Storage : Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Contact EHS : Once a waste container is full or has reached the accumulation time limit set by your institution, contact your Environmental Health and Safety (EHS) department to schedule a waste pickup.

  • Follow Institutional Procedures : Strictly adhere to all of your institution's procedures for hazardous waste pickup, which may include completing specific forms or using an online request system.

Disposal Workflow

G cluster_0 Waste Generation & Segregation cluster_1 Waste Collection & Containment cluster_2 Final Disposal A This compound Contaminated Materials (Solid, Liquid, Glassware) B Identify as Hazardous Waste A->B C Segregate from other waste streams B->C D Solid Waste (e.g., powder, tips) C->D E Liquid Waste (e.g., in DMSO) C->E F Reusable Glassware C->F G Collect in labeled, sealed container D->G H Collect in labeled, leak-proof container E->H I Triple-Rinse Protocol F->I K Store waste in secure, designated area G->K H->K J Collect Rinseate as Hazardous Liquid Waste I->J J->K L Request Pickup from Environmental Health & Safety (EHS) K->L M EHS Disposal L->M

References

Essential Safety and Operational Guide for Handling Shp2-IN-18

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety protocols and logistical information for the handling and disposal of Shp2-IN-18, a potent SHP2 inhibitor utilized in glioblastoma research. The following guidelines are intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and mitigate potential hazards.

Personal Protective Equipment (PPE)

Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following PPE recommendations are based on best practices for handling potent, biologically active research compounds. A thorough risk assessment should be conducted before beginning any work.

Table 1: Recommended Personal Protective Equipment for Handling this compound

PPE CategoryItemSpecifications and Recommendations
Respiratory Protection NIOSH-approved RespiratorFor weighing and handling of the solid compound, a respirator with P100 (or equivalent) particulate filters is recommended to prevent inhalation of fine powders. A powered air-purifying respirator (PAPR) may be necessary for operations with a higher risk of aerosol generation.
Hand Protection Double Nitrile GlovesWear two pairs of compatible chemical-resistant gloves (e.g., nitrile). The outer pair should be changed immediately upon contamination or at regular intervals.
Eye Protection Chemical Splash Goggles or Safety Glasses with Side ShieldsUse chemical splash goggles that provide a complete seal around the eyes. A face shield may be worn over goggles for additional protection against splashes.
Body Protection Disposable Lab Coat or GownA dedicated, disposable lab coat or gown with tight-fitting cuffs should be worn over personal clothing to prevent skin contact.
Foot Protection Closed-toe Shoes and Shoe CoversWear closed-toe shoes in the laboratory. Disposable shoe covers should be worn in the designated handling area and removed before exiting.

Operational and Disposal Plans

A systematic approach is essential for the safe handling and disposal of this compound.

Operational Workflow Diagram

Operational Workflow for Handling this compound prep_area Designate Handling Area (Fume Hood/Glove Box) gather_ppe Assemble Required PPE prep_waste Prepare Labeled Hazardous Waste Containers don_ppe Don PPE prep_waste->don_ppe weigh Weighing and Aliquoting (Minimize Dust) dissolve Solution Preparation (in Fume Hood) decontaminate Decontaminate Surfaces and Equipment dissolve->decontaminate doff_ppe Doff PPE dispose_waste Dispose of Waste in Designated Containers pickup Arrange EHS Waste Pickup

Caption: A stepwise workflow for the safe handling of this compound.

Step-by-Step Handling and Disposal Plan:

  • Preparation:

    • Designate a specific, well-ventilated area for handling this compound, preferably within a chemical fume hood or glove box.

    • Ensure all necessary PPE is available and in good condition.

    • Prepare clearly labeled hazardous waste containers for solid and liquid waste.

  • Handling:

    • Weighing and Aliquoting: When handling the solid form of this compound, perform these tasks in a containment enclosure to minimize dust generation. Use appropriate tools to handle small quantities.

    • Solution Preparation: Prepare solutions in a chemical fume hood. Add the solvent to the solid compound slowly to avoid splashing. This compound is soluble in DMSO.

  • Decontamination and Cleanup:

    • Thoroughly decontaminate all surfaces and non-disposable equipment after use with an appropriate solvent (e.g., ethanol or acetone), followed by a final rinse. Collect all rinsates as hazardous liquid waste.

    • In case of a spill, evacuate the area and follow your institution's spill response procedures for potent compounds. Use a chemical spill kit and dispose of all cleanup materials as hazardous waste.

  • Disposal:

    • Waste Segregation: Treat all materials that have come into contact with this compound as hazardous chemical waste. This includes the pure compound, solutions, contaminated labware (pipette tips, tubes), and used PPE.[1]

    • Solid Waste: Collect contaminated disposable labware and PPE in a designated, sealed container labeled "Hazardous Waste" with the full chemical name.[1]

    • Liquid Waste: Collect all solutions containing this compound in a leak-proof, chemically compatible container. The container must be securely capped and labeled "Hazardous Waste," listing all chemical constituents and their approximate concentrations (e.g., "this compound in DMSO").[1]

    • Rinsate: The first two rinses of reusable glassware with a suitable solvent should be collected as hazardous liquid waste. A final water rinse should also be collected as hazardous waste.[1]

    • Waste Pickup: Once waste containers are full or have reached the designated accumulation time limit, contact your institution's Environmental Health and Safety (EHS) department for waste pickup.[1]

Experimental Protocols

The following are representative protocols for experiments involving SHP2 inhibitors like this compound in glioblastoma (GBM) cell lines. Researchers should adapt these protocols based on their specific cell lines and experimental goals.

a. Cell Proliferation Assay (Example using Crystal Violet)

This assay measures the effect of this compound on the proliferation of glioblastoma cells.

Table 2: Protocol for Cell Proliferation Assay

StepProcedure
1.Cell Seeding: Plate glioblastoma cells (e.g., U87MG, LN18, T98G) in 96-well plates at a predetermined optimal density (e.g., 3 x 10³ cells/well) and allow them to adhere overnight.
2.Treatment: The following day, treat the cells with varying concentrations of this compound (prepared in the appropriate vehicle, e.g., DMSO) and a vehicle-only control.
3.Incubation: Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
4.Fixation: After incubation, carefully remove the medium and fix the cells by adding a 4% paraformaldehyde solution to each well and incubating for 15 minutes at room temperature.
5.Staining: Wash the wells with PBS and then stain the cells with a 0.5% crystal violet solution for 20 minutes at room temperature.
6.Washing and Solubilization: Gently wash the plates with water to remove excess stain and allow them to air dry. Solubilize the stain by adding a solution such as 10% acetic acid or methanol to each well.
7.Data Acquisition: Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate reader. The absorbance is proportional to the number of viable, adherent cells.
8.Analysis: Normalize the absorbance values to the vehicle-only control to determine the percentage of cell proliferation inhibition for each concentration of this compound.

b. Western Blot Analysis for SHP2 Signaling Pathway Modulation

This protocol is used to assess how this compound affects the phosphorylation status of key proteins in the SHP2 signaling pathway, such as ERK.

Table 3: Protocol for Western Blot Analysis

StepProcedure
1.Cell Culture and Treatment: Grow glioblastoma cells to 70-80% confluency in appropriate culture dishes. Treat the cells with the desired concentrations of this compound or vehicle control for a specified time.
2.Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
3.Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
4.Sample Preparation and SDS-PAGE: Prepare protein samples by adding Laemmli buffer and heating. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.
5.Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
6.Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for at least 1 hour at room temperature to prevent non-specific antibody binding.
7.Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the proteins of interest (e.g., anti-phospho-ERK, anti-total-ERK, anti-SHP2, and a loading control like anti-β-actin) overnight at 4°C with gentle agitation.
8.Secondary Antibody Incubation: Wash the membrane several times with TBST and then incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
9.Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
10.Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to their total protein levels and the loading control to determine the effect of this compound on protein phosphorylation.

SHP2 Signaling Pathway

This compound is an inhibitor of SHP2 (Src homology 2 domain-containing phosphatase 2), a non-receptor protein tyrosine phosphatase that plays a critical role in cell signaling. SHP2 is a key component of the RAS-MAPK pathway, which is frequently hyperactivated in various cancers, including glioblastoma.

SHP2 Signaling Pathway Diagram

SHP2_Signaling RTK Receptor Tyrosine Kinase (RTK) (e.g., EGFR, PDGFR) Grb2 Grb2 RTK->Grb2 recruits Gab1 Gab1 RTK->Gab1 phosphorylates SOS SOS Grb2->SOS Ras Ras SOS->Ras activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation SHP2 SHP2 SHP2->Ras promotes activation Shp2_IN_18 This compound Shp2_IN_18->SHP2 inhibits Gab1->SHP2 recruits

Caption: The role of SHP2 in the RAS-MAPK signaling pathway and the inhibitory action of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.